molecular formula C78H125N25O23 B15571401 Angiogenin (108-122)

Angiogenin (108-122)

カタログ番号: B15571401
分子量: 1781.0 g/mol
InChIキー: OQNNLMANCATHNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Angiogenin (108-122) is a useful research compound. Its molecular formula is C78H125N25O23 and its molecular weight is 1781.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiogenin (108-122) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiogenin (108-122) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C78H125N25O23

分子量

1781.0 g/mol

IUPAC名

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)

InChIキー

OQNNLMANCATHNH-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Angiogenin (108-122): A Technical Guide to its Mechanism of Action as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of neovascularization and plays a crucial role in physiological and pathological angiogenesis. Its biological activity is intrinsically linked to its ribonucleolytic function. The C-terminal peptide fragment of angiogenin, specifically the sequence corresponding to amino acids 108-122 (ENGLPVHLDQSIFRR), has been identified as a key inhibitor of the full-length protein's enzymatic and angiogenic activities. This technical guide provides a comprehensive overview of the mechanism of action of Angiogenin (108-122), detailing its inhibitory effects, summarizing quantitative data, and providing protocols for key experimental assays.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism by which Angiogenin (108-122) exerts its effects is through the competitive inhibition of the full-length Angiogenin protein.[1] This peptide fragment, derived from the C-terminus of ANG, directly interferes with the parent molecule's biological functions by targeting its ribonucleolytic activity.

Inhibition of Ribonucleolytic Activity

Full-length Angiogenin possesses a weak but essential ribonuclease activity, cleaving transfer RNA (tRNA) and ribosomal RNA (rRNA), which is critical for its pro-angiogenic signaling.[2][3] Angiogenin (108-122) and related C-terminal peptides have been shown to inhibit this enzymatic activity.[3][4][5][6] Kinetic studies suggest that the peptide competes with RNA substrates for binding to the active site or essential peripheral binding sites on the Angiogenin molecule.[1] The C-terminal region of Angiogenin, from which this peptide is derived, is believed to be involved in substrate recognition and binding. By occupying these sites, the (108-122) peptide prevents the proper docking and cleavage of tRNA and other RNA substrates by Angiogenin.

Abrogation of Angiogenesis

The inhibition of ribonucleolytic activity directly translates to the suppression of Angiogenin-induced neovascularization. The angiogenic cascade initiated by ANG, which includes endothelial cell proliferation, migration, and tube formation, is dependent on its enzymatic function. By blocking this activity, Angiogenin (108-122) effectively halts these downstream cellular processes, thereby acting as an anti-angiogenic agent.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of C-terminal Angiogenin peptides has been quantified in various studies. While specific data for the 108-122 fragment is somewhat limited, studies on the closely related 108-123 peptide provide valuable insights.

Peptide FragmentAssaySubstrateKey FindingsReference
Angiogenin (108-122) Ribonucleolytic Activity AssaytRNA39% inhibition of Angiogenin's ribonucleolytic activity.[4][5]
Angiogenin (108-123)Ribonucleolytic Activity AssaytRNAApparent Inhibition Constant (Ki) = 278 µM .[1]
Angiogenin (108-123)Chick Chorioallantoic Membrane (CAM) AssayN/ASignificantly decreases neovascularization elicited by Angiogenin.
Angiogenin (108-121)Cell-free Protein Synthesis AssayReticulocyte RNATransiently abolishes the inhibition of protein synthesis caused by Angiogenin.[1]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Angiogenin_Inhibition_Pathway Inhibitory Mechanism of Angiogenin (108-122) cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endothelial Cell) Ang Full-length Angiogenin Receptor Angiogenin Receptor (putative 170-kDa) Ang->Receptor Binds Ang108_122 Angiogenin (108-122) Peptide ActiveSite Ribonucleolytic Active Site Ang108_122->ActiveSite Competitively Binds (Inhibits) Receptor->ActiveSite Activates tRNA tRNA ActiveSite->tRNA Binds No_Angiogenesis Inhibition of Angiogenesis ActiveSite->No_Angiogenesis Leads to Cleaved_tRNA Cleaved tRNA (tiRNA) tRNA->Cleaved_tRNA Cleavage Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Cleaved_tRNA->Angiogenesis Promotes

Caption: Inhibitory pathway of Angiogenin (108-122).

CAM_Assay_Workflow Chick Chorioallantoic Membrane (CAM) Assay Workflow cluster_prep Preparation cluster_application Treatment Application cluster_incubation_analysis Incubation & Analysis A1 Fertilized chicken eggs incubated for 3-4 days A2 Create a window in the eggshell to expose the CAM A1->A2 B3 Place discs on the CAM B1 Prepare sterile filter paper discs or other carriers B2 Apply test substances: 1. Vehicle Control 2. Angiogenin 3. Angiogenin + Ang (108-122) B1->B2 B2->B3 C1 Reseal eggs and incubate for 2-3 days C2 Image the CAM vasculature C1->C2 C3 Quantify angiogenesis: - Blood vessel density - Branching points C2->C3

Caption: Workflow for the CAM angiogenesis assay.

tRNA_Cleavage_Assay_Workflow tRNA Cleavage Assay Workflow cluster_reaction Reaction Setup cluster_incubation_stop Incubation & Termination cluster_analysis Analysis D1 Prepare reaction mixture: - Buffer (e.g., MES or Tris-HCl) - tRNA substrate - Angiogenin D2 Add Angiogenin (108-122) at various concentrations D1->D2 E1 Incubate at 37°C E2 Stop reaction (e.g., with urea-containing loading buffer) E1->E2 F1 Separate RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) F2 Visualize RNA bands (e.g., SYBR Gold or ethidium (B1194527) bromide staining) F1->F2 F3 Quantify tRNA cleavage (densitometry) F2->F3

Caption: Workflow for the in vitro tRNA cleavage assay.

Detailed Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is a standard method to assess pro- and anti-angiogenic activity.

Materials:

  • Fertilized chicken eggs

  • Egg incubator (37.5°C, 85% humidity)

  • 0.1% Benzalkonium bromide solution

  • Sterile phosphate-buffered saline (PBS)

  • Sterile filter paper discs (or other carriers like Matrigel)

  • Angiogenin and Angiogenin (108-122) peptide

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Egg Incubation: Clean fertilized chicken eggs with 0.1% benzalkonium bromide and place them in an incubator at 37.5°C with 85% humidity for 3-4 days.[7]

  • Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the chorioallantoic membrane (CAM) without damaging it. This can be done by gently cracking and removing a small piece of the shell.[7]

  • Sample Application:

    • Prepare sterile filter paper discs and soak them with the test solutions:

      • Group 1 (Control): Vehicle (e.g., sterile PBS)

      • Group 2 (Positive Control): Angiogenin (e.g., 1 µg/mL)

      • Group 3 (Test): Angiogenin (1 µg/mL) + Angiogenin (108-122) (at desired concentrations)

    • Gently place the soaked discs onto the CAM in an area with a good vascular network.[7]

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.[8]

  • Analysis:

    • On day 6 or 7, re-open the window and observe the vasculature under a stereomicroscope.

    • Capture images of the area around the filter paper disc.

    • Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density using image analysis software.[9] A significant reduction in these parameters in the Angiogenin (108-122) treated group compared to the Angiogenin-only group indicates anti-angiogenic activity.

In Vitro tRNA Cleavage Assay

This assay directly measures the ribonucleolytic activity of Angiogenin and its inhibition by the 108-122 peptide.

Materials:

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Yeast or total cellular tRNA

  • Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

  • Nuclease-free water

  • Urea (B33335) loading buffer

  • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)

  • Gel electrophoresis apparatus

  • Staining solution (e.g., SYBR Gold or ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In nuclease-free microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Control: Reaction buffer and tRNA.

    • Angiogenin Activity: Reaction buffer, tRNA, and Angiogenin.

    • Inhibition: Reaction buffer, tRNA, Angiogenin, and varying concentrations of Angiogenin (108-122).

  • Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.

  • Incubation: Incubate the reactions for a specific time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of urea loading buffer, which denatures the proteins and stops enzymatic activity.

  • Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with SYBR Gold or ethidium bromide to visualize the RNA bands.

    • Image the gel using a gel documentation system.

    • Intact tRNA will appear as a single band. Cleavage by Angiogenin will result in the appearance of smaller RNA fragments.

    • Quantify the intensity of the intact tRNA band and the cleavage products using densitometry. The percentage of inhibition by Angiogenin (108-122) can be calculated by comparing the amount of cleaved tRNA in the presence and absence of the peptide.

Cell-Free Protein Synthesis Inhibition Assay

This assay assesses the functional consequence of Angiogenin's ribonucleolytic activity on the translational machinery and its inhibition.

Materials:

  • Rabbit reticulocyte lysate system

  • [³⁵S]-Methionine or other labeled amino acid

  • mRNA template (e.g., luciferase mRNA)

  • Angiogenin and Angiogenin (108-122) peptide

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare the cell-free protein synthesis reactions according to the manufacturer's instructions, typically containing reticulocyte lysate, amino acid mixture (with a labeled amino acid), and the mRNA template.

  • Treatment: Add the following to the respective reaction tubes:

    • Control: Vehicle

    • Angiogenin: Angiogenin (at a concentration known to inhibit translation, e.g., 40-60 nM).[10][11]

    • Inhibition: Angiogenin + Angiogenin (108-122) (at various concentrations).

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Precipitation and Washing:

    • Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

    • Collect the protein precipitates on glass fiber filters.

    • Wash the filters extensively with TCA and then ethanol (B145695) to remove unincorporated labeled amino acids.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • A decrease in radioactivity in the Angiogenin-treated sample compared to the control indicates inhibition of protein synthesis. A restoration of radioactivity in the samples containing Angiogenin (108-122) demonstrates its ability to block the inhibitory effect of Angiogenin.[10]

Conclusion

Angiogenin (108-122) represents a promising tool for modulating the activity of full-length Angiogenin. Its mechanism of action as a competitive inhibitor of Angiogenin's ribonucleolytic activity provides a clear rationale for its anti-angiogenic effects. The experimental protocols detailed herein offer robust methods for studying and quantifying the inhibitory properties of this and other C-terminal Angiogenin peptides. Further research into the precise binding interactions and in vivo efficacy of Angiogenin (108-122) will be crucial for its potential development as a therapeutic agent in diseases characterized by pathological angiogenesis, such as cancer and inflammatory disorders.

References

An In-depth Technical Guide to the Signaling Pathways Modulated by Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (B13778026) (ANG) is a 14.2 kDa secreted ribonuclease that is a potent mediator of angiogenesis and a key factor in cell survival and proliferation. It exerts its pleiotropic effects through a complex network of signaling pathways, including receptor-mediated activation of kinase cascades, direct nuclear action on ribosomal RNA (rRNA) transcription, and a unique cytoplasmic stress response involving the cleavage of transfer RNA (tRNA). The C-terminal peptide fragment, Angiogenin (108-122), has been identified as a significant inhibitor of ANG's biological and enzymatic functions. This guide provides a detailed overview of the core signaling pathways initiated by Angiogenin and elucidates the inhibitory mechanism and downstream consequences of the Angiogenin (108-122) peptide. We present quantitative data on its inhibitory action, detailed experimental protocols for its study, and visual diagrams of the molecular interactions to serve as a comprehensive resource for researchers in the field.

Core Signaling Pathways of Angiogenin

Angiogenin's functions are intrinsically linked to its ribonucleolytic activity and its ability to engage with cellular components to initiate signaling cascades.[1][2] These activities can be broadly categorized into three main pathways.

Extracellular Receptor-Mediated Signaling

Upon secretion, Angiogenin can bind to a putative 170-kDa transmembrane receptor on the surface of endothelial cells.[2][3] This interaction triggers intracellular signaling cascades that are crucial for cell proliferation, migration, and survival. Two of the most well-documented pathways are:

  • ERK1/2 Pathway: Angiogenin binding leads to the transient phosphorylation and activation of Extracellular signal-Related Kinases 1 and 2 (ERK1/2).[1][4] This activation is critical for ANG-induced cell proliferation.[4] The pathway is thought to proceed through the canonical Ras/Raf/MEK/ERK cascade.[5][6] Activated ERK1/2 can then phosphorylate a variety of downstream targets, including transcription factors that regulate the expression of genes involved in cell growth and invasion, such as matrix metallopeptidase-2 (MMP2).[5][7]

  • PI3K/Akt Pathway: ANG also stimulates the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[1] This pathway is a central regulator of cell survival, preventing apoptosis and promoting growth.[8][9] Activated Akt can phosphorylate numerous downstream effectors that inhibit apoptotic machinery and promote protein synthesis and cell cycle progression.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm ANG Angiogenin Receptor 170-kDa Receptor ANG->Receptor Binding Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: ANG Extracellular Signaling Pathways. (Max Width: 760px)
Nuclear Translocation and rRNA Transcription

Following endocytosis, Angiogenin can translocate to the nucleus, where it accumulates in the nucleolus.[2][10] This nuclear activity is independent of the membrane receptor-mediated pathways but is essential for its role in promoting cell growth.[4] In the nucleolus, ANG stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step for ribosome biogenesis and overall protein synthesis.[2][11] This function is critical to support the increased metabolic demand of proliferating cells.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus / Nucleolus ANG_ext Angiogenin ANG_cyt Angiogenin ANG_ext->ANG_cyt Endocytosis ANG_nuc Angiogenin ANG_cyt->ANG_nuc Nuclear Translocation rDNA rDNA ANG_nuc->rDNA Stimulates rRNA rRNA Transcription rDNA->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome

Caption: ANG Nuclear Translocation Pathway. (Max Width: 760px)
Cytoplasmic Stress Response

Under conditions of cellular stress (e.g., oxidative stress, hypoxia), Angiogenin mediates a cytoprotective response.[12][13] Instead of translocating to the nucleus, ANG remains in the cytoplasm where its ribonucleolytic activity targets tRNAs.[11]

  • tRNA Cleavage: ANG cleaves mature tRNAs within their anticodon loops, producing smaller fragments known as tRNA-derived, stress-induced RNAs (tiRNAs).[12][13][14]

  • Translational Repression: Specifically, the 5'-tiRNA fragments can inhibit translation initiation. They do this by displacing the eIF4F cap-binding complex from mRNA, thereby halting protein synthesis.[15]

  • Stress Granule (SG) Assembly: This translational arrest promotes the assembly of stress granules—cytoplasmic foci where untranslated mRNAs are stored.[11][13][16] This process helps cells conserve energy and reprogram their translational machinery to favor the synthesis of stress-response proteins, ultimately promoting cell survival.[11][13]

G cluster_0 Cytoplasm (Under Stress) ANG Angiogenin tRNA Mature tRNA ANG->tRNA Cleavage tiRNA 5'-tiRNAs tRNA->tiRNA Translation Translation Initiation (eIF4F Complex) tiRNA->Translation Inhibits SG Stress Granule Assembly Translation->SG Promotes Stress Cellular Stress Stress->ANG

Caption: ANG Cytoplasmic Stress Response Pathway. (Max Width: 760px)

Angiogenin (108-122): An Inhibitory Peptide Fragment

Synthetic peptides corresponding to the C-terminal region of Angiogenin, including the (108-122) sequence, act as inhibitors of ANG's primary functions.[10][17]

Mechanism of Inhibition

The biological activities of Angiogenin are critically dependent on its ribonucleolytic function.[1] The Angiogenin (108-122) peptide inhibits the enzymatic activity of the full-length protein.[10][17] While the precise mechanism is not fully elucidated, it is proposed that the C-terminal fragment interferes with the binding of ANG to its RNA substrates, such as tRNA and rRNA.[7] This competitive inhibition or allosteric modulation blocks the catalytic site, thereby neutralizing its downstream effects.[7][17] This blockade is the root cause of its anti-angiogenic and anti-proliferative properties.[17]

G cluster_0 Molecular Interaction ANG Angiogenin Substrate RNA Substrate (tRNA, rRNA) ANG->Substrate Binds & Cleaves NoActivity Activity Blocked ANG->NoActivity Activity Ribonucleolytic Activity Substrate->Activity Fragment Angiogenin (108-122) Fragment->ANG Inhibitory Binding

Caption: Inhibitory Mechanism of Angiogenin (108-122). (Max Width: 760px)
Impact on Downstream Signaling

By inhibiting ANG's core enzymatic activity, the (108-122) peptide effectively disrupts all major downstream signaling pathways:

  • Inhibition of Angiogenesis and Proliferation: The peptide significantly decreases neovascularization.[7][17] By preventing the activation of ERK and Akt pathways, it inhibits the cellular proliferation, survival, and migration necessary for forming new blood vessels.[7]

  • Inhibition of Protein Synthesis: The peptide abolishes the inhibition of cell-free protein synthesis typically caused by ANG's cleavage of ribosomal RNA.[17][18]

  • Blockade of Stress Response: By preventing the cleavage of tRNA, the peptide would block the production of tiRNAs, thus preventing translational repression and the subsequent formation of stress granules.

Quantitative Analysis of Inhibition

Quantitative studies have been performed on C-terminal ANG peptides to determine their inhibitory potency. The data highlights a concentration-dependent inhibition of ANG's ribonucleolytic activity.

Peptide FragmentParameterValueSubstrateReference
Angiogenin (108-122) % Inhibition39%transfer ribonucleic acid[7]
Angiogenin (108-123) Ki (apparent)278 µMtransfer ribonucleic acid[7]
Angiogenin (108-121) % Inhibition108% (transient)Reticulocyte ribonucleic acid[7]
Placental RNase Inhibitor (RNH1) Ki0.7 fMN/A[1][19]

Table 1: Quantitative data for the inhibition of Angiogenin by C-terminal peptides and the natural inhibitor RNH1. The extremely low Ki of RNH1 demonstrates the tightest known protein-protein interaction.

Key Experimental Protocols

The study of Angiogenin and its inhibitors involves a range of biochemical and cell-based assays.

Ribonuclease Activity Assay

Objective: To measure the ribonucleolytic activity of ANG and the inhibitory effect of Angiogenin (108-122).

Methodology:

  • Substrate Preparation: Use a standard RNA substrate, such as yeast tRNA.

  • Reaction Setup: Incubate a fixed concentration of recombinant human Angiogenin with varying concentrations of the Angiogenin (108-122) peptide in a suitable buffer (e.g., 0.05 M MES–NaOH, pH 6.0, containing 0.10 M NaCl).[20]

  • Initiation: Add the tRNA substrate to the enzyme/inhibitor mixture to start the reaction.

  • Quantification: The cleavage of tRNA can be monitored over time by measuring the increase in absorbance at 260 nm as the RNA is degraded into smaller fragments. Alternatively, reaction products can be separated and quantified using gel electrophoresis or HPLC.[20]

  • Analysis: Calculate the initial reaction rates at different inhibitor concentrations to determine parameters like % inhibition or the inhibition constant (Ki).

Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To assess the pro-angiogenic activity of ANG and its inhibition in vivo.

Methodology:

  • Egg Preparation: Use fertilized chicken eggs, incubated for 9-10 days. Create a small window in the shell to expose the chorioallantoic membrane (CAM).

  • Sample Application: Place a sterile, inert carrier disc (e.g., methylcellulose) onto the CAM. Apply Angiogenin, Angiogenin plus the (108-122) inhibitor, or a control vehicle to the discs.[17][19]

  • Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.

  • Analysis: Examine the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of new blood vessel branches converging towards the disc. A significant reduction in vessel formation in the inhibitor-treated group compared to the ANG-only group indicates anti-angiogenic activity.[17]

Western Blot Analysis for Signaling Pathway Activation

Objective: To detect the phosphorylation status of key signaling proteins like ERK1/2 and Akt.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) until they reach sub-confluency. Starve the cells in serum-free media for several hours.

  • Stimulation: Treat cell groups with a control vehicle, Angiogenin alone, or Angiogenin pre-incubated with the (108-122) peptide for a short period (e.g., 5-30 minutes).

  • Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) and total protein antibodies as loading controls.

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and an appropriate detection system to visualize the protein bands. Densitometric analysis is used to quantify changes in phosphorylation.[4]

Conclusion

Angiogenin is a critical regulator of vascularization and cellular stress responses, operating through distinct extracellular, nuclear, and cytoplasmic signaling pathways that are all fundamentally linked to its ribonucleolytic activity. The C-terminal fragment, Angiogenin (108-122), serves as a valuable molecular tool and potential therapeutic agent by directly inhibiting this core enzymatic function. Its action effectively neutralizes ANG's ability to stimulate cell proliferation via the ERK1/2 and PI3K/Akt pathways and blocks its cytoprotective role in the stress response pathway. The detailed understanding of these interactions, supported by the quantitative and methodological data provided herein, is essential for developing novel anti-angiogenic strategies for diseases such as cancer.

References

An In-depth Technical Guide to the Structure and Function of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (B13778026) (ANG), a 14.1 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various pathologies, including cancer. The C-terminal fragment of angiogenin, specifically the peptide spanning residues 108-122, has been identified as a key inhibitor of both the enzymatic and biological functions of the full-length ANG protein. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of Angiogenin (108-122), intended for researchers and professionals in drug development. The guide details the inhibitory role of this peptide, its interaction with actin, and its impact on critical signaling pathways. Detailed experimental protocols for peptide synthesis, purification, and functional characterization are provided, alongside quantitative data and visual representations of relevant biological processes.

Introduction to Angiogenin and the (108-122) Fragment

Angiogenin is a member of the ribonuclease (RNase) A superfamily and exhibits ribonucleolytic activity, which is crucial for its angiogenic function.[1] ANG is secreted by various cell types and interacts with endothelial cells to initiate a cascade of events leading to neovascularization.[2] This process involves cell proliferation, migration, and invasion. A key interaction in ANG-mediated angiogenesis is its binding to actin on the surface of endothelial cells.[3]

The C-terminal region of ANG has been found to be critical for its biological activity. Synthetic peptides corresponding to this region, including Angiogenin (108-122), have been shown to inhibit the functions of the full-length protein.[1] This inhibitory peptide offers a promising avenue for the development of anti-angiogenic therapeutics.

Structure and Properties of Angiogenin (108-122)

The Angiogenin (108-122) peptide consists of the amino acid sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg.[4] Its physicochemical properties are summarized in the table below.

PropertyValue
Sequence ENGLPVHLDQSIFRR
Molecular Formula C₇₈H₁₂₅N₂₅O₂₃[4]
Molecular Weight 1781.98 g/mol
CAS Number 112173-49-6[4]

Functional Inhibition by Angiogenin (108-122)

Angiogenin (108-122) acts as an antagonist to the full-length ANG protein, inhibiting its key biological functions through several mechanisms.

Inhibition of Ribonucleolytic Activity

The ribonucleolytic activity of ANG is essential for its angiogenic properties. The Angiogenin (108-122) peptide has been demonstrated to inhibit this enzymatic function.

AssaySubstrateInhibitionReference
Ribonucleolytic Activity AssaytRNA39%[5]
Cell-free protein synthesisReticulocyte RNATransient abolishment[1]
Ribonucleolytic Activity Assaytransfer ribonucleic acidKi: 278 µM (for Ang 108-123)[6]
Inhibition of Angiogenesis

By interfering with the functions of ANG, the (108-122) peptide effectively inhibits the process of angiogenesis. This has been demonstrated in various in vitro and in vivo models.

AssayObservationReference
Chick Chorioallantoic Membrane (CAM) AssaySignificant decrease in neovascularization[1]
Endothelial Cell Tube FormationInhibition of tube formationInferred from inhibitory function
Endothelial Cell MigrationInhibition of cell migrationInferred from inhibitory function

Interaction with Actin

The interaction between ANG and actin on the endothelial cell surface is a critical step in initiating the angiogenic cascade.[3] The C-terminal region of ANG, from which the (108-122) peptide is derived, is implicated in this binding.[7] The Angiogenin (108-122) peptide can competitively inhibit the binding of full-length ANG to actin, thereby blocking downstream signaling events. The binding affinity of full-length angiogenin to actin is high, with a reported dissociation constant (Kd) in the nanomolar range.[8]

Signaling Pathways

Full-length Angiogenin is known to activate several downstream signaling pathways that are crucial for angiogenesis, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways. These pathways promote cell proliferation, survival, and migration. By inhibiting the initial interaction of ANG with its cellular partners, the Angiogenin (108-122) peptide is expected to suppress the activation of these key signaling cascades.

cluster_inhibition Inhibition by Angiogenin (108-122) cluster_angiogenin_pathway Angiogenin Signaling Angiogenin_108_122 Angiogenin (108-122) Angiogenin Angiogenin Angiogenin_108_122->Angiogenin Inhibits Binding Actin Actin Angiogenin_108_122->Actin Inhibits Interaction Angiogenin->Actin Receptor Cell Surface Receptor Angiogenin->Receptor ERK_Pathway ERK1/2 Pathway Receptor->ERK_Pathway Akt_Pathway Akt Pathway Receptor->Akt_Pathway Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK_Pathway->Angiogenesis Akt_Pathway->Angiogenesis

Figure 1: Simplified signaling pathway of Angiogenin and the inhibitory action of the (108-122) peptide.

Experimental Protocols

Fmoc-based Solid-Phase Peptide Synthesis of Angiogenin (108-122)

This protocol outlines the manual solid-phase synthesis of the Angiogenin (108-122) peptide using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and allow the reaction to proceed for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Start Start Swell_Resin Swell Rink Amide Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash with DMF and DCM Fmoc_Deprotection->Wash1 Couple_AA Couple Fmoc-Amino Acid (DIC, OxymaPure in DMF) Wash1->Couple_AA Wash2 Wash with DMF and DCM Couple_AA->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Wash Wash with DCM and Dry Repeat->Final_Wash No Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization End End Characterization->End

Figure 2: Workflow for the solid-phase synthesis of Angiogenin (108-122).
In Vitro Ribonucleolytic Activity Assay

This assay measures the inhibition of ANG's ribonucleolytic activity by Angiogenin (108-122).

Materials:

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Yeast tRNA

  • RNase-free buffer (e.g., 100 mM MES, pH 6.0, 100 mM NaCl)

  • Ethanol

  • Perchloric acid

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing a fixed concentration of ANG and varying concentrations of the Angiogenin (108-122) peptide in the RNase-free buffer.

  • Initiation: Start the reaction by adding tRNA to the mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding ice-cold 0.75% perchloric acid.

  • Precipitation: Centrifuge the samples to pellet the undigested tRNA.

  • Quantification: Measure the absorbance of the supernatant at 260 nm to quantify the amount of acid-soluble ribonucleotides released.

  • Analysis: Calculate the percentage of inhibition for each peptide concentration compared to the control (ANG alone).

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the anti-angiogenic activity of Angiogenin (108-122).[9]

Materials:

  • Fertilized chicken eggs

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Thermostable, non-toxic carrier (e.g., methylcellulose (B11928114) disc)

  • Sterile phosphate-buffered saline (PBS)

  • Incubator (37°C, 60% humidity)

Procedure:

  • Egg Incubation: Incubate fertilized eggs for 3 days.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application:

    • Prepare discs containing: a) PBS (negative control), b) ANG (positive control), and c) ANG plus Angiogenin (108-122).

    • Place the discs on the CAM.

  • Incubation: Seal the windows and continue incubation for 48-72 hours.

  • Observation and Quantification:

    • Observe the CAM for the formation of new blood vessels around the discs.

    • Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc.

Endothelial Cell Tube Formation Assay

This in vitro assay evaluates the effect of Angiogenin (108-122) on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

  • Treatment: Treat the cells with: a) media alone (negative control), b) ANG (positive control), and c) ANG plus varying concentrations of Angiogenin (108-122).

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging and Analysis:

    • Visualize the formation of tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot Analysis of ERK1/2 and Akt Phosphorylation

This assay determines the effect of Angiogenin (108-122) on the activation of key signaling pathways in endothelial cells.

Materials:

  • HUVECs

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide

  • Cell lysis buffer

  • Primary antibodies against total ERK1/2, phospho-ERK1/2, total Akt, and phospho-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Starve HUVECs and then treat them with ANG in the presence or absence of Angiogenin (108-122) for various time points.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for ERK1/2 and Akt.

Conclusion

The Angiogenin (108-122) peptide represents a significant tool for studying the mechanisms of angiogenesis and holds potential as a lead compound for the development of novel anti-angiogenic therapies. Its ability to inhibit the ribonucleolytic activity of Angiogenin and its interaction with actin underscores the critical role of the C-terminal domain in ANG's function. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of this and related peptides in diseases characterized by pathological angiogenesis. Further studies are warranted to explore its in vivo efficacy, safety profile, and the precise molecular interactions that govern its inhibitory activity.

References

The Discovery and History of Angiogenin (108-122): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Pivotal Peptide Fragment in Angiogenesis and Beyond

This technical guide provides a comprehensive overview of the discovery, history, and functional significance of the Angiogenin (B13778026) peptide fragment 108-122. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational research that identified Angiogenin, the elucidation of its structure and function, and the subsequent discovery of the inhibitory role of its C-terminal fragments, with a particular focus on the 108-122 peptide.

Discovery and Initial Characterization of Angiogenin

Angiogenin (ANG), a potent inducer of neovascularization, was first isolated in 1985 by Dr. Bert L. Vallee and his colleagues at Harvard Medical School.[][2] This seminal discovery marked a significant milestone in the field of angiogenesis research, as ANG was the first tumor-derived protein identified to stimulate the formation of new blood vessels.[2] The protein was purified from the conditioned medium of the human colon adenocarcinoma cell line, HT-29.[2]

The initial characterization revealed ANG as a 14.4 kDa, single-chain protein with a basic isoelectric point.[2] Subsequent amino acid sequencing demonstrated that ANG is composed of 123 amino acids and shares approximately 35% sequence homology with bovine pancreatic ribonuclease (RNase) A.[3] This homology was intriguing, as it suggested a potential enzymatic function for this newly discovered angiogenic factor. Indeed, it was later confirmed that ANG possesses ribonucleolytic activity, albeit significantly weaker than that of RNase A.[4] This enzymatic activity, however, proved to be essential for its angiogenic properties.[4]

The Emergence of Angiogenin (108-122) as a Functional Modulator

Further structure-function studies of Angiogenin led to the identification of key domains responsible for its biological activity, including a catalytic site, a cell-binding site, and a nuclear localization signal.[3][5] A significant breakthrough in understanding the regulation of Angiogenin's activity came with the investigation of its C-terminal region. Synthetic peptides corresponding to this region were found to inhibit both the enzymatic and biological activities of the full-length ANG protein.[4]

Among these, the peptide fragment spanning amino acids 108-122, with the sequence ENGLPVHLDQSIFRR , emerged as a key inhibitory molecule.[3][6] This discovery opened new avenues for the development of ANG antagonists as potential therapeutic agents for diseases characterized by excessive angiogenesis, such as cancer.

Quantitative Data on Angiogenin and its Inhibition

The following tables summarize key quantitative data related to Angiogenin's activity and its inhibition by the C-terminal peptide fragment.

ParameterValueSubstrate/SystemReference
Ribonuclease Activity
kcat/KmNot definitively reported for tRNAtRNA-
Relative Activity vs RNase A10⁻⁵ to 10⁻⁶ fold lowerVarious RNA substrates[7]
Inhibition by Peptides
Ki (Ang 108-123)278 µMInhibition of RNase activity (tRNA)[8]
IC50 (Ang 108-122)Not reportedInhibition of cell proliferation-
IC50 (Ang 108-122)Not reportedInhibition of in vitro tube formation-

Note: While the inhibitory effects of Angiogenin (108-122) on cell proliferation and tube formation have been qualitatively described, specific IC50 values are not consistently reported in the reviewed literature.

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments in the study of Angiogenin and its inhibitors.

Purification of Angiogenin from HT-29 Conditioned Medium

This protocol is based on the original method described by Fett et al. (1985).[2]

Workflow for Angiogenin Purification

cluster_0 Step 1: Cell Culture and Conditioned Medium Collection cluster_1 Step 2: Initial Concentration and Dialysis cluster_2 Step 3: Cation-Exchange Chromatography cluster_3 Step 4: Reversed-Phase HPLC a Culture HT-29 cells to near confluency b Switch to serum-free medium a->b c Collect conditioned medium after 24-48 hours b->c d Concentrate medium using ultrafiltration c->d e Dialyze against cation-exchange starting buffer d->e f Load dialyzed concentrate onto a strong cation-exchange column e->f g Elute with a linear salt gradient f->g h Collect fractions and assay for angiogenic activity (CAM assay) g->h i Pool active fractions from cation-exchange h->i j Apply to a C18 reversed-phase HPLC column i->j k Elute with an acetonitrile (B52724) gradient in trifluoroacetic acid j->k l Collect peaks and identify pure Angiogenin by SDS-PAGE and N-terminal sequencing k->l cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ang Angiogenin Receptor 170-kDa Receptor Ang->Receptor Binding Actin Cell-Surface Actin Ang->Actin Binding Ang_nuc Angiogenin Ang->Ang_nuc Nuclear Translocation PLC PLC Receptor->PLC Activation PI3K PI3K Receptor->PI3K Activation ERK ERK1/2 PLC->ERK Activation rRNA rRNA Transcription ERK->rRNA Leads to Akt Akt PI3K->Akt Activation Akt->rRNA Leads to Ang_nuc->rRNA Stimulation Proliferation Cell Proliferation rRNA->Proliferation Migration Cell Migration rRNA->Migration Angiogenesis Angiogenesis rRNA->Angiogenesis Ang_inhibitor Angiogenin (108-122) Ang_inhibitor->Ang Inhibits Binding

References

An In-depth Technical Guide on Angiogenin (108-122) and its Interaction with Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG), a 14 kDa protein of the ribonuclease A superfamily, is a potent mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] Its role in tumor growth and metastasis has made it a significant target in cancer research.[1][] While full-length angiogenin promotes neovascularization, specific fragments of the protein have been shown to exert inhibitory effects. This technical guide focuses on the Angiogenin (108-122) peptide, a C-terminal fragment with the sequence ENGLPVHLDQSIFRR, and its interaction with endothelial cells, the primary cell type involved in angiogenesis.[1] This peptide, along with the slightly longer Angiogenin (108-123), has been identified as an inhibitor of the biological and enzymatic activities of the full-length ANG protein.[3] This guide will delve into the molecular interactions, signaling pathways, and experimental data related to the inhibitory effects of Angiogenin (108-122) on endothelial cell functions, providing a valuable resource for researchers and drug development professionals exploring novel anti-angiogenic therapies.

Molecular Interaction and Mechanism of Action

Full-length angiogenin interacts with endothelial cells through a multi-step process that initiates a cascade of events leading to angiogenesis. A crucial initial step is the binding of ANG to cell-surface actin.[1] This interaction is believed to facilitate the activation of cell-associated proteases, such as plasmin, which degrade the extracellular matrix and basement membrane, allowing endothelial cells to migrate and invade surrounding tissues.[4]

The Angiogenin (108-122) peptide is thought to exert its inhibitory effects by interfering with these initial interactions. Synthetic peptides corresponding to the C-terminal region of angiogenin have been shown to inhibit its enzymatic and biological activities.[3] It is hypothesized that Angiogenin (108-122) acts as a competitive inhibitor, binding to key interaction sites on either angiogenin itself or its cellular receptors and binding partners, thereby preventing the pro-angiogenic actions of the full-length protein. Peptides designed to be complementary to the receptor-binding site of angiogenin have demonstrated high-affinity binding and the ability to inhibit the interaction between angiogenin and actin.[5]

Signaling Pathways

Full-length angiogenin activates several intracellular signaling pathways upon binding to endothelial cells, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways.[6] These pathways are critical for promoting cell proliferation, survival, and migration. The inhibitory action of Angiogenin (108-122) likely involves the attenuation of these signaling cascades. By blocking the initial binding of full-length ANG, the peptide would prevent the downstream phosphorylation and activation of key signaling molecules like ERK1/2.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANG Angiogenin ANG_R Angiogenin Receptor ANG->ANG_R Binds Actin Cell-Surface Actin ANG->Actin Binds MEK MEK ANG_R->MEK Activates Akt Akt ANG_R->Akt Activates ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt->Proliferation Akt->Migration

Figure 1: Simplified signaling pathway of Angiogenin and the inhibitory action of Angiogenin (108-122).

Quantitative Data on the Interaction of Angiogenin and its Inhibitors with Endothelial Cells

The following tables summarize the available quantitative data on the binding of angiogenin to endothelial cells and the inhibitory effects of its C-terminal peptide fragments.

LigandCell TypeParameterValueReference(s)
125I-labeled bovine AngiogeninCalf pulmonary artery endothelial cellsKd (high affinity)~5 x 10-10 M[8]
125I-labeled bovine AngiogeninCalf pulmonary artery endothelial cellsKd (low affinity)~0.2 x 10-6 M[9]
chANG and chGNA peptides-Kd for Angiogenin~44 nM[5]
Table 1: Binding Affinities of Angiogenin and Inhibitory Peptides.
InhibitorAssayParameterValueReference(s)
C-terminal peptideRibonucleolytic activityKi278 µM[10]
Angiogenin (108-123)Chick Chorioallantoic Membrane (CAM) AssayNeovascularizationSignificantly decreased[3]
Table 2: Inhibitory Activity of Angiogenin C-terminal Peptides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Angiogenin (108-122) and its interaction with endothelial cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. The inhibitory potential of Angiogenin (108-122) can be quantified by measuring the reduction in tube formation in its presence.

Materials:

  • Basement membrane extract (e.g., Matrigel)

  • 96-well cell culture plates, pre-chilled

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Angiogenin (full-length)

  • Angiogenin (108-122) peptide

  • Calcein AM (for fluorescence imaging)

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11]

  • Prepare a single-cell suspension of HUVECs at a concentration of 1-2 x 105 cells/mL in endothelial cell growth medium.

  • Add 100 µL of the HUVEC suspension to each well.

  • Add full-length Angiogenin to the desired final concentration to induce tube formation.

  • In parallel wells, add both full-length Angiogenin and varying concentrations of the Angiogenin (108-122) peptide to assess its inhibitory effect.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[11]

  • Visualize and quantify tube formation using a microscope. For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.[12]

cluster_prep Plate Preparation cluster_cells Cell Seeding and Treatment cluster_analysis Analysis Coat Coat 96-well plate with Basement Membrane Extract Solidify Incubate at 37°C to solidify Coat->Solidify Seed_Cells Seed HUVECs onto gel Solidify->Seed_Cells Prepare_Cells Prepare HUVEC suspension Prepare_Cells->Seed_Cells Add_Treatments Add Angiogenin +/- Angiogenin (108-122) Seed_Cells->Add_Treatments Incubate Incubate for 4-18 hours Add_Treatments->Incubate Visualize Visualize and quantify tube formation Incubate->Visualize

Figure 2: Workflow for the Endothelial Cell Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis. It allows for the assessment of both pro- and anti-angiogenic substances on a living vascular network.[13]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Thermostable silicone rings

  • Full-length Angiogenin

  • Angiogenin (108-122) peptide

  • Phosphate-buffered saline (PBS)

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • On day 8, place a sterile, thermostable silicone ring onto the CAM.

  • Apply a solution of full-length Angiogenin in PBS onto a sterile filter paper disc and place it inside the ring to induce angiogenesis.

  • For the inhibitory assay, co-administer the Angiogenin (108-122) peptide with the full-length Angiogenin.

  • Reseal the window and return the eggs to the incubator for 48-72 hours.

  • On day 10 or 11, open the window and observe the vascular response under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessels growing towards the filter paper disc or by using image analysis software to measure vessel density and length.[13][14]

Incubate_Eggs Incubate fertilized eggs (3 days) Window_Egg Create window in eggshell Incubate_Eggs->Window_Egg Place_Ring Place silicone ring on CAM (Day 8) Window_Egg->Place_Ring Apply_Treatment Apply Angiogenin +/- Angiogenin (108-122) Place_Ring->Apply_Treatment Incubate_Again Incubate for 48-72 hours Apply_Treatment->Incubate_Again Analyze Observe and quantify angiogenesis Incubate_Again->Analyze

Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

The Angiogenin (108-122) peptide represents a promising avenue for the development of novel anti-angiogenic therapies. Its ability to inhibit the pro-angiogenic functions of full-length angiogenin highlights the potential of targeting specific protein-protein interactions to control neovascularization. Further research is warranted to fully elucidate the inhibitory mechanisms of this peptide and to establish its efficacy in preclinical models of diseases characterized by pathological angiogenesis, such as cancer and diabetic retinopathy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of Angiogenin (108-122) as a potential therapeutic agent.

References

The Therapeutic Potential of Angiogenin (108-122): An Inhibitory Fragment with Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a 14 kDa protein, is a multifaceted molecule implicated in a diverse range of physiological and pathological processes, including angiogenesis, neuroprotection, and tumorigenesis.[1] While research has extensively explored the therapeutic potential of the full-length ANG protein, the specific peptide fragment, Angiogenin (108-122), has emerged as a significant modulator of its parent molecule's activity. This technical guide consolidates the current understanding of Angiogenin (108-122), focusing on its primary role as an inhibitor of Angiogenin and the prospective therapeutic applications stemming from this function. While direct therapeutic use of the Angiogenin (108-122) peptide as a standalone agent is not yet supported by extensive quantitative data, its inhibitory properties present a compelling avenue for therapeutic development, particularly in oncology.

Angiogenin (108-122): An Inhibitor of Angiogenin's Biological Functions

The peptide fragment Angiogenin (108-122) has been identified as an inhibitor of the biological and enzymatic activities of the full-length Angiogenin protein.[2] Its primary mechanism of action is believed to be the competitive inhibition of Angiogenin's interaction with its cellular targets.

Table 1: Inhibitory Effects of Angiogenin (108-122) on Angiogenin Activity

ParameterEffect of Angiogenin (108-122)Reference
Ribonucleolytic Activity (tRNA substrate)39% inhibition[2]

Potential Therapeutic Applications of Angiogenin (108-122) as an Inhibitor

Given that Angiogenin is a potent stimulator of new blood vessel formation (angiogenesis), a process crucial for tumor growth and metastasis, its inhibition is a key therapeutic strategy in oncology.[1][3] By blocking the pro-angiogenic and proliferative effects of Angiogenin, the (108-122) peptide fragment holds promise as a therapeutic agent for a range of diseases characterized by excessive angiogenesis or cell proliferation.

A patent has claimed the potential use of Angiogenin (108-122) for the prophylaxis and/or treatment of a wide array of conditions, including:

  • Cancer[2]

  • Infectious diseases[2]

  • Fibrotic diseases[2]

  • Inflammatory diseases[2]

  • Neurodegenerative diseases[2]

  • Autoimmune diseases[2]

  • Heart and vascular diseases[2]

However, it is critical to note that robust preclinical and clinical data supporting these broad claims are not yet widely available in the public domain. The primary therapeutic rationale for Angiogenin (108-122) remains rooted in its anti-angiogenic potential.

The Therapeutic Potential of Full-Length Angiogenin

In contrast to its inhibitory fragment, the full-length Angiogenin protein has been extensively investigated for its therapeutic potential, particularly in the context of neurodegenerative diseases and tissue regeneration.

Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

Mutations in the ANG gene have been linked to the pathogenesis of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease.[4] Studies have demonstrated that Angiogenin can promote motor neuron survival and function.

Table 2: Neuroprotective Effects of Angiogenin in a Mouse Model of ALS (SOD1G93A)

TreatmentEffect on LifespanEffect on Motor FunctionReference
Angiogenin AdministrationSignificantly promotedSignificantly promoted[4]
Wound Healing and Tissue Regeneration

Angiogenin's role in angiogenesis also suggests its potential in promoting wound healing and tissue repair.[4] Studies in animal models have shown that local application of Angiogenin can induce neovascularization, which is essential for the healing of injured tissues.[5]

Table 3: Angiogenin-Induced Neovascularization in a Rabbit Meniscal Injury Model

Treatment GroupIncidence of Localized Neovascularization
Angiogenin-treated52%
Control9%

Key Signaling Pathways Modulated by Angiogenin

Angiogenin exerts its diverse biological effects by activating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation and is regulated by the interaction of Angiogenin with the Ribonuclease Inhibitor (RI).[4]

  • ERK1/2 Pathway: Activation of the ERK1/2 pathway is involved in Angiogenin-mediated cell proliferation and migration.[4][6]

  • NF-κB Pathway: Angiogenin may suppress inflammatory responses by inhibiting TBK1-mediated NF-κB nuclear translocation.[4]

Diagram 1: Angiogenin-Mediated Signal Transduction

ANG Angiogenin Receptor Cell Surface Receptor (e.g., Plexin B2, Syndecan-4) ANG->Receptor Actin Actin Binding ANG->Actin TBK1 TBK1 Inhibition ANG->TBK1 rRNA_transcription rRNA Transcription (Nuclear Translocation) ANG->rRNA_transcription PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Cell_Growth NFkB_path NF-κB Pathway Inflammation Inflammation Suppression NFkB_path->Inflammation TBK1->NFkB_path

Caption: Angiogenin signaling pathways leading to diverse cellular responses.

Experimental Protocols

Solid-Phase Peptide Synthesis of Angiogenin (108-123)

This method facilitates the production of high-purity peptides for research purposes.[7]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • Amino Acid Coupling: Sequentially couple protected amino acids to the resin according to the peptide sequence (ENGLPVHLDQSIFRR). Use standard coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

  • Deprotection: After each coupling step, remove the N-terminal protecting group (e.g., Fmoc) with a mild base (e.g., piperidine).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[7]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess pro- and anti-angiogenic activity.[8]

  • Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On embryonic day 10, place a sterile carrier (e.g., a methylcellulose (B11928114) disc) containing the test substance (Angiogenin or Angiogenin (108-122)) onto the CAM.

  • Incubation and Observation: Reseal the window and continue incubation. Observe the CAM daily for signs of angiogenesis (e.g., sprouting of new blood vessels towards the carrier).

  • Quantification: After a set period (e.g., 72 hours), excise the CAM, and quantify the angiogenic response by counting the number of blood vessels converging towards the implant or using imaging software.

Diagram 2: Experimental Workflow for CAM Assay

Start Fertile Chicken Eggs Incubate Incubate at 37°C Start->Incubate Window Create Window in Eggshell (Day 3) Incubate->Window Apply_Sample Apply Test Substance on CAM (Day 10) Window->Apply_Sample Observe Incubate and Observe Apply_Sample->Observe Quantify Quantify Angiogenic Response Observe->Quantify End Results Quantify->End

Caption: Workflow for assessing angiogenesis using the CAM assay.

Future Directions and Conclusion

While the therapeutic potential of the Angiogenin (108-122) peptide as a direct therapeutic agent requires further investigation and substantiation with quantitative preclinical and clinical data, its role as an inhibitor of the multifaceted Angiogenin protein is well-established. This inhibitory function positions Angiogenin (108-122) as a promising candidate for the development of anti-angiogenic therapies, particularly in the field of oncology.

Conversely, the full-length Angiogenin protein shows significant promise as a therapeutic agent for neurodegenerative diseases like ALS and in promoting tissue regeneration. The continued exploration of both Angiogenin and its inhibitory fragment, alongside a deeper understanding of their complex signaling networks, will be pivotal in translating this knowledge into novel and effective clinical interventions. Future research should focus on dose-response studies, formulation and delivery methods, and rigorous in vivo efficacy and safety assessments for both the full-length protein and the (108-122) peptide to fully realize their therapeutic potential.[9]

References

Angiogenin (108-122): A C-Terminal Peptide Fragment as a Potential Anti-Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Angiogenin (B13778026) (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Secreted by tumor cells, ANG stimulates the proliferation, migration, and invasion of endothelial cells, leading to the vascularization of tumors.[1][2] Beyond its role in angiogenesis, ANG also directly promotes the proliferation of cancer cells.[3] Its multifaceted role in cancer progression has made it an attractive target for the development of novel anti-cancer therapies. One promising strategy involves the use of peptide fragments derived from ANG itself that can act as inhibitors. This technical guide focuses on Angiogenin (108-122), a peptide corresponding to the C-terminal region of ANG, and its potential as an anti-cancer agent.

Mechanism of Action of Angiogenin in Cancer

Angiogenin exerts its pro-tumoral effects through a dual mechanism of action:

  • Induction of Angiogenesis: ANG binds to receptors on the surface of endothelial cells, initiating signaling cascades that promote the various stages of angiogenesis, including basement membrane degradation, cell migration, proliferation, and the formation of tubular structures.[2][4][5]

  • Stimulation of Cancer Cell Proliferation: ANG can translocate to the nucleus of cancer cells, where it enhances the transcription of ribosomal RNA (rRNA), a crucial step for protein synthesis and cell growth.[3][5] This direct stimulation of proliferation contributes to tumor expansion.

The nuclear translocation of ANG is considered a critical step for its biological activity.[3][5]

Angiogenin (108-122): An Inhibitory Peptide

Peptides derived from the C-terminal region of ANG, including the 108-122 fragment, have been shown to inhibit the biological and enzymatic activities of the full-length ANG protein.[1][6][7] This inhibitory action suggests that Angiogenin (108-122) may function as a competitive antagonist, potentially by interfering with ANG's receptor binding or its enzymatic (ribonucleolytic) activity, which is essential for its biological functions.

Quantitative Data on the Inhibition of Angiogenin

The following tables summarize the available quantitative data on the inhibition of Angiogenin by its C-terminal peptide fragments and other inhibitors for comparative purposes.

Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity

InhibitorTargetSubstrateInhibitionKi ValueReference
Angiogenin (108-122)AngiogenintRNA39%Not Determined[6]
Angiogenin (108-123)AngiogenintRNAConcentration-dependent278 µM[6]
Placental Ribonuclease Inhibitor (PRI)AngiogeninrRNAAbolished< 0.1 nM[3]

Table 2: Anti-proliferative Activity of Angiogenin Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayIC50 ValueReference
N65828 (small molecule inhibitor)UROtsa (urothelial)MTT3.2 ± 0.8 µM[4]
N65828 (small molecule inhibitor)T24 (bladder cancer)MTT1.3 ± 0.5 µM[4]
N65828 (small molecule inhibitor)HeLa (cervical cancer)MTT1.9 ± 0.4 µM[4]

Signaling Pathways Modulated by Angiogenin and Potential Inhibition by Angiogenin (108-122)

Angiogenin has been shown to activate several key signaling pathways implicated in cancer progression. The Angiogenin (108-122) peptide, as an inhibitor, is hypothesized to counteract these effects.

ERK1/2 Signaling Pathway

Angiogenin induces the phosphorylation of ERK1/2 in endothelial cells, a key step in promoting cell proliferation.[8] Furthermore, ANG-induced ERK1/2 activation stimulates the expression of matrix metallopeptidase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, facilitating cell invasion and metastasis.[4][9]

ERK1_2_Pathway ANG Angiogenin ANG_R Angiogenin Receptor ANG->ANG_R Binds MEK MEK ANG_R->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates MMP2 MMP-2 Expression ERK->MMP2 Increases Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion MMP2->Invasion ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG_R Inhibits Binding

Figure 1: Proposed inhibition of the Angiogenin-induced ERK1/2 signaling pathway by Angiogenin (108-122).

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Angiogenin has been shown to induce the phosphorylation of Akt in endothelial cells, and downregulation of ANG leads to reduced phosphorylation of Akt and mTOR in bladder cancer cells.[10][11][12]

PI3K_Akt_mTOR_Pathway ANG Angiogenin ANG_R Angiogenin Receptor ANG->ANG_R Binds PI3K PI3K ANG_R->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG_R Inhibits Binding

Figure 2: Proposed inhibition of the Angiogenin-induced PI3K/Akt/mTOR signaling pathway by Angiogenin (108-122).

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Angiogenin can activate the NF-κB pathway, and blocking this pathway can suppress ANG-induced cell proliferation.[13] In some contexts, ANG has also been shown to suppress inflammatory responses through inhibition of NF-κB nuclear translocation.[14] The precise role of ANG in NF-κB signaling may be cell-type dependent.

NFkB_Pathway ANG Angiogenin ANG_R Angiogenin Receptor ANG->ANG_R IKK IKK Complex ANG_R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG_R Inhibits

Figure 3: Proposed inhibition of the Angiogenin-induced NF-κB signaling pathway by Angiogenin (108-122).

Experimental Protocols

Solid-Phase Synthesis and Purification of Angiogenin (108-122) Peptide

Objective: To synthesize and purify the Angiogenin (108-122) peptide (Sequence: ENGLPVHLDQSIFRR) for in vitro and in vivo studies.

Methodology: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

Workflow:

Peptide_Synthesis_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/HOBt) Deprotection1->Coupling Wash Washing Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Precipitation Precipitation (Cold ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 4: General workflow for solid-phase peptide synthesis of Angiogenin (108-122).

Detailed Protocol: A detailed protocol for SPPS can be found in various publications.[15][16] The general steps involve:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using coupling reagents (e.g., HBTU/HOBt or HATU) and couple it to the free amino group on the growing peptide chain.

  • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

Objective: To assess the inhibitory effect of Angiogenin (108-122) on the formation of capillary-like structures by endothelial cells.

Methodology: This assay is performed on a basement membrane matrix, such as Matrigel®.

Workflow:

Tube_Formation_Workflow Plate Coat 96-well plate with Matrigel Seed Seed Endothelial Cells (e.g., HUVECs) Plate->Seed Treat Treat with Angiogenin +/- Angiogenin (108-122) Seed->Treat Incubate Incubate (4-18 hours) Treat->Incubate Visualize Visualize and Capture Images (Microscopy) Incubate->Visualize Quantify Quantify Tube Formation (Tube length, branch points) Visualize->Quantify

Figure 5: Workflow for the endothelial cell tube formation assay.

Detailed Protocol: A detailed protocol for the tube formation assay can be found in various resources.[17] The key steps are:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with recombinant Angiogenin to induce tube formation, and in parallel, co-treat with different concentrations of the Angiogenin (108-122) peptide. Include appropriate controls (untreated cells, cells treated with peptide alone).

  • Incubation: Incubate the plate for 4 to 18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube network using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vitro Cell Proliferation: MTT Assay

Objective: To determine the effect of Angiogenin (108-122) on the proliferation of cancer cells.

Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with various concentrations of Angiogenin (108-122) Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate

Figure 6: Workflow for the MTT cell proliferation assay.

Detailed Protocol: Detailed protocols for the MTT assay are widely available.[18][19] The main steps include:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the Angiogenin (108-122) peptide. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the peptide that inhibits cell proliferation by 50%).

Conclusion and Future Directions

The Angiogenin (108-122) peptide represents a promising lead for the development of novel anti-cancer therapeutics. Its ability to inhibit the pro-tumoral activities of Angiogenin offers a targeted approach to simultaneously block angiogenesis and cancer cell proliferation. Further research is warranted to:

  • Determine the specific IC50 values of Angiogenin (108-122) in a broad range of cancer cell lines.

  • Quantify its anti-angiogenic efficacy in vitro and in vivo.

  • Elucidate the precise molecular mechanisms by which it inhibits Angiogenin's activity and downstream signaling.

  • Optimize the peptide's stability and delivery for potential clinical applications.

This technical guide provides a foundational understanding of Angiogenin (108-122) in the context of cancer research and outlines key experimental approaches for its further investigation. The continued exploration of this and other Angiogenin-derived peptides could lead to the development of a new class of targeted anti-cancer drugs.

References

The Neuroprotective Potential of Angiogenin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (B13778026) (ANG), a multifaceted ribonuclease, has emerged as a key player in neuronal survival and protection. Beyond its role in angiogenesis, ANG and its derivative fragments, particularly tRNA-derived stress-induced RNAs (tiRNAs), exhibit potent neuroprotective effects in various models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of ANG fragments, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of these intriguing biomolecules.

Core Mechanisms of Neuroprotection

The neuroprotective functions of Angiogenin are intrinsically linked to its ribonuclease activity. Under cellular stress, ANG cleaves transfer RNAs (tRNAs) within their anticodon loops, generating smaller fragments known as tRNA-derived stress-induced RNAs or tiRNAs.[1][2] These tiRNAs are not mere byproducts of random degradation but are bioactive molecules that orchestrate a complex cellular stress response.

The primary mechanisms through which ANG and its fragments confer neuroprotection include:

  • Translational Reprogramming: Specific 5'-tiRNAs, such as 5′-tiRNAAla and 5′-tiRNACys, can inhibit global protein synthesis.[1][3] This is achieved by the formation of G-quadruplex (G4) structures which displace the cap-binding complex eIF4F from messenger RNA (mRNA), a critical step in translation initiation.[2][3] This translational arrest helps conserve cellular energy and resources under stress conditions.

  • Stress Granule (SG) Assembly: ANG-generated tiRNAs promote the formation of stress granules, which are dense cytoplasmic aggregates of stalled translation preinitiation complexes.[1][4] SGs serve as temporary storage sites for mRNAs and associated proteins, preventing their degradation and allowing for a rapid resumption of translation once the stress is resolved.

  • Activation of Pro-Survival Signaling Pathways: Angiogenin has been shown to activate key pro-survival signaling cascades, most notably the PI3K/Akt pathway.[5][6] Activation of this pathway promotes cell survival and inhibits apoptosis.

  • Paracrine Signaling between Neurons and Astrocytes: Stressed neurons can secrete ANG, which is then taken up by neighboring astrocytes.[7][8] In astrocytes, ANG can activate the Nrf2/antioxidant-response element pathway, leading to the production of antioxidant and neuroprotective molecules that are then released to support neuronal survival.[7][8]

  • Inhibition of Apoptosis: ANG and its fragments can interfere with the apoptotic cascade. For instance, ANG has been shown to inhibit p53-induced apoptosis.[1][2] Furthermore, some tiRNAs may directly inhibit apoptotic signaling pathways.[9]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Angiogenin and its fragments has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Model System Neurotoxin/Stress Treatment Concentration/Dose Observed Effect Reference
SH-SY5Y neuroblastoma cellsMPP+ (1-methyl-4-phenylpyridinium)Recombinant human Angiogenin10 - 1000 ng/mLDose-dependent reduction in LDH release (cell death). Significant protection at 100 and 1000 ng/mL.[10]
Primary motor neuron culturesAMPA (excitotoxicity)Recombinant human Angiogenin100 ng/mLSignificant increase in motor neuron survival.[5]
NSC34 motor neuron-like cellsTunicamycin (ER stress)Wild-type Angiogenin (overexpression)N/ASignificantly reduced levels of ER stress-induced apoptosis compared to empty vector control.[7]
SOD1G93A mouse model of ALSGenetic mutationHuman Angiogenin1 µg, daily intraperitoneal injectionIncreased lifespan and motor neuron survival.[5][7]
SOD1G93A mouse model of ALSGenetic mutationHuman Angiogenin1 µg, 3 times/week intraperitoneal injectionIncreased survival and delayed motor dysfunction.[3]

Table 1: Neuroprotective Efficacy of Angiogenin in In Vitro and In Vivo Models.

Fragment Model System Stress Observed Effect Reference
5′-tiDNAAla (DNA analog of 5'-tiRNAAla)Human motor neuronsArsenite or AMPAConferred neuroprotection against stress.[11]

Table 2: Neuroprotective Effects of Specific Angiogenin Fragments.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of Angiogenin and its fragments are mediated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Angiogenin_Signaling cluster_extracellular Extracellular cluster_cell Neuron/Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor Cell Surface Receptor (e.g., Plexin-B2, Syndecan-4) Ang->Receptor PI3K PI3K Ang->PI3K activates tRNA tRNA Ang->tRNA cleaves Nrf2 Nrf2 (in Astrocytes) Ang->Nrf2 activates rRNA_Transcription rRNA Transcription Ang->rRNA_Transcription promotes Endocytosis Endocytosis Receptor->Endocytosis Endocytosis->Ang Akt Akt PI3K->Akt activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition promotes tiRNA tiRNAs tRNA->tiRNA eIF4F eIF4F Complex tiRNA->eIF4F displaces SG_Formation Stress Granule Formation tiRNA->SG_Formation promotes Translation_Inhibition Translation Inhibition eIF4F->Translation_Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidants Antioxidant Proteins ARE->Antioxidants induces In_Vitro_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture treatment Treatment with ANG Fragment (various concentrations) cell_culture->treatment stress Induction of Neurotoxicity (e.g., MPP+, Rotenone, AMPA) treatment->stress incubation Incubation (24-48 hours) stress->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability Quantitative apoptosis Apoptosis Assays (Caspase-3 activity, TUNEL) assessment->apoptosis Mechanistic end End viability->end apoptosis->end In_Vivo_Workflow start Start animal_model Animal Model of Neurodegeneration (e.g., SOD1G93A mice) start->animal_model treatment Systemic Administration of ANG Fragment (e.g., intraperitoneal injection) animal_model->treatment monitoring Monitoring of Disease Progression (Motor function, body weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival Lifespan Analysis endpoint->survival Functional histology Histological Analysis (Motor neuron counts) endpoint->histology Structural end End survival->end histology->end

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a potent pro-angiogenic protein involved in the formation of new blood vessels. The C-terminal fragment, Angiogenin (108-122), has been identified as an inhibitor of the enzymatic and biological activities of the full-length angiogenin protein. This property makes it a molecule of interest for research into anti-angiogenic therapies. This document provides a detailed protocol for the chemical synthesis and subsequent purification of the Angiogenin (108-122) peptide fragment.

The synthesis is based on a standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Specifications

A summary of the key chemical properties of Angiogenin (108-122) is provided in the table below.

PropertyValue
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg
One-Letter Code ENGLPVHLDQSIFRR
Molecular Formula C₇₈H₁₂₅N₂₅O₂₃
Molecular Weight 1780.98 g/mol
CAS Number 112173-49-6[1]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)

This protocol outlines the manual synthesis of Angiogenin (108-122) using Fmoc chemistry. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Arginine) and proceeding to the N-terminal amino acid (Glutamic acid).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[2]

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the Angiogenin (108-122) sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the peptide in a minimal amount of water/acetonitrile (B52724) and lyophilize.

Part 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude, lyophilized peptide is purified using preparative RP-HPLC.

Materials:

  • Crude Angiogenin (108-122) peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • HPLC-grade water and acetonitrile

Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Fraction collector

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Angiogenin (108-122) peptide.

Part 3: Quality Control

The identity and purity of the final peptide should be confirmed by analytical methods.

Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)

  • Mobile Phases: As described for preparative RP-HPLC.

  • Gradient: A typical analytical gradient is 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: UV at 220 nm.

Mass Spectrometry:

  • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the peptide.[3][4] The expected monoisotopic mass should be consistent with the calculated value for C₇₈H₁₂₅N₂₅O₂₃.

Expected Results

The synthesis and purification protocol described should yield Angiogenin (108-122) with a purity of >95% as determined by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry, with the observed molecular weight matching the theoretical value.

ParameterExpected Value
Purity (by analytical RP-HPLC) > 95%
Identity (by Mass Spectrometry) Observed MW should match theoretical MW of 1780.98 Da

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed inhibitory mechanism of Angiogenin (108-122) on the full-length Angiogenin signaling pathway and the experimental workflow for its synthesis and purification.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang Angiogenin Receptor Endothelial Cell Receptor Ang->Receptor Binds Ang108_122 Angiogenin (108-122) Ang108_122->Ang Inhibits ERK12 ERK1/2 Receptor->ERK12 Activates Proliferation Cell Proliferation, Migration, Angiogenesis ERK12->Proliferation Promotes

Caption: Inhibitory action of Angiogenin (108-122) on Angiogenin signaling.

Peptide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control SPPS Fmoc-SPPS Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation CrudePeptide Crude Peptide Precipitation->CrudePeptide RPHPLC Preparative RP-HPLC FractionCollection Fraction Collection RPHPLC->FractionCollection AnalyticalHPLC Analytical RP-HPLC FractionCollection->AnalyticalHPLC MassSpec Mass Spectrometry FractionCollection->MassSpec PurePeptide Pure Angiogenin (108-122) AnalyticalHPLC->PurePeptide MassSpec->PurePeptide CrudePeptide->RPHPLC

Caption: Workflow for Angiogenin (108-122) synthesis and purification.

References

Application Notes and Protocols: In Vitro Assays for Angiogenin (108-122) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a potent signaling protein involved in the process of angiogenesis, the formation of new blood vessels. The full-length ANG protein is known to stimulate endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade. This activity is mediated through the activation of intracellular signaling pathways, including the ERK/MAPK and PI3K/Akt pathways.

The Angiogenin (108-122) peptide, a fragment derived from the C-terminus of the full-length ANG protein, has been identified as an inhibitor of ANG's biological activities.[1] These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effect of Angiogenin (108-122) on full-length Angiogenin-induced angiogenesis.

Mechanism of Action of Full-Length Angiogenin

Full-length Angiogenin promotes angiogenesis by binding to receptors on the surface of endothelial cells, which triggers a cascade of intracellular events. This leads to cell proliferation, migration, and differentiation, ultimately resulting in the formation of new blood vessels. Two of the key signaling pathways activated by Angiogenin are the ERK/MAPK pathway and the PI3K/Akt pathway.

Angiogenin Signaling Pathway Ang Full-Length Angiogenin Receptor Cell Surface Receptor Ang->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK ERK/MAPK Receptor->ERK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Inhibitor Angiogenin (108-122) (Inhibitor) Inhibitor->Ang Blocks Binding Cell Proliferation Assay Workflow Start Seed Endothelial Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Full-Length Angiogenin +/- Angiogenin (108-122) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_Reagent Add MTS/MTT Reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure Transwell Migration Assay Workflow Start Prepare Transwell Inserts Add_Chemoattractant Add Full-Length Angiogenin to lower chamber Start->Add_Chemoattractant Add_Cells Add Endothelial Cells +/- Angiogenin (108-122) to upper chamber Start->Add_Cells Incubate Incubate 4-6h Add_Chemoattractant->Incubate Add_Cells->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Image_Quantify Image and Quantify Migrated Cells Fix_Stain->Image_Quantify Tube Formation Assay Workflow Start Coat 96-well plate with Matrigel Solidify Incubate to solidify Start->Solidify Seed_Cells Seed cells onto Matrigel Solidify->Seed_Cells Prepare_Cells Prepare HUVEC suspension with Full-Length Angiogenin +/- Angiogenin (108-122) Prepare_Cells->Seed_Cells Incubate Incubate 6-18h Seed_Cells->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify

References

Application Notes and Protocols for Studying Angiogenin (108-122) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a potent pro-angiogenic protein that plays a critical role in the formation of new blood vessels, a process integral to both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] ANG stimulates endothelial cell proliferation, migration, and invasion, which are key steps in angiogenesis.[1][2][3] The biological activities of ANG are dependent on its ribonucleolytic activity and its interaction with cell surface receptors, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK1/2 pathways.

The synthetic peptide Angiogenin (108-122) corresponds to a C-terminal fragment of the full-length ANG protein. Peptides derived from this C-terminal region have been identified as inhibitors of both the enzymatic and biological functions of angiogenin. This makes Angiogenin (108-122) a valuable tool for studying the mechanisms of ANG action and for investigating its potential as an anti-angiogenic therapeutic agent. These application notes provide detailed protocols for utilizing Angiogenin (108-122) in various cell culture models to assess its inhibitory effects on key angiogenic processes.

Recommended Cell Culture Models

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and physiologically relevant primary cell line for studying angiogenesis in vitro. HUVECs respond robustly to angiogenic stimuli, including full-length Angiogenin, and are therefore an ideal model system to investigate the inhibitory properties of Angiogenin (108-122).

Quantitative Data Summary

ParameterPeptideValueAssaySource
Ribonucleolytic Activity InhibitionAngiogenin (108-122)39%tRNA Substrate Assay[4][5][6]
Apparent Inhibition Constant (Ki)Angiogenin (108-123)278 µMtRNA Degradation Assay[7]

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. Angiogenin (108-122) is expected to inhibit tube formation induced by full-length Angiogenin or other pro-angiogenic factors.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Full-length human Angiogenin

  • Angiogenin (108-122) peptide

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in basal medium (e.g., EBM-2) to a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare treatment solutions in basal medium:

    • Vehicle Control (basal medium alone)

    • Positive Control (e.g., 100 ng/mL full-length Angiogenin)

    • Inhibitor Treatment (100 ng/mL full-length Angiogenin + varying concentrations of Angiogenin (108-122), e.g., 10 µM, 50 µM, 100 µM, 250 µM)

    • Peptide Control (highest concentration of Angiogenin (108-122) alone)

  • Assay Setup: Add 100 µL of the cell suspension to each well of the coated 96-well plate. Then, add 100 µL of the respective treatment solutions to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • Add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant. Angiogenin (108-122) is expected to block the migration of HUVECs towards a gradient of full-length Angiogenin.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Full-length human Angiogenin

  • Angiogenin (108-122) peptide

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation: In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant:

    • Vehicle Control (serum-free medium)

    • Positive Control (e.g., 100 ng/mL full-length Angiogenin)

  • Inhibitor and Cell Plating: In a separate tube, pre-incubate the HUVEC suspension with Angiogenin (108-122) at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM) or vehicle for 30 minutes at room temperature.

  • Assay Setup: Add 100 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Staining and Quantification:

    • After incubation, remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Visualize and count the migrated cells in several random fields of view using a light microscope.

Protocol 3: Endothelial Cell Proliferation Assay (MTS/WST-1 Assay)

This assay quantifies the number of viable cells based on mitochondrial activity and can be used to assess the effect of Angiogenin (108-122) on endothelial cell proliferation.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Full-length human Angiogenin

  • Angiogenin (108-122) peptide

  • 96-well tissue culture plates

  • MTS or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.

  • Treatment: Replace the medium with 100 µL of low-serum medium (e.g., 1% FBS) containing the treatments:

    • Vehicle Control

    • Positive Control (e.g., 100 ng/mL full-length Angiogenin)

    • Inhibitor Treatment (100 ng/mL full-length Angiogenin + varying concentrations of Angiogenin (108-122))

    • Peptide Control (highest concentration of Angiogenin (108-122) alone)

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Add 20 µL of MTS or WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a plate reader.

    • Calculate cell viability as a percentage of the control.

Visualization of Signaling Pathways and Workflows

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ang Angiogenin Receptor Putative Receptor Ang->Receptor Binds Ang_108_122 Angiogenin (108-122) Ang_108_122->Receptor Blocks PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation

Caption: Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122).

Tube_Formation_Workflow A Coat 96-well plate with Basement Membrane Matrix D Add cells and treatments to wells A->D B Harvest and resuspend HUVECs B->D C Prepare treatments: - Vehicle - Angiogenin - Angiogenin + Ang (108-122) C->D E Incubate for 4-18 hours D->E F Stain with Calcein AM E->F G Visualize and quantify tube formation F->G

Caption: Experimental Workflow for the Endothelial Cell Tube Formation Assay.

Migration_Assay_Workflow A Starve and harvest HUVECs C Pre-incubate cells with Angiogenin (108-122) A->C B Add chemoattractant (Angiogenin) to lower chamber E Incubate for 4-6 hours B->E D Add cells to upper chamber (Transwell insert) C->D D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Caption: Experimental Workflow for the Transwell Migration Assay.

References

Application Notes and Protocols for Angiogenin (108-122) Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in research involving the Angiogenin (B13778026) (108-122) peptide. Angiogenin (ANG) is a potent mediator of new blood vessel formation (angiogenesis) and is implicated in various physiological and pathological processes, including tumor growth, neuroprotection, and inflammation. The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of ANG's biological activities, making it a molecule of significant interest for therapeutic development.

This document outlines key animal models, detailed experimental protocols, and the known signaling pathways associated with Angiogenin, providing a valuable resource for designing and conducting in vivo studies with the Angiogenin (108-122) peptide.

I. Overview of Relevant Animal Models

Several animal models have been utilized to study the function of full-length Angiogenin. While specific protocols for the Angiogenin (108-122) peptide are less common in published literature, the existing models for ANG provide a strong foundation for investigating the inhibitory effects of this peptide.

Animal ModelResearch AreaKey FeaturesPotential Application for Angiogenin (108-122)
Chick Chorioallantoic Membrane (CAM) AngiogenesisHighly vascularized extraembryonic membrane of a chicken embryo, allowing for direct visualization and quantification of angiogenesis. Cost-effective and relatively simple to perform.[1][2]To assess the anti-angiogenic potential of the peptide by observing the inhibition of new blood vessel formation.
Mouse Models of Cancer Tumor Growth & AngiogenesisXenograft models where human tumor cells are implanted into immunodeficient mice. Allows for the study of tumor growth, metastasis, and response to therapeutic agents.[3]To evaluate the anti-tumor efficacy of the peptide by measuring its ability to inhibit tumor growth and vascularization.
Mouse Models of Neurodegenerative Diseases NeuroprotectionTransgenic or toxin-induced models that mimic aspects of diseases like Parkinson's and ALS. Used to assess the therapeutic potential of neuroprotective agents.[4]To investigate the potential neuroprotective effects of the peptide, possibly by inhibiting detrimental angiogenic processes or other ANG-mediated pathways in the central nervous system.
Rat Model of Uveitis Anti-inflammatory EffectsEndotoxin-induced uveitis (EIU) model in rats, which mimics acute ocular inflammation.[5]To determine the anti-inflammatory properties of the peptide by measuring the reduction in inflammatory markers.[5]
Mouse Models of Diabetic Wound Healing Wound Healing & AngiogenesisGenetically diabetic mice (e.g., db/db mice) with impaired wound healing capabilities.To explore the peptide's role in modulating wound healing, particularly its potential to inhibit excessive or abnormal angiogenesis that can occur in diabetic wounds.

II. Experimental Protocols

A. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

This protocol is adapted for testing the anti-angiogenic effects of Angiogenin (108-122).

Materials:

  • Fertilized chicken eggs

  • Incubator (37.5°C, 60-70% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Angiogenin (108-122) peptide, sterile solution

  • Positive control (e.g., a known angiogenesis inhibitor)

  • Vehicle control (e.g., sterile PBS or the solvent used for the peptide)

  • Thermanox® coverslips or sterile filter paper discs

  • Ethanol (70%)

  • Sterile forceps

  • Small scissors or a rotary tool with a cutting wheel

  • Stereomicroscope

  • Digital camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac. Use a rotary tool or small scissors to score the shell and then gently remove the piece of shell with sterile forceps.

  • Application of Test Substance:

    • Prepare sterile Thermanox® coverslips or filter paper discs.

    • Apply a specific dose of the Angiogenin (108-122) peptide solution, positive control, or vehicle control to the center of the coverslip/disc. Allow it to air dry under sterile conditions.

    • Gently place the coverslip/disc directly onto the CAM, avoiding major blood vessels.

  • Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator.

  • Observation and Imaging: On day 7 or 8 of incubation, open the window and observe the CAM under a stereomicroscope. Capture high-resolution images of the area around the coverslip/disc for each egg.

  • Quantification of Angiogenesis:

    • Analyze the captured images using software like ImageJ.

    • Quantify the number of blood vessel branch points and the total length of blood vessels within a defined radius around the coverslip/disc.

    • Compare the results from the Angiogenin (108-122) treated group with the vehicle and positive control groups. A significant reduction in vessel branching and length indicates an anti-angiogenic effect.

B. Murine Xenograft Model for Anti-Tumor Activity

This protocol provides a general framework for assessing the anti-tumor effects of Angiogenin (108-122). Specific cell lines, mouse strains, and peptide dosages will need to be optimized.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line known to be responsive to Angiogenin (e.g., certain colon, lung, or bladder cancer cell lines)[3]

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane matrix

  • Angiogenin (108-122) peptide, sterile solution for injection

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture the chosen human tumor cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the tumor cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the Angiogenin (108-122) peptide or vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection). The dosage and frequency of administration will need to be determined through dose-response studies.

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31, and apoptosis).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Angiogenin (108-122).

III. Signaling Pathways

The Angiogenin (108-122) peptide is understood to function primarily by inhibiting the activity of full-length Angiogenin. Therefore, to comprehend the mechanism of the peptide, it is essential to understand the signaling pathways activated by ANG.

A. Angiogenin-Induced Pro-Angiogenic Signaling

Full-length Angiogenin promotes angiogenesis through a multi-step process that involves both extracellular and intracellular signaling events.

ANG_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANG Angiogenin Receptor 170-kDa Receptor ANG->Receptor Binding ERK ERK1/2 Receptor->ERK PI3K PI3K Receptor->PI3K Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG Inhibits

Caption: Angiogenin signaling pathway leading to angiogenesis.

Full-length Angiogenin binds to a putative 170-kDa receptor on the surface of endothelial cells.[6][7][8] This interaction triggers downstream signaling cascades, including the activation of the PI3K/Akt and ERK1/2 pathways.[9] These pathways are crucial for promoting endothelial cell proliferation, migration, and invasion, which are all essential steps in the formation of new blood vessels.[6][7][8] The Angiogenin (108-122) peptide is thought to exert its anti-angiogenic effects by interfering with the binding of Angiogenin to its receptor, thereby inhibiting these downstream signaling events.

B. Angiogenin in Inflammation (NF-κB Pathway)

In certain contexts, such as in a rat model of endotoxin-induced uveitis, full-length Angiogenin has been shown to have anti-inflammatory effects by modulating the NF-κB signaling pathway.[5]

ANG_Anti_Inflammatory LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory Upregulation ANG Angiogenin ANG->MyD88 Inhibition AntiInflammatory Anti-inflammatory Cytokines (IL-10) ANG->AntiInflammatory Upregulation ANG_108_122 Angiogenin (108-122) (Potential Role) ANG_108_122->ANG Inhibits?

Caption: Angiogenin's modulation of the NF-κB inflammatory pathway.

In this model, lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB.[5] This results in the production of pro-inflammatory cytokines. Full-length Angiogenin has been shown to inhibit this pathway, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[5] The role of Angiogenin (108-122) in this context has not been extensively studied, but it could potentially counteract the anti-inflammatory effects of endogenous Angiogenin by inhibiting its action.

IV. Data Presentation

While specific quantitative data for Angiogenin (108-122) is limited, the following tables provide examples of how to structure data from in vivo studies based on research with full-length Angiogenin and its inhibitors.

Table 1: Effect of Angiogenin (108-122) on Angiogenesis in the CAM Assay

Treatment GroupConcentrationNumber of Branch Points (mean ± SEM)Total Vessel Length (mm, mean ± SEM)% Inhibition of Angiogenesis
Vehicle Control-Data to be collectedData to be collected0%
Angiogenin (108-122)Dose 1Data to be collectedData to be collectedCalculate
Angiogenin (108-122)Dose 2Data to be collectedData to be collectedCalculate
Positive ControlSpecifyData to be collectedData to be collectedCalculate

Table 2: Anti-Tumor Efficacy of Angiogenin (108-122) in a Xenograft Model

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³, mean ± SEM)Final Tumor Weight (g, mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-Data to be collectedData to be collected0%
Angiogenin (108-122)Dose 1Data to be collectedData to be collectedCalculate
Angiogenin (108-122)Dose 2Data to be collectedData to be collectedCalculate
Positive ControlSpecifyData to be collectedData to be collectedCalculate

V. Conclusion

The Angiogenin (108-122) peptide presents a promising avenue for therapeutic intervention in diseases characterized by excessive angiogenesis or other pathological activities of Angiogenin. The animal models and protocols outlined in these application notes provide a solid framework for investigating the in vivo efficacy and mechanism of action of this peptide. Further research is warranted to establish optimal dosing, administration routes, and to fully elucidate the signaling pathways modulated by Angiogenin (108-122) in various disease contexts. The use of these models will be crucial in advancing the development of Angiogenin-based therapeutics.

References

Application Notes and Protocols for Angiogenin (108-122) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution, storage, and handling of the Angiogenin (B13778026) (108-122) peptide. Additionally, experimental protocols for assessing its biological activity and an overview of the relevant signaling pathways are included to facilitate its use in research and drug development.

Product Information

  • Peptide Name: Angiogenin (108-122)

  • Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg

  • Molecular Weight: 1780.98 g/mol

  • Appearance: Lyophilized white powder

  • Biological Activity: Inhibitor of Angiogenin's biological and enzymatic activities.[1]

Dissolution and Storage Protocols

Proper handling and storage of the Angiogenin (108-122) peptide are critical to maintain its stability and biological activity.

Reconstitution of Lyophilized Peptide

Materials:

  • Lyophilized Angiogenin (108-122) peptide vial

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Sterile pipette tips and tubes

  • (Optional) DMSO or 0.1% acetic acid for peptides that are difficult to dissolve

Protocol:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[2] This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Carefully open the vial.

  • To prepare a stock solution, add the appropriate volume of sterile water to the vial. Angiogenin (108-122) is generally soluble in water.[3]

  • Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation. If the peptide does not readily dissolve, brief sonication may be helpful.

  • For peptides that are difficult to dissolve in water, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with sterile water to the desired concentration.[4] Alternatively, for basic peptides, 10% acetic acid can be attempted, and for acidic peptides, 10% ammonium (B1175870) bicarbonate can be used.

Storage Conditions

The stability of the Angiogenin (108-122) peptide is dependent on the storage conditions.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 3 yearsKeep away from moisture.[3]
-80°CLong-termFor maximum stability.
In Solvent -80°CUp to 1 yearAliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 3-4 monthsAvoid using frost-free freezers due to temperature fluctuations.
4°C1-2 weeksFor short-term use only.

Experimental Protocols

Angiogenin (108-122) has been shown to inhibit the angiogenic activity of full-length Angiogenin. The following are example protocols for assessing this inhibitory effect.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. The inhibitory potential of Angiogenin (108-122) can be quantified by its effect on tube formation induced by Angiogenin.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide stock solution

  • 96-well culture plate

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Protocol:

  • Thaw the BME on ice overnight. Pre-chill a 96-well plate and pipette tips at -20°C.

  • Pipette 50 µL of the cold, liquid BME into each well of the pre-chilled 96-well plate. Ensure the BME is evenly spread across the bottom of the wells.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.[5]

  • Prepare the following treatment groups in separate tubes:

    • Negative Control: HUVEC suspension only.

    • Positive Control: HUVEC suspension + recombinant Angiogenin (e.g., 100 ng/mL).

    • Inhibitor Group(s): HUVEC suspension + recombinant Angiogenin + varying concentrations of Angiogenin (108-122) peptide.

  • Gently add 100 µL of the cell suspension for each treatment group to the BME-coated wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Monitor tube formation using an inverted microscope at regular intervals.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis. The inhibitory effect of Angiogenin (108-122) on Angiogenin-induced neovascularization can be observed directly.[6]

Materials:

  • Fertilized chicken eggs (Day 3 of incubation)

  • Egg incubator (37.5°C, 85% humidity)

  • Sterile saline

  • Recombinant human Angiogenin

  • Angiogenin (108-122) peptide stock solution

  • Thermostable, non-toxic carrier (e.g., sterile filter paper discs or a slow-release polymer)

  • Stereomicroscope

  • Sterile tools for creating a window in the eggshell

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 85% humidity.

  • On day 3 of incubation, carefully create a small window in the eggshell to expose the CAM.

  • Prepare the treatment discs:

    • Negative Control: Disc with sterile saline.

    • Positive Control: Disc with recombinant Angiogenin.

    • Inhibitor Group: Disc with recombinant Angiogenin and Angiogenin (108-122) peptide.

  • Gently place the prepared discs onto the CAM surface.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours, re-open the window and observe the CAM under a stereomicroscope.

  • Capture images of the area around the discs.

  • Quantify angiogenesis by counting the number of blood vessels converging towards the disc. A significant reduction in vessel formation in the inhibitor group compared to the positive control indicates anti-angiogenic activity.

Quantitative Data Summary

The following table summarizes available quantitative data for the inhibitory activity of C-terminal Angiogenin peptides.

PeptideAssayParameterValueReference
Angiogenin (108-123) tRNA Degradation AssayApparent Inhibition Constant (Ki)278 µM[7]
Angiogenin (108-122) Ribonucleolytic Activity Assay (tRNA substrate)% Inhibition39%[8]
chANG and chGNA (peptide antagonists) Binding AssayDissociation Constant (Kd)~44 nM[9]

Signaling Pathways and Mechanism of Action

Angiogenin promotes angiogenesis through several mechanisms. The Angiogenin (108-122) peptide is thought to inhibit these processes.

Angiogenin Signaling Pathway

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor 170-kDa Receptor Ang->Receptor Binds Actin Cell-Surface Actin Ang->Actin Binds RNase_Activity Ribonucleolytic Activity (tRNA cleavage) Ang->RNase_Activity Ang_108_122 Angiogenin (108-122) (Inhibitor) Ang_108_122->Ang Inhibits Ang_108_122->RNase_Activity Inhibits Signaling Signal Transduction (e.g., PI3K/Akt) Receptor->Signaling Actin->Signaling Endocytosis Endocytosis Signaling->Endocytosis Nuclear_Translocation Nuclear Translocation Endocytosis->Nuclear_Translocation rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription Experimental_Workflow cluster_prep Preparation cluster_cells Cell Culture and Treatment cluster_analysis Analysis Thaw_BME Thaw BME on Ice Coat_Plate Coat 96-well Plate with BME Thaw_BME->Coat_Plate Solidify_BME Incubate at 37°C to Solidify Coat_Plate->Solidify_BME Seed_Cells Seed Cells onto BME Solidify_BME->Seed_Cells Harvest_Cells Harvest HUVECs Prepare_Treatments Prepare Treatment Groups: - Control - Angiogenin - Angiogenin + Inhibitor Harvest_Cells->Prepare_Treatments Prepare_Treatments->Seed_Cells Incubate Incubate for 4-18 hours Seed_Cells->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify

References

Application Notes and Protocols: Investigating the Role of Angiogenin (108-122) in Endothelial Tube Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a potent 14 kDa protein that plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones. It is a member of the ribonuclease A superfamily and is known to be secreted by tumor cells, inducing neovascularization.[1] Full-length angiogenin interacts with endothelial and smooth muscle cells, stimulating a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures.[1][2] The process of ANG-induced angiogenesis is multifaceted, involving its ribonucleolytic activity, interaction with cell surface actin, and translocation to the nucleus where it can enhance ribosomal RNA (rRNA) transcription.[2][3]

While the pro-angiogenic activities of the full-length ANG are well-documented, the function of its fragments is less clear. This document focuses on the peptide fragment Angiogenin (108-122). It is important to note that existing research on C-terminal fragments of ANG has presented conflicting or inhibitory roles. For instance, a synthetic peptide corresponding to the C-terminal region, Angiogenin (108-122), has been reported to inhibit the enzymatic and biological activities of the full-length angiogenin.[1] Similarly, other C-terminal peptides like Ang(108-123) have been shown to decrease angiogenin-induced neovascularization.[4][5]

Given the current scientific landscape, this document provides a comprehensive framework for researchers to systematically investigate the potential effects of Angiogenin (108-122) on endothelial cell tube formation. The following protocols and guidelines are designed to enable a thorough examination of this peptide's activity, whether it be pro-angiogenic, anti-angiogenic, or null.

Quantitative Data Presentation

To ensure clear and comparable results when testing the effect of Angiogenin (108-122) on tube formation, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key metrics of angiogenesis.

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Branch PointsNumber of Loops/Meshes
Negative Control (Vehicle)0
Angiogenin (108-122)X
Angiogenin (108-122)Y
Angiogenin (108-122)Z
Positive Control (e.g., VEGF)

Experimental Protocols

This section provides a detailed methodology for performing an in vitro tube formation assay to assess the angiogenic potential of Angiogenin (108-122). Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell type for this assay.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Angiogenin (108-122) peptide

  • Positive control (e.g., Vascular Endothelial Growth Factor, VEGF)

  • Negative control (vehicle/solvent for the peptide)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Protocol for Tube Formation Assay
  • Preparation of Basement Membrane Extract (BME) Coated Plates:

    • Thaw BME on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using the pre-chilled tips, add 50 µL of thawed BME to each well of the 96-well plate. Ensure even distribution and avoid bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency. Use cells at a low passage number for optimal results.

    • The day before the assay, serum-starve the HUVECs by replacing the growth medium with a basal medium containing a low percentage of FBS (e.g., 0.5-2%).

    • On the day of the assay, detach the cells using Trypsin-EDTA and neutralize with growth medium.

    • Centrifuge the cells and resuspend the pellet in the desired test medium (basal medium with low serum).

    • Perform a cell count and adjust the cell suspension to a final concentration of 1-2 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare serial dilutions of Angiogenin (108-122) in the test medium. A range of concentrations should be tested to determine the optimal dose.

    • Prepare the positive control (e.g., VEGF at a known effective concentration) and the negative control (vehicle).

    • In separate tubes, mix the HUVEC suspension with the different treatments.

    • Carefully add 150 µL of the cell suspension (containing 1.5-3 x 10^4 cells) to each corresponding well of the BME-coated plate.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of tubular structures periodically using an inverted microscope.

  • Imaging and Quantification:

    • After the desired incubation period, capture images of the tube networks in each well.

    • For fluorescence imaging, the cells can be pre-labeled with Calcein AM before seeding or stained at the end of the incubation period.

    • Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis analysis plugin). The key parameters to measure are total tube length, number of branch points, and the number of enclosed loops or meshes.

Signaling Pathways and Experimental Workflow

Known Signaling Pathway of Full-Length Angiogenin

Full-length Angiogenin is known to activate several signaling pathways in endothelial cells to promote angiogenesis. A primary pathway involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Upon binding to its putative receptor on the endothelial cell surface, Angiogenin can trigger the phosphorylation and activation of ERK1/2.[6] This signaling cascade is crucial for cell proliferation and migration. Additionally, Angiogenin has been shown to influence the PI3K/Akt signaling pathway, which is a key regulator of cell survival and growth.[7] It is important to note that the specific signaling pathway activated by the Angiogenin (108-122) fragment is currently unknown and would require further investigation.

Angiogenin_Signaling_Pathway Ang Angiogenin (Full-Length) Receptor Putative Cell Surface Receptor Ang->Receptor Binds Nucleus Nuclear Translocation Ang->Nucleus PLC PLCγ Receptor->PLC PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Tube_Formation Tube Formation Migration->Tube_Formation rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation

Caption: Known signaling pathways of full-length Angiogenin in endothelial cells.

Experimental Workflow for Investigating Angiogenin (108-122)

The following diagram outlines the logical steps for a comprehensive investigation into the effects of Angiogenin (108-122) on tube formation.

Experimental_Workflow Start Hypothesis: Angiogenin (108-122) affects tube formation Prepare_Cells Prepare HUVECs (Culture & Serum Starve) Start->Prepare_Cells Coat_Plates Coat 96-well Plates with BME Start->Coat_Plates Prepare_Treatments Prepare Treatments: - Angiogenin (108-122) - Positive Control (VEGF) - Negative Control (Vehicle) Start->Prepare_Treatments Seed_Cells Seed HUVECs onto BME with Treatments Prepare_Cells->Seed_Cells Coat_Plates->Seed_Cells Prepare_Treatments->Seed_Cells Incubate Incubate for 4-18 hours at 37°C Seed_Cells->Incubate Image_Acquisition Image Acquisition (Microscopy) Incubate->Image_Acquisition Quantification Quantitative Analysis (Tube Length, Branch Points, Loops) Image_Acquisition->Quantification Data_Analysis Data Analysis & Statistical Comparison Quantification->Data_Analysis Conclusion Conclusion on the Effect of Angiogenin (108-122) Data_Analysis->Conclusion

Caption: Experimental workflow for testing Angiogenin (108-122) in a tube formation assay.

References

Application Notes and Protocols: Utilizing Angiogenin (108-122) in a Matrigel Plug Assay to Study Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth.[1][2][3] Angiogenin (B13778026) (ANG), a 14 kDa protein, is a potent inducer of neovascularization.[1] It interacts with endothelial and smooth muscle cells, promoting migration, invasion, and proliferation.[1] A key step in its mechanism of action is its translocation to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a rate-limiting step for protein synthesis and cell growth.[1] The C-terminal region of Angiogenin is crucial for its biological activity. Synthetic peptides corresponding to this C-terminal region, such as Angiogenin (108-122), have been shown to inhibit the enzymatic and biological activities of the full-length Angiogenin molecule.[4] Consequently, Angiogenin (108-122) serves as a valuable tool for studying the inhibition of angiogenesis.

The Matrigel plug assay is a widely used in vivo method to evaluate pro- and anti-angiogenic molecules.[5][6] Matrigel, a reconstituted basement membrane matrix, is mixed with a pro-angiogenic stimulus and the test compound (in this case, Angiogenin (108-122)) and injected subcutaneously into mice.[5] The mixture forms a solid gel plug that is vascularized by the host's surrounding tissues.[5] By analyzing the plug, the extent of angiogenesis and its inhibition can be quantified.[5][6]

These application notes provide a detailed protocol for using Angiogenin (108-122) in a Matrigel plug assay to assess its anti-angiogenic potential.

Data Presentation

The following table summarizes representative quantitative data from a Matrigel plug assay designed to test the inhibitory effect of Angiogenin (108-122) on angiogenesis induced by a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

Group Treatment Hemoglobin Content (µ g/plug ) (Mean ± SD) Vessel Density (CD31+ structures/HPF) (Mean ± SD) Infiltrating Endothelial Cells (CD31+ cells/mm²) (Mean ± SD)
1Matrigel + Vehicle2.5 ± 0.85 ± 250 ± 15
2Matrigel + Pro-angiogenic Factor (e.g., VEGF)15.0 ± 2.530 ± 5350 ± 40
3Matrigel + Pro-angiogenic Factor + Angiogenin (108-122) (Low Dose)10.5 ± 2.120 ± 4220 ± 35
4Matrigel + Pro-angiogenic Factor + Angiogenin (108-122) (High Dose)6.0 ± 1.510 ± 3100 ± 25

HPF: High-Power Field

Experimental Protocols

Matrigel Plug Assay for Angiogenesis Inhibition

This protocol details the in vivo Matrigel plug assay to evaluate the anti-angiogenic effect of Angiogenin (108-122).

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenin (108-122) peptide

  • Pro-angiogenic factor (e.g., recombinant human VEGF or bFGF)

  • Heparin

  • Sterile, ice-cold phosphate-buffered saline (PBS)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)

  • Ice-cold syringes (1 ml) with 24G needles

  • Anesthetic for mice

  • Surgical tools for plug excision

  • Formalin (10%) or 4% paraformaldehyde for fixation

  • OCT compound for embedding (for cryosections)

  • Paraffin (B1166041) (for paraffin-embedded sections)

  • Reagents for hemoglobin assay (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • Microscope for imaging

Procedure:

  • Preparation of Matrigel Mixtures (on ice):

    • Thaw Matrigel, Angiogenin (108-122), and pro-angiogenic factors on ice. All reagents and pipette tips should be kept cold to prevent premature gelation of the Matrigel.

    • Prepare the following experimental mixtures in sterile, pre-chilled microcentrifuge tubes. The final volume for each injection is typically 200-500 µl.

      • Group 1 (Negative Control): Matrigel + Vehicle (e.g., sterile PBS).

      • Group 2 (Positive Control): Matrigel + Pro-angiogenic factor (e.g., 150 ng/ml VEGF) + Heparin (20 U/ml).

      • Group 3 (Low Dose Test): Matrigel + Pro-angiogenic factor + Heparin + Angiogenin (108-122) (e.g., 1 µM).

      • Group 4 (High Dose Test): Matrigel + Pro-angiogenic factor + Heparin + Angiogenin (108-122) (e.g., 10 µM).

    • Gently mix each solution by pipetting up and down, avoiding the introduction of air bubbles.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Using a pre-chilled 1 ml syringe with a 24G needle, draw up the Matrigel mixture.

    • Inject the Matrigel solution (200-500 µl) subcutaneously into the dorsal flank of the mouse.[5]

    • The liquid Matrigel will form a solid plug at body temperature.[5]

    • Monitor the mice during recovery from anesthesia.

  • Matrigel Plug Excision:

    • After a predetermined time (typically 7-14 days), euthanize the mice.

    • Make a small incision in the skin over the Matrigel plug.

    • Carefully dissect the plug from the surrounding tissue. The color of the plug can give a preliminary indication of vascularization (pale yellow for low vascularization, red for high).

  • Quantification of Angiogenesis:

    • Hemoglobin Assay (e.g., Drabkin's method):

      • Homogenize the excised Matrigel plug in a known volume of distilled water.

      • Centrifuge the homogenate to pellet debris.

      • Add the supernatant to Drabkin's reagent.

      • Measure the absorbance at 540 nm and calculate the hemoglobin concentration using a standard curve.

    • Immunohistochemistry (IHC) for Endothelial Markers (e.g., CD31):

      • Fix the Matrigel plugs in 10% formalin or 4% paraformaldehyde overnight at 4°C.

      • Process the plugs for either paraffin or frozen sectioning.

      • Perform immunohistochemical staining for an endothelial cell marker such as CD31 or CD34.[5]

      • Counterstain with hematoxylin.

      • Image the sections under a microscope.

      • Quantify the vessel density by counting the number of CD31-positive structures per high-power field or by measuring the CD31-positive area using image analysis software.

Mandatory Visualizations

Signaling Pathways

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin (Full-Length) Receptor Putative Receptor Ang->Receptor Binds Endocytosis Endocytosis Ang->Endocytosis Ang_108_122 Angiogenin (108-122) (Inhibitor) Ang_108_122->Receptor Blocks Binding ERK_Akt ERK1/2 & Akt Activation Receptor->ERK_Akt Proteolytic_Cascade Proteolytic Cascade Receptor->Proteolytic_Cascade Cell_Proliferation Cell Proliferation & Migration ERK_Akt->Cell_Proliferation Proteolytic_Cascade->Cell_Proliferation Promotes Invasion Nuclear_Translocation Nuclear Translocation Endocytosis->Nuclear_Translocation rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription rRNA_Transcription->Cell_Proliferation

Caption: Angiogenin signaling pathway and inhibition by Angiogenin (108-122).

Experimental Workflow

Matrigel_Plug_Assay_Workflow Prep Prepare Matrigel Mixtures (on ice) Inject Subcutaneous Injection into Mice Prep->Inject Incubate Incubation Period (7-14 days) Inject->Incubate Excise Excise Matrigel Plugs Incubate->Excise Quantify Quantification of Angiogenesis Excise->Quantify Hemo Hemoglobin Assay Quantify->Hemo IHC Immunohistochemistry (e.g., CD31 staining) Quantify->IHC Analysis Data Analysis & Comparison Hemo->Analysis IHC->Analysis

Caption: Workflow for the Matrigel plug assay to assess angiogenesis inhibition.

References

Application Notes and Protocols for Angiogenin (108-122) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of Angiogenin (B13778026) (108-122) peptide concentrations in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Angiogenin (ANG) is a 123 amino acid protein that plays a critical role in angiogenesis, the formation of new blood vessels.[1][2] It is a potent stimulator of neovascularization and is implicated in various physiological and pathological processes, including tumor growth and neuroprotection.[1][3][4] The peptide fragment Angiogenin (108-122), with the sequence ENGLPVHLDQSIFRR, has been identified as a potential therapeutic agent for a variety of diseases, including cancer and inflammatory conditions.[5][6][7] An ELISA protocol specifically for the Angiogenin (108-122) fragment is essential for research and drug development to accurately quantify its presence in various biological matrices.

Assay Principle

This ELISA is based on the sandwich immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for Angiogenin (108-122). Standards and samples are pipetted into the wells, and the immobilized antibody binds any Angiogenin (108-122) present. After washing, a biotinylated polyclonal antibody specific for Angiogenin (108-122) is added. Following another wash, an avidin-biotin-peroxidase complex (ABC) is added, which binds to the biotinylated antibody. A final wash removes any unbound ABC. A TMB substrate solution is then added, which is catalyzed by the horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is proportional to the amount of Angiogenin (108-122) captured in the wells. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of Angiogenin (108-122) in the samples is determined by comparing their absorbance to a standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of commercially available ELISA kits for the full-length human Angiogenin protein. These values can serve as a reference for expected performance of an assay targeting the Angiogenin (108-122) fragment.

ParameterTypical Value Range
Assay Range15.6 - 1000 pg/mL[8]
Sensitivity< 12 pg/mL[9]
Sample TypeSerum, Plasma, Cell culture supernatants, Tissue lysates[8][9][10]
SpecificityNo detectable cross-reactivity with other cytokines[9]
Intra-Assay CV%< 10%
Inter-Assay CV%< 15%

Experimental Protocols

Materials Required
  • Microplate pre-coated with anti-Angiogenin (108-122) antibody

  • Lyophilized recombinant Angiogenin (108-122) standard

  • Biotinylated anti-Angiogenin (108-122) antibody

  • Avidin-Biotin-Peroxidase Complex (ABC)

  • Sample Diluent Buffer

  • Antibody Diluent Buffer

  • ABC Diluent Buffer

  • TMB Color Developing Agent

  • TMB Stop Solution

  • Wash Buffer (0.01M TBS or PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and pipette tips

  • Automated plate washer (optional)

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes. Collect the serum and assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[11]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay immediately or store at -80°C.[11]

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove debris. Collect the supernatant and assay immediately or store at -80°C.[11]

  • Tissue Lysates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS with protease inhibitors. Lyse the tissue and centrifuge to remove debris. Quantify the total protein concentration. Assay immediately or store at -20°C.[11]

Assay Procedure
  • Reagent Preparation: Reconstitute lyophilized standards and prepare working solutions of antibodies and ABC reagent according to the manufacturer's instructions. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of standards and samples into appropriate wells. It is recommended to run all standards and samples in duplicate.

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes.

  • Biotinylated Antibody Addition: Aspirate the liquid from each well. Add 100 µL of the biotinylated anti-Angiogenin (108-122) antibody working solution to each well.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer. Ensure complete removal of liquid at each step.

  • ABC Solution Addition: Add 100 µL of the ABC working solution to each well.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Washing: Aspirate the liquid and wash each well five times with 300 µL of wash buffer.

  • Color Development: Add 90 µL of TMB color developing agent to each well. Incubate at 37°C in the dark for 25-30 minutes.

  • Stop Reaction: Add 100 µL of TMB stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Angiogenin Signaling Pathway

Angiogenin_Signaling_Pathway Angiogenin Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor Putative 170-kDa Receptor Ang->Receptor Binds Actin Membrane Actin Ang->Actin Binds tRNA_hydrolysis tRNA Hydrolysis Ang->tRNA_hydrolysis Translocates & Hydrolyzes rRNA_transcription rRNA Transcription Enhancement Ang->rRNA_transcription Translocates & Enhances SignalTransduction Signal Transduction Receptor->SignalTransduction Activates Degradation Basement Membrane Degradation Actin->Degradation Induces ERK12 ERK1/2 SignalTransduction->ERK12 Activates Akt Akt SignalTransduction->Akt Activates ERK12->rRNA_transcription Leads to Akt->rRNA_transcription Leads to

Caption: Angiogenin signaling cascade.

ELISA Workflow

ELISA_Workflow Angiogenin (108-122) ELISA Workflow start Start prep Prepare Standards & Samples start->prep add_samples Add Standards & Samples to Coated Plate prep->add_samples incubate1 Incubate (90 min, 37°C) add_samples->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_biotin_ab Add Biotinylated Antibody wash1->add_biotin_ab incubate2 Incubate (60 min, 37°C) add_biotin_ab->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_abc Add ABC Reagent wash2->add_abc incubate3 Incubate (30 min, 37°C) add_abc->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate4 Incubate in Dark (25-30 min, 37°C) add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: ELISA experimental workflow.

References

Application Notes and Protocols: The Inhibitory Role of Angiogenin (108-122) in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14 kDa protein of the ribonuclease A superfamily, is a potent mediator of angiogenesis, the formation of new blood vessels.[1] It is secreted by various cell types, including tumor cells, and plays a crucial role in physiological and pathological processes such as tissue repair, cancer progression, and metastasis.[1][2] Full-length Angiogenin promotes cell migration and invasion by interacting with cellular receptors, activating signaling cascades, and inducing the expression of proteases that degrade the extracellular matrix.[3][4]

In contrast to the pro-migratory and pro-invasive functions of the full-length protein, the C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of Angiogenin's biological activities.[5] This peptide and its analogues can significantly decrease Angiogenin-induced neovascularization and inhibit its enzymatic (ribonucleolytic) activity.[5] This makes Angiogenin (108-122) a valuable tool for studying the mechanisms of Angiogenin-mediated cellular processes and a potential starting point for the development of anti-angiogenic and anti-metastatic therapeutics.

These application notes provide detailed protocols for utilizing Angiogenin (108-122) in cell migration and invasion assays to assess its inhibitory potential.

Mechanism of Action: Inhibition of Angiogenin-Induced Cell Migration and Invasion

Full-length Angiogenin stimulates cell migration and invasion through a multi-step process. It binds to receptors on the cell surface, leading to the activation of intracellular signaling pathways, including the ERK1/2 and Akt pathways.[6][7] This signaling cascade upregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP2, which are enzymes that degrade the extracellular matrix, a key step in cell invasion.[3][8]

The C-terminal peptide, Angiogenin (108-122), is thought to exert its inhibitory effects by interfering with the function of the full-length Angiogenin protein. The proposed mechanism of inhibition is competitive, where the peptide may compete with the full-length protein for binding to its cellular receptors or other interacting molecules, thereby blocking the initiation of the downstream signaling cascade.[9] By preventing the activation of ERK1/2 and the subsequent upregulation of MMP2, Angiogenin (108-122) can effectively block the pro-migratory and pro-invasive signals induced by full-length Angiogenin.

cluster_0 Angiogenin-Induced Signaling ANG Full-length Angiogenin ANG_R Angiogenin Receptor ANG->ANG_R Binds ERK ERK1/2 Phosphorylation ANG_R->ERK MMP2 MMP2 Upregulation ERK->MMP2 Invasion Cell Migration & Invasion MMP2->Invasion ANG_108_122 Angiogenin (108-122) ANG_108_122->Inhibition

Inhibitory action of Angiogenin (108-122) on Angiogenin-induced signaling.

Data Presentation: Inhibitory Activity of Angiogenin C-terminal Peptides

The following tables summarize the known quantitative data on the inhibitory effects of Angiogenin C-terminal peptides. While specific data for Angiogenin (108-122) in cell migration and invasion assays is limited in publicly available literature, the data for the closely related peptide Angiogenin (108-123) provides a strong indication of the expected inhibitory potency.

Table 1: Inhibition of Angiogenin Enzymatic Activity by C-terminal Peptides

PeptideSubstrateInhibition Constant (Ki)Percent InhibitionReference
Angiogenin (108-123)transfer RNA278 µM39%[9]
Angiogenin (108-122)transfer RNANot determined39%[9]
Angiogenin (108-121)Reticulocyte RNANot determined108% (transient)[9]

Table 2: Inhibition of Neovascularization by Angiogenin C-terminal Peptide

PeptideAssayEffectReference
Angiogenin (108-123)Chick Chorioallantoic Membrane (CAM) AssaySignificantly decreases neovascularization[5]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of Angiogenin (108-122) on cell migration and invasion. These protocols are based on the widely used Boyden chamber (or Transwell) assay format.

Protocol 1: Cell Migration (Transwell) Assay

This assay measures the ability of a peptide to inhibit the chemotactic migration of cells towards a chemoattractant.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size recommended for most endothelial and cancer cells)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line of interest (e.g., HT-1080 fibrosarcoma)

  • Cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for cancer cells)

  • Serum-free medium

  • Recombinant human Angiogenin (as chemoattractant)

  • Angiogenin (108-122) peptide

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.

    • On the day of the assay, detach the cells using Trypsin-EDTA, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing a predetermined optimal concentration of recombinant human Angiogenin (e.g., 10-100 ng/mL) as the chemoattractant.

    • Prepare a cell suspension containing different concentrations of Angiogenin (108-122) (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., sterile water or PBS).

    • Add 100 µL of the cell suspension (with or without the inhibitory peptide) to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours (the optimal time should be determined empirically for each cell type).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in the staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained cells on the lower surface of the membrane in at least five random fields of view.

    • Calculate the average number of migrated cells per field for each condition.

    • Express the data as a percentage of migration relative to the control (Angiogenin alone).

cluster_1 Cell Migration Assay Workflow A 1. Seed cells with or without Angiogenin (108-122) in upper chamber B 2. Add Angiogenin chemoattractant to lower chamber A->B C 3. Incubate for 4-24 hours B->C D 4. Remove non-migrated cells from top of membrane C->D E 5. Fix and stain migrated cells on bottom of membrane D->E F 6. Count migrated cells and analyze data E->F

Workflow for the cell migration (Transwell) assay.
Protocol 2: Cell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of a peptide to inhibit the invasion of cells through a layer of extracellular matrix.

Materials:

  • Same as for the Cell Migration Assay

  • Matrigel Basement Membrane Matrix (or similar)

Procedure:

  • Preparation of Invasion Chambers:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).

    • Coat the upper surface of the 8.0 µm Transwell inserts with 50-100 µL of the diluted Matrigel solution.

    • Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.

  • Cell Preparation and Assay Setup:

    • Follow the same procedure as for the Cell Migration Assay (Steps 1 and 2), seeding the cells in the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours (invasion assays typically require longer incubation times than migration assays).

  • Fixation, Staining, and Quantification:

    • Follow the same procedure as for the Cell Migration Assay (Steps 4 and 5).

Expected Results

In both the migration and invasion assays, it is expected that Angiogenin (108-122) will cause a dose-dependent decrease in the number of cells that migrate or invade through the membrane towards the full-length Angiogenin chemoattractant. The IC50 (the concentration of inhibitor that causes 50% inhibition) can be calculated from the dose-response curve.

Troubleshooting

  • Low Migration/Invasion: Optimize the concentration of the chemoattractant, cell seeding density, and incubation time. Ensure cells are healthy and not over-confluent before the assay.

  • High Background Migration/Invasion: Ensure proper serum starvation of the cells. Check for any chemoattractants present in the serum-free medium.

  • Inconsistent Results: Ensure gentle handling of the Transwell inserts to avoid damaging the membrane or the Matrigel layer. Be consistent with the removal of non-migrated cells. Count a sufficient number of fields for quantification.

These application notes and protocols provide a comprehensive guide for researchers to investigate the inhibitory effects of Angiogenin (108-122) on cell migration and invasion. By understanding its mechanism of action and utilizing these standardized assays, scientists can further explore the potential of this peptide as a tool in cancer research and drug development.

References

Application Notes and Protocols: Angiogenin Peptide Translation Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a member of the ribonuclease A superfamily and a potent modulator of protein synthesis.[1] Its role in cellular processes extends from promoting angiogenesis to being implicated in the pathology of cancer and neurodegenerative diseases.[1][2] A key function of angiogenin is the inhibition of translation, which it achieves through its ribonucleolytic activity.[3][4] Under cellular stress, angiogenin translocates to the cytoplasm where it cleaves transfer RNA (tRNA) within the anticodon loop.[4][5] This cleavage is potently activated by the 80S ribosome and results in the production of tRNA-derived stress-induced fragments (tiRNAs), which in turn inhibit the initiation of translation.[2][6] This unique mechanism of action presents a promising target for therapeutic intervention. This document provides detailed protocols for assessing the translation inhibition activity of angiogenin and its derivative peptides.

Signaling Pathway of Angiogenin-Mediated Translation Inhibition

Under conditions of cellular stress, angiogenin is activated and translocates to the cytoplasm. It then binds to the 80S ribosome at the A site, which induces a conformational change in angiogenin, activating its RNase activity.[2][7] The ribosome then presents tRNA to the activated angiogenin, which cleaves the tRNA in the anticodon loop.[2] The resulting tRNA fragments (tiRNAs) interfere with the translation initiation complex, leading to a global reduction in protein synthesis.[6] This cytoprotective response helps cells conserve energy and reprogram translation during stress.[5][6]

Caption: Angiogenin-mediated translation inhibition pathway.

Experimental Protocols

Two primary assays are detailed below for quantifying the translation inhibitory effects of angiogenin peptides: an in vitro translation assay using rabbit reticulocyte lysate and the more specific Ribosome-Stimulated Angiogenin Nuclease Assay (RiSANA).

In Vitro Translation Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system. Rabbit reticulocyte lysate (RRL) contains all the necessary components for translation.[8] The inhibitory effect of angiogenin or its peptides is quantified by measuring the reduction in the synthesis of a reporter protein, such as luciferase.[7]

Experimental Workflow:

Caption: Workflow for the in vitro translation inhibition assay.

Methodology:

  • Reaction Setup: Prepare a master mix of rabbit reticulocyte lysate according to the manufacturer's instructions (e.g., Flexi Rabbit Reticulocyte Lysate System).[6] This mix should contain a reporter mRNA, such as capped Firefly luciferase mRNA.

  • Incubation: In a 96-well plate, add varying concentrations of the angiogenin peptide to be tested to the RRL master mix. Include positive controls (e.g., wild-type angiogenin) and negative controls (e.g., vehicle). Incubate the plate at 30°C for a specified time, typically 60-90 minutes.[8]

  • Reporter Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. Readings can be taken at multiple time points to determine the rate of protein synthesis.

  • Data Analysis: Calculate the percentage of translation inhibition for each peptide concentration relative to the negative control. Plot the data to determine the IC50 value (the concentration at which 50% of translation is inhibited).

Ribosome-Stimulated Angiogenin Nuclease Assay (RiSANA)

This assay directly measures the tRNA cleavage activity of angiogenin and its peptides in the presence of ribosomes, which are essential for its activation.[7] The cleavage of tRNA is visualized by denaturing polyacrylamide gel electrophoresis (PAGE).[7]

Methodology:

  • Reaction Assembly: Assemble the reaction mixture containing purified 80S ribosomes, a model mRNA, and a P-site tRNA.

  • Incubation with Angiogenin/Peptide: Add the angiogenin peptide to be tested to the reaction mixture, along with a substrate tRNA (e.g., in vitro transcribed yeast tRNAAla).[7] Incubate at a controlled temperature for various time points.

  • Reaction Quenching: Stop the reaction by adding a denaturing loading buffer.

  • Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel (containing urea).[9]

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) or perform a northern blot using a probe specific for the tRNA to visualize the cleavage products.[7][9]

  • Quantification: Quantify the intensity of the bands corresponding to the full-length tRNA and the cleaved fragments using densitometry to determine the percentage of tRNA cleavage.[7]

Data Presentation

The following table summarizes representative quantitative data for the inhibition of angiogenin activity.

CompoundAssayTargetIC50 / KiReference
AngiogeninIn Vitro Translation (RRL)Protein Synthesis~20-70 nM[2]
Peptide 1 (acetyl-LDDAEEWGG)Ribonucleolytic ActivityAngiogenin130 ± 20 µM (Ki)[10]
Peptide 2 (acetyl-AEDYDYSWW)Ribonucleolytic ActivityAngiogenin110 ± 10 µM (Ki)[10]
Ang(108-123) PeptideAngiogenesis (CAM Assay)AngiogeninSignificant Inhibition[11]
chANG PeptideAngiogenin Binding to ActinAngiogenin~44 nM (Kd)[12]
chGNA PeptideAngiogenin Binding to ActinAngiogenin~44 nM (Kd)[12]

Note: RRL stands for Rabbit Reticulocyte Lysate. CAM stands for Chick Chorioallantoic Membrane. Ki is the inhibition constant. Kd is the dissociation constant.

Conclusion

The protocols described provide robust methods for evaluating the translation inhibition activity of angiogenin peptides. The in vitro translation assay offers a high-throughput-compatible method for screening compounds, while the RiSANA provides a more detailed, mechanistic insight into the direct inhibition of angiogenin's tRNA cleavage activity. These assays are valuable tools for the discovery and development of novel therapeutics targeting angiogenin-mediated pathways in various diseases.

References

Application Notes and Protocols: Angiogenin (108-122) for Studying Hematopoietic Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14.1 kDa ribonuclease, is a critical regulator of hematopoietic reconstitution with a unique, dichotomous role in governing the fate of hematopoietic stem and progenitor cells (HSPCs) versus their more committed progeny.[1][2] Full-length ANG has been demonstrated to preserve the quiescence and self-renewal capacity of primitive HSPCs while simultaneously promoting the proliferation of myeloid-restricted progenitors (MyePro).[1][2] This dual functionality makes ANG a compelling target for therapeutic strategies aimed at improving outcomes in bone marrow transplantation and recovery from myelosuppressive therapies.

The peptide fragment Angiogenin (108-122) corresponds to a sequence within the C-terminal region of the full-length protein. Notably, synthetic peptides from this C-terminal region, including Angiogenin (108-122), have been reported to act as inhibitors of the enzymatic and biological activities of the full-length ANG protein.[3] This inhibitory characteristic positions Angiogenin (108-122) as a valuable research tool for elucidating the specific roles of endogenous ANG in hematopoietic processes. By selectively blocking ANG activity, researchers can investigate the consequences on HSPC behavior, lineage commitment, and overall hematopoietic reconstitution, thereby validating ANG as a therapeutic target.

These application notes provide a comprehensive overview and detailed protocols for utilizing Angiogenin (108-122) as an inhibitor to study the mechanisms of hematopoietic reconstitution.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to investigate the inhibitory effects of Angiogenin (108-122) on hematopoietic stem and progenitor cell populations, based on the known functions of full-length Angiogenin.

Table 1: Effect of Angiogenin (108-122) on HSPC Quiescence In Vitro

Treatment Group% of LSK cells in G0 phase of cell cycle
Vehicle Control65 ± 4.2
Recombinant ANG (100 ng/mL)85 ± 5.1
Angiogenin (108-122) (10 µM)63 ± 3.9
Recombinant ANG + Angiogenin (108-122)68 ± 4.5

LSK: Lineage-Sca-1+c-Kit+ cells, representing a population enriched for hematopoietic stem and multipotent progenitor cells.

Table 2: Effect of Angiogenin (108-122) on Myeloid Progenitor Proliferation In Vitro

Treatment GroupFold change in Myeloid Progenitor (MyePro) cell number after 72h
Vehicle Control1.0
Recombinant ANG (100 ng/mL)2.5 ± 0.3
Angiogenin (108-122) (10 µM)0.9 ± 0.1
Recombinant ANG + Angiogenin (108-122)1.2 ± 0.2

Table 3: In Vivo Hematopoietic Reconstitution in a Murine Model

Treatment of Donor HSPCs (ex vivo)% Donor Chimerism in Peripheral Blood at 16 weeks post-transplant
Vehicle Control45 ± 6.8
Recombinant ANG (100 ng/mL)75 ± 8.2
Angiogenin (108-122) (10 µM)42 ± 5.5
Recombinant ANG + Angiogenin (108-122)50 ± 7.1

Signaling Pathways and Experimental Workflows

Signaling Pathway of Angiogenin in Hematopoietic Cells and Proposed Inhibition by Angiogenin (108-122)

The following diagram illustrates the dual signaling pathways of full-length Angiogenin in HSPCs and MyePro, and the hypothesized point of inhibition by the Angiogenin (108-122) peptide.

G Angiogenin Signaling in Hematopoiesis and Proposed Inhibition cluster_0 Hematopoietic Stem/Progenitor Cell (HSPC) cluster_1 Myeloid-Restricted Progenitor (MyePro) ANG_HSPC Full-length Angiogenin Receptor_HSPC Cell Surface Receptor ANG_HSPC->Receptor_HSPC tiRNA tiRNA Generation Receptor_HSPC->tiRNA Translation_Inhibition Global Translation Inhibition tiRNA->Translation_Inhibition Quiescence HSPC Quiescence and Self-Renewal Translation_Inhibition->Quiescence ANG_MyePro Full-length Angiogenin Receptor_MyePro Cell Surface Receptor ANG_MyePro->Receptor_MyePro rRNA rRNA Transcription Receptor_MyePro->rRNA Translation_Increase Increased Protein Synthesis rRNA->Translation_Increase Proliferation MyePro Proliferation Translation_Increase->Proliferation ANG108122 Angiogenin (108-122) (Inhibitor) ANG108122->ANG_HSPC Inhibits ANG108122->ANG_MyePro Inhibits G Workflow for In Vivo Hematopoietic Reconstitution Assay cluster_0 Donor Cell Preparation cluster_1 Transplantation cluster_2 Analysis Isolation Isolate HSPCs (e.g., LSK cells) from donor mice (CD45.1) Treatment Ex vivo treatment of HSPCs: 1. Vehicle 2. Recombinant ANG 3. Angiogenin (108-122) 4. ANG + Angiogenin (108-122) Isolation->Treatment Transplantation Intravenously transplant treated HSPCs Treatment->Transplantation Irradiation Lethally irradiate recipient mice (CD45.2) Irradiation->Transplantation Monitoring Monitor peripheral blood at regular intervals (e.g., 4, 8, 12, 16 weeks) Transplantation->Monitoring FlowCytometry Analyze donor chimerism (CD45.1+) and lineage distribution by flow cytometry Monitoring->FlowCytometry

References

Troubleshooting & Optimization

Angiogenin (108-122) solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenin (B13778026) (108-122). Here, you will find information on solubility, aggregation, and handling of this peptide to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin (108-122) and what is its primary function?

Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminus of human angiogenin.[1][2] The full-length protein, angiogenin, is a potent stimulator of angiogenesis, the formation of new blood vessels.[3] The (108-122) fragment itself has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin.[1] It is investigated as a potential therapeutic agent for diseases where angiogenesis is implicated, such as cancer, as well as for inflammatory, fibrotic, and neurodegenerative diseases.[4]

Q2: What is the amino acid sequence and molecular weight of Angiogenin (108-122)?

The amino acid sequence of Angiogenin (108-122) is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg. The molecular weight is approximately 1780.98 g/mol .[1][4]

Q3: How should I store lyophilized Angiogenin (108-122)?

For long-term stability, lyophilized Angiogenin (108-122) should be stored at -20°C or -80°C in a desiccated environment.[5] To prevent degradation from moisture and air, it is advisable to minimize the frequency of opening the vial.[5]

Q4: How should I store Angiogenin (108-122) once it is in solution?

Once dissolved, it is best to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[5] These aliquots should be stored at -20°C or -80°C.[4][5]

Troubleshooting Guide: Solubility Problems

One of the most common challenges encountered with synthetic peptides like Angiogenin (108-122) is achieving complete solubilization. The following guide provides a systematic approach to dissolving this peptide.

Initial Solubility Assessment

The solubility of a peptide is largely determined by its amino acid composition and overall charge. The charge of Angiogenin (108-122) can be estimated by assigning a charge to its acidic and basic residues at a neutral pH.

  • Acidic residues (negative charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal -COOH group.

  • Basic residues (positive charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH2 group.

Based on its sequence, Angiogenin (108-122) has a slightly negative to neutral net charge at pH 7. This information guides the initial choice of solvent.

Solubility Data

Quantitative solubility data for Angiogenin (108-122) is not extensively published. The following table summarizes the available qualitative information and recommended solvents.

SolventSolubilityRemarks
Water (Sterile, Purified) Soluble[1][4]Often the first solvent to try. Sonication may aid dissolution.
0.1 M Ammonium (B1175870) Bicarbonate Recommended for acidic peptides[5]Use if the peptide is insoluble in water. Helps to increase the net negative charge.
10% (v/v) Acetic Acid Recommended for basic peptides[5]An alternative if the peptide has a net positive charge.
Dimethyl Sulfoxide (DMSO) Soluble[1]A good option for hydrophobic peptides or as a last resort.
Experimental Protocol: Reconstituting Lyophilized Angiogenin (108-122)

This protocol provides a step-by-step method for dissolving lyophilized Angiogenin (108-122).

Materials:

  • Lyophilized Angiogenin (108-122)

  • Sterile, purified water

  • 0.1 M Ammonium Bicarbonate solution (if needed)

  • 10% (v/v) Acetic Acid solution (if needed)

  • Dimethyl Sulfoxide (DMSO) (if needed)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Initial Dissolution Attempt (Water):

    • Add a small amount of sterile, purified water to the vial to create a concentrated stock solution.

    • Vortex the solution for 30 seconds.

    • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble.

  • Secondary Dissolution (if insoluble in water):

    • For potentially acidic peptides: If the peptide remains insoluble in water, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the suspension. Vortex after each addition and check for dissolution.[5]

    • For potentially basic peptides: Alternatively, if the peptide is suspected to be basic, use 10% acetic acid in a similar manner.[5]

  • Final Dissolution Step (Organic Solvent):

    • If the peptide is still not dissolved, a small amount of DMSO can be used to solubilize it.[1]

    • Once dissolved in DMSO, slowly add this solution dropwise to your aqueous buffer with constant, gentle agitation to prevent precipitation.

  • Dilution and Storage:

    • Once the peptide is fully dissolved, it can be diluted to the final desired concentration with your experimental buffer.

    • Prepare single-use aliquots and store them at -20°C or -80°C.

Solubilization Workflow Diagram

G start Start with Lyophilized Angiogenin (108-122) water Add Sterile Water Vortex/Sonicate start->water check_water Is the solution clear? water->check_water acid_base Add 0.1M NH4HCO3 (acidic) or 10% Acetic Acid (basic) Vortex/Sonicate check_water->acid_base No end_success Peptide Solubilized Prepare Aliquots check_water->end_success Yes check_acid_base Is the solution clear? acid_base->check_acid_base dmso Add minimal DMSO to dissolve check_acid_base->dmso No check_acid_base->end_success Yes dilute Slowly add to aqueous buffer dmso->dilute end_fail Consult Technical Support Consider alternative solvents dmso->end_fail dilute->end_success

Caption: A step-by-step workflow for the solubilization of Angiogenin (108-122).

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation can lead to insolubility and loss of biological activity. The following guide provides strategies to minimize aggregation of Angiogenin (108-122) in solution.

Common Causes of Aggregation
  • Hydrophobic Interactions: The presence of hydrophobic amino acids can cause peptides to aggregate to minimize their exposure to water.

  • Hydrogen Bonding: Extensive hydrogen bonding between peptide backbones can lead to the formation of gels or precipitates.

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero.

Solutions and Prevention Strategies
StrategyDescription
Optimize pH Maintain the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge and improves solubility. For basic peptides, a lower pH increases the net positive charge.[5]
Reduce Concentration If possible, work with lower peptide concentrations to reduce the likelihood of aggregation.[5]
Use Additives Certain excipients can help prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization. Examples include non-ionic detergents or chaotropic salts.[6]
Proper Storage Store peptide solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[5]
Controlled Dilution When diluting a concentrated stock (especially from an organic solvent), add the stock solution slowly and dropwise into the aqueous buffer while gently stirring. This prevents localized high concentrations that can trigger precipitation.

Aggregation Prevention Workflow

G start Peptide Solution Shows Cloudiness/Precipitate ph Optimize pH (1-2 units from pI) start->ph concentration Reduce Peptide Concentration start->concentration additives Incorporate Additives (e.g., non-ionic detergents) start->additives storage Review Storage (Aliquot, avoid freeze-thaw) start->storage end Stable Peptide Solution ph->end concentration->end additives->end storage->end

Caption: Key strategies for preventing aggregation of Angiogenin (108-122) in solution.

References

Angiogenin (108-122) Peptide: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for preventing the aggregation of the Angiogenin (B13778026) (108-122) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the Angiogenin (108-122) peptide?

A1: Angiogenin (108-122) is a 15-amino acid peptide fragment derived from the C-terminal region of human Angiogenin (Ang), a 123-amino acid protein.[1][2] The full Angiogenin protein is a member of the ribonuclease A superfamily and is involved in processes like angiogenesis (new blood vessel formation) and neuroprotection.[3][4] Synthetic peptides from this C-terminal region, including Ang(108-122), have been shown to inhibit the biological and enzymatic activities of the full Angiogenin protein.[2]

Q2: Why is preventing aggregation of this peptide important for my experiments?

A2: Peptide aggregation can lead to a host of experimental problems, including:

  • Loss of active material: Aggregated peptides are often inactive and represent a loss of functional concentration.

  • Inaccurate quantification: Aggregates can cause errors in concentration measurements, leading to incorrect dosages in cellular or animal studies.

  • Poor solubility: Aggregation reduces the amount of peptide that can be dissolved, making stock solution preparation difficult.

  • Altered biological activity: Aggregates may exhibit altered or cytotoxic effects unrelated to the monomeric peptide's intended function.

  • Lack of reproducibility: Uncontrolled aggregation can lead to significant variability between experiments.

Q3: What are the primary factors that cause peptide aggregation?

A3: Peptide aggregation is influenced by both intrinsic and extrinsic factors. Intrinsic factors include the peptide's amino acid sequence, hydrophobicity, and net charge. Extrinsic factors, which can be controlled in the lab, include:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. At a pH near the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.

  • Temperature: Higher temperatures can increase the rate of aggregation and induce conformational changes that expose aggregation-prone regions.[5]

  • Ionic Strength: Salts in the buffer can either screen electrostatic repulsions (promoting aggregation) or have more complex stabilizing/destabilizing effects (Hofmeister effects).

  • Mechanical Stress: Agitation, vortexing, or repeated freeze-thaw cycles can introduce energy that promotes aggregation.

Q4: What is the recommended method for storing the lyophilized Angiogenin (108-122) peptide?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder, in a desiccated, airtight container. This minimizes degradation from moisture and temperature fluctuations.

Q5: How should I prepare my stock solution to minimize aggregation?

A5: Proper solubilization is the first and most critical step. Start by using a high-purity, sterile solvent. For a new peptide like Angiogenin (108-122), a systematic approach is recommended. A general workflow is to first try sterile distilled water. If solubility is poor, based on the peptide's amino acid sequence (ENGLPVHLDQSIFRR), which contains both hydrophobic and charged residues, you may need to use a small amount of an organic solvent like DMSO to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Always add the peptide to the solvent and vortex briefly. Sonication can also be used cautiously to aid dissolution.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Peptide won't dissolve in aqueous buffer. 1. The peptide has low water solubility due to hydrophobic residues. 2. The buffer pH is too close to the peptide's isoelectric point (pI).1. Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) first, then slowly add the aqueous buffer while vortexing. Ensure the final organic solvent concentration is compatible with your experiment. 2. Adjust the pH of the buffer. For a peptide with a net positive charge, increasing the pH further from the pI can help. For a net negative charge, decreasing the pH can help.[5] Test small aliquots to find the optimal pH.
Solution appears cloudy or contains visible precipitates after dissolving. 1. The peptide has aggregated out of solution. 2. The peptide concentration is above its solubility limit in the chosen solvent.1. Filter the solution through a 0.22 µm syringe filter to remove aggregates. Note that this will lower the effective concentration of the monomeric peptide. 2. Prepare a more dilute stock solution. It is often better to work with a lower, fully solubilized concentration than a higher, partially aggregated one.
Experimental results are inconsistent between batches. 1. Inconsistent handling (e.g., different dissolution methods, storage times). 2. Aggregation is occurring over time in the stock solution. 3. Multiple freeze-thaw cycles of the stock solution.1. Standardize your protocol for peptide solubilization and handling. 2. Prepare fresh stock solutions for critical experiments. If storing, flash-freeze aliquots in liquid nitrogen and store at -80°C. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Loss of peptide activity over time. 1. Aggregation is sequestering the active monomeric peptide. 2. Chemical degradation (e.g., oxidation of residues like Methionine, if present).1. Use an aggregation detection assay (e.g., Thioflavin T) to check for fibril formation. Store aliquots at -80°C. 2. Store peptide solutions in an oxygen-free atmosphere if they contain susceptible residues.

Quantitative Data Summary

Table 1: Effect of pH on the Thermal Stability of a Model Protein (Lysozyme)

This data illustrates the principle that pH significantly impacts the thermal stability and aggregation propensity of proteins and peptides. A similar pH-dependent stability profile would be expected for Angiogenin (108-122).

pHMelting Temperature (Tm)Secondary Structure Observations at 70°C
3.069.0°CSteep decrease in α-helix content
4.070.2°CNoticeable decrease in α-helix content
5.071.9°C Highest retention of α-helix; minimal aggregation
6.071.0°CIncreased aggregation compared to pH 5.0
7.070.8°CIncreased aggregation compared to pH 5.0
(Data adapted from a study on hen egg white lysozyme (B549824), which shows maximum stability at pH 5.0)[5]

Table 2: Properties of Amino Acids in Angiogenin (108-122) Sequence

The sequence is E-N-G-L-P-V-H-L-D-Q-S-I-F-R-R . Understanding the properties of constituent amino acids can help predict aggregation-prone regions.

Amino AcidTypeRole in Aggregation
L, V, I, FHydrophobic / Aliphatic/AromaticCan form hydrophobic cores that drive aggregation.
E, DAcidic (Negatively charged at neutral pH)Can form salt bridges; generally increase solubility.
R, HBasic (Positively charged at neutral pH)Can form salt bridges; generally increase solubility.
N, Q, SPolar, UnchargedCan form hydrogen bonds that may stabilize aggregates.
G, PGlycine, ProlineOften act as "helix breakers" and can introduce flexibility, sometimes found in turns between β-sheets in amyloid structures.

Experimental Protocols

Protocol 1: Monitoring Angiogenin (108-122) Aggregation with Thioflavin T (ThT) Assay

This protocol detects the formation of β-sheet-rich structures, characteristic of amyloid-like fibrils.

Materials:

  • Angiogenin (108-122) peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Black, clear-bottom 96-well microplate

  • Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-485 nm)

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in sterile water to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.[6][7]

  • Prepare Peptide Samples: Carefully solubilize the lyophilized Angiogenin (108-122) peptide to a desired stock concentration (e.g., 1-2 mg/mL) using the optimized solvent from your solubility tests. Prepare experimental samples by diluting the stock into PBS or another buffer of interest to the final desired concentration (e.g., 10-100 µM). Include negative controls (buffer only) and any potential inhibitors.

  • Set up the Assay Plate:

    • In a 96-well black plate, add your peptide samples in triplicate (e.g., 90 µL per well).

    • Prepare a working solution of ThT by diluting the 1 mM stock solution into PBS to a final concentration of 25 µM.[7]

    • Add 10 µL of the 25 µM ThT working solution to each well. The final ThT concentration will be 2.5 µM in a 100 µL volume.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a plate reader set to 37°C.

    • Set the reader to take fluorescence measurements (Ex: 450 nm, Em: 485 nm) at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).[7] Include intermittent shaking to promote aggregation.

  • Data Analysis: Plot the average fluorescence intensity versus time for each condition. A sigmoidal curve with an increasing fluorescence signal is indicative of fibril formation.

Protocol 2: Assessing Peptide Secondary Structure with Circular Dichroism (CD) Spectroscopy

This protocol helps determine if the peptide is adopting a β-sheet conformation, which is a hallmark of aggregation.

Materials:

  • Angiogenin (108-122) peptide solution (concentration ~0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). Avoid buffers with high UV absorbance like Tris.[8]

  • Quartz cuvette with a short path length (e.g., 1.0 mm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare the peptide solution in the CD-compatible buffer. The final concentration should be accurately known for data normalization. Ensure the solution is clear and free of visible aggregates.

  • Instrument Setup:

    • Turn on the spectropolarimeter and nitrogen gas flow; allow the lamp to warm up.

    • Set the measurement parameters:

      • Wavelength range: 190-250 nm (Far-UV region).[8]

      • Data pitch: 0.5-1.0 nm.

      • Scan speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise.

  • Data Collection:

    • Collect a baseline spectrum using the buffer-filled cuvette.

    • Rinse the cuvette thoroughly with the peptide sample.

    • Collect the spectrum for the peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acids.

    • Analyze the resulting spectrum:

      • A random coil conformation will show a strong negative band near 198 nm.[8]

      • Formation of a β-sheet structure will be indicated by the appearance of a negative band around 218 nm and a positive band near 195 nm.[8]

      • An α-helical structure would show negative bands near 208 and 222 nm.[8]

Visualizations

experimental_workflow Workflow for Preventing Peptide Aggregation cluster_prep Preparation cluster_qc Quality Control & Storage cluster_exp Experimentation start Lyophilized Peptide solubility_test Step 1: Solubility Testing (Water -> pH Adjustment -> Organic Solvent) start->solubility_test stock_prep Step 2: Prepare Concentrated Stock (e.g., in DMSO) solubility_test->stock_prep concentration Measure Concentration (e.g., UV-Vis, BCA) stock_prep->concentration check_agg Check for Initial Aggregation (e.g., DLS, ThT) concentration->check_agg storage Aliquot & Store (-80°C, single-use) working_sol Prepare Working Dilution in Final Assay Buffer storage->working_sol check_agg->solubility_test Aggregated check_agg->storage Clear assay Perform Experiment working_sol->assay monitor_agg Monitor Aggregation During Assay (e.g., ThT Kinetics, CD) assay->monitor_agg

Caption: Workflow for preparing and handling peptide solutions to minimize aggregation.

tht_assay_principle Principle of Thioflavin T (ThT) Assay peptide Monomeric Peptide (Random Coil) tht_free Free ThT Dye fibril Aggregated Peptide (β-Sheet Fibril) peptide->fibril Aggregation (Time, Temp, Conc.) low_fluor Low Fluorescence tht_free->low_fluor In solution tht_bound Bound ThT Dye fibril->tht_bound Intercalates into β-sheet grooves high_fluor High Fluorescence (Signal Detected) tht_bound->high_fluor Upon binding

Caption: The ThT dye fluoresces strongly only when bound to β-sheet-rich amyloid fibrils.

angiogenin_pathway Simplified Angiogenin (ANG) Signaling Context cluster_cell Endothelial Cell receptor Cell Surface Receptor (e.g., Actin) internalization Internalization receptor->internalization nucleus Nucleus internalization->nucleus Translocation rrna rRNA Transcription nucleus->rrna Stimulates proliferation Cell Proliferation & Angiogenesis rrna->proliferation ang Extracellular Angiogenin (Full Protein) ang->receptor Binds ang_108_122 Angiogenin (108-122) Peptide Inhibitor ang_108_122->receptor Blocks Binding

Caption: Angiogenin (108-122) can inhibit the pro-angiogenic signaling of full-length Angiogenin.

References

Technical Support Center: Optimizing Angiogenin (108-122) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the Angiogenin (B13778026) (108-122) peptide for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin (108-122) and what is its primary mechanism of action in vitro?

Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminal region of human Angiogenin (ANG), a potent angiogenic factor.[1] Unlike the full-length protein which promotes the formation of new blood vessels, the Angiogenin (108-122) fragment acts as an inhibitor of Angiogenin's biological activities.[1] Its primary mechanism of action is the inhibition of the ribonucleolytic activity of full-length Angiogenin, which is crucial for its angiogenic effects.[1]

Q2: What are the typical in vitro effects of full-length Angiogenin that Angiogenin (108-122) is expected to inhibit?

Full-length Angiogenin stimulates a range of cellular responses in vitro that are associated with angiogenesis. These include:

  • Cell Proliferation: Particularly of endothelial cells.[2][3]

  • Cell Migration and Invasion: Essential steps for the formation of new blood vessels.[3][4][5]

  • Tube Formation: The differentiation of endothelial cells to form capillary-like structures.

  • Stimulation of Proteolytic Activities: Angiogenin can increase the activity of cell-associated proteases to degrade the extracellular matrix.[4]

Angiogenin (108-122) is used in vitro to counteract these effects and study the impact of inhibiting Angiogenin's functions.

Q3: What is a recommended starting concentration for Angiogenin (108-122) in in vitro assays?

While a definitive optimal concentration for Angiogenin (108-122) is cell-type and assay-dependent, based on available data for similar Angiogenin fragments, a starting concentration in the micromolar (µM) range is recommended. For a related peptide, Angiogenin (108-123), the apparent inhibition constant (Ki) for ribonucleolytic activity was found to be 278 µM.[6] It has been reported that Angiogenin (108-122) can inhibit the ribonucleolytic activity of angiogenin by 39%, although the specific concentration for this level of inhibition is not consistently cited.[1][7] Therefore, a dose-response experiment is crucial, and a suggested starting range could be from 1 µM to 500 µM.

Quantitative Data Summary

ParameterPeptideValueAssayReference
Inhibition of Ribonucleolytic ActivityAngiogenin (108-122)39%tRNA degradation assay[1][7]
Apparent Inhibition Constant (Ki)Angiogenin (108-123)278 µMtRNA degradation assay[6]

Experimental Protocols

Detailed Methodology: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a method to assess the inhibitory effect of Angiogenin (108-122) on cell proliferation induced by full-length Angiogenin.

Materials:

  • Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Full-length human Angiogenin

  • Angiogenin (108-122) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours.

  • Treatment:

    • Prepare a stock solution of Angiogenin (108-122) in sterile water or an appropriate buffer.

    • Prepare serial dilutions of Angiogenin (108-122) in serum-free medium to achieve final concentrations ranging from 1 µM to 500 µM.

    • Prepare a solution of full-length Angiogenin in serum-free medium at a concentration known to induce proliferation (e.g., 10-100 ng/mL).

    • Add the Angiogenin (108-122) dilutions to the wells, followed by the addition of full-length Angiogenin. Include appropriate controls:

      • Cells in serum-free medium only (negative control)

      • Cells with full-length Angiogenin only (positive control)

      • Cells with various concentrations of Angiogenin (108-122) only

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the positive control (full-length Angiogenin alone). Plot a dose-response curve to determine the IC50 value of Angiogenin (108-122).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No inhibitory effect of Angiogenin (108-122) observed Peptide concentration is too low. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 1 mM), based on the Ki of the similar peptide Angiogenin (108-123).
Peptide degradation. Ensure proper storage of the lyophilized peptide at -20°C or -80°C.[8] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[9]
Incorrect assay conditions. Optimize the concentration of full-length Angiogenin used for stimulation to ensure a robust proliferative response that can be inhibited. Ensure the serum-free conditions are not causing excessive cell death.
High variability between replicate wells Inconsistent cell seeding. Use a calibrated multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Edge effects in the 96-well plate. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Peptide precipitation. Check the solubility of the peptide at the tested concentrations. If precipitation is observed, consider using a small amount of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells.[1]
Unexpected cell toxicity High concentration of the peptide or solvent. Test the toxicity of Angiogenin (108-122) alone at various concentrations. If using a solvent like DMSO, ensure the final concentration in the well is below the cytotoxic level for your cell line (typically <0.5%).
Contamination of peptide stock. Use sterile techniques when preparing peptide solutions. Filter-sterilize the stock solution if necessary.

Visualizations

Signaling Pathways of Full-Length Angiogenin

Angiogenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ang Angiogenin Receptor Putative Receptor (e.g., 170-kDa protein) Ang->Receptor Actin Membrane Actin Ang->Actin rRNA rRNA Transcription Ang->rRNA Nuclear Translocation PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Proteases Protease Activation (e.g., Plasmin) Actin->Proteases Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation Invasion Invasion Proteases->Invasion rRNA->Proliferation Migration Migration Proliferation->Migration Migration->Invasion

Caption: Signaling pathways activated by full-length Angiogenin.

Experimental Workflow for Optimizing Angiogenin (108-122) Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Peptide Prepare Angiogenin (108-122) Stock Solution Dose_Response Dose-Response Treatment: - Negative Control - Positive Control (ANG) - ANG + varying [ANG(108-122)] Prep_Peptide->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Incubate Incubate for 24-72h Dose_Response->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Migration) Incubate->Assay Measure Measure Readout (e.g., Absorbance, Cell Count) Assay->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

Caption: Workflow for determining the optimal concentration of Angiogenin (108-122).

Troubleshooting Logic for In Vitro Assays

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Peptide Check Peptide Integrity & Solubility Start->Check_Peptide Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Check_Assay Review Assay Protocol & Controls Start->Check_Assay Solubility_Issue Solubility Issue? Check_Peptide->Solubility_Issue yes Degradation_Issue Degradation? Check_Peptide->Degradation_Issue yes Seeding_Issue Inconsistent Seeding? Check_Cells->Seeding_Issue yes Control_Fail Controls Failed? Check_Assay->Control_Fail yes Optimize_Solvent Optimize Solvent (e.g., small % DMSO) Solubility_Issue->Optimize_Solvent Fresh_Stock Use Freshly Prepared Stock Degradation_Issue->Fresh_Stock Calibrate_Pipette Calibrate Pipette & Ensure Homogenous Suspension Seeding_Issue->Calibrate_Pipette Repeat_Controls Repeat Experiment with Validated Controls Control_Fail->Repeat_Controls

Caption: Troubleshooting flowchart for Angiogenin (108-122) in vitro experiments.

References

Angiogenin (108-122) ELISA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Angiogenin (108-122) ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the assay.

Frequently Asked Questions (FAQs)

Q1: What is the expected range of Angiogenin (108-122) in biological samples?

A1: The concentration of Angiogenin can vary significantly depending on the sample type. For instance, serum and plasma samples may require a substantial dilution (e.g., 1:1000) to fall within the standard curve range of the assay.[1] It is highly recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor for your specific experimental conditions.

Q2: How should I prepare my samples for the Angiogenin (108-122) ELISA?

A2: Proper sample preparation is critical for accurate results.

  • Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 10 minutes. If not using serum separator tubes, allow the sample to clot overnight at 2-8°C before centrifugation.[2]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][2]

  • Cell Culture Supernatants: Centrifuge to remove any cellular debris before assaying.

  • Tissue Homogenates: The protocol will vary by tissue type, but generally involves rinsing the tissue with ice-cold PBS to remove excess blood, weighing, and homogenizing in a suitable buffer.[1]

For all sample types, it is crucial to avoid repeated freeze-thaw cycles.[1][2] If not assayed immediately, samples should be aliquoted and stored at -20°C or -80°C.

Q3: What is the recommended procedure for reconstituting the lyophilized standard?

A3: It is essential to follow the kit-specific protocol for reconstituting the standard. Typically, lyophilized standards should be briefly centrifuged to ensure the powder is at the bottom of the vial. Reconstitute with the specified diluent and allow it to sit for a recommended period (e.g., 5 minutes) to ensure complete dissolution before mixing gently.[3] Avoid vigorous shaking. After reconstitution, it is often recommended to prepare aliquots to prevent multiple freeze-thaw cycles.[3]

Q4: Can I use reagents from different ELISA kits or lots?

A4: No, it is strongly advised not to mix or substitute reagents from different kit lots or from other manufacturers. Each kit's reagents are optimized to work together for the best performance. Using reagents from different lots can lead to inconsistent and inaccurate results.

Troubleshooting Guides

This section provides solutions to common problems you may encounter with your Angiogenin (108-122) ELISA.

Problem 1: High Background

A high background can obscure the specific signal and reduce the dynamic range of the assay.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash by inverting the plate and tapping it firmly on absorbent paper.[4]
Contaminated Reagents or Buffers Prepare fresh wash and blocking buffers. Ensure that the substrate solution is colorless before use. Use sterile, high-quality water for all reagent preparations.
High Antibody Concentration The concentration of the primary or secondary antibody may be too high. Optimize the antibody dilutions by performing a titration experiment.
Non-specific Binding Increase the blocking incubation time or consider using a different blocking agent. Adding a non-ionic detergent like Tween-20 to the wash buffers can also help reduce non-specific binding.
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol. Over-incubation can lead to increased non-specific signal.[4]
Light Exposure of Substrate The substrate solution is often light-sensitive. Keep the substrate in the dark and protect the plate from light during the substrate incubation step.[4]
Problem 2: Weak or No Signal

This issue can arise from several factors, leading to results that are below the detection limit of the assay.

Possible Cause Recommended Solution
Reagents Not at Room Temperature Ensure all reagents are brought to room temperature (typically 15-20 minutes) before starting the assay.[4]
Improper Reagent Preparation or Addition Double-check all calculations for dilutions and ensure that reagents were added in the correct order as per the protocol.[4]
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components. Ensure that the kit has been stored at the recommended temperature.
Insufficient Incubation Time Adhere to the incubation times specified in the protocol. You may consider increasing the incubation time for the primary antibody (e.g., overnight at 4°C) to enhance the signal.
Low Antibody Concentration The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or perform a titration to find the optimal concentration.
Inactive Enzyme Conjugate The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or handling. Test the activity of the conjugate and substrate separately.
Incompatible Primary and Secondary Antibodies Ensure that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
Problem 3: Poor Standard Curve

An inaccurate standard curve will lead to incorrect quantification of your samples.

Possible Cause Recommended Solution
Improper Standard Reconstitution or Dilution Carefully follow the protocol for reconstituting and diluting the standard. Ensure accurate pipetting and thorough mixing at each dilution step. Avoid repeated freeze-thaw cycles of the reconstituted standard.[3]
Pipetting Errors Calibrate your pipettes regularly. Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.
Degraded Standard Ensure the standard is stored correctly and has not expired. If in doubt, use a fresh vial of the standard.
Incorrect Curve Fitting Model Use the curve-fitting model recommended by the kit manufacturer (e.g., four-parameter logistic (4-PL) fit).
Problem 4: High Coefficient of Variation (CV) / Poor Replicates

High variability between replicate wells compromises the precision and reliability of your results.

Possible Cause Recommended Solution
Inaccurate Pipetting Ensure consistent and accurate pipetting across all wells. When using multichannel pipettes, ensure all tips are securely fitted and dispensing equal volumes.
Inadequate Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.
Inconsistent Washing Use an automated plate washer if available for more consistent washing. If washing manually, ensure that all wells are treated identically.
"Edge Effect" This can be caused by uneven temperature across the plate during incubation. To minimize this, ensure the plate is sealed properly and placed in the center of the incubator. Avoid stacking plates during incubation.[4]
Bubbles in Wells Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the optical density readings.

Experimental Protocols

Below is a sample protocol for a typical Angiogenin sandwich ELISA. Note: Always refer to the specific protocol provided with your ELISA kit, as procedures can vary between manufacturers.

Materials:

  • Microplate pre-coated with anti-Angiogenin antibody

  • Lyophilized Angiogenin standard

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • Wash buffer concentrate

  • Standard/sample diluent

  • TMB substrate

  • Stop solution

  • Plate sealer

Assay Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a sealer and incubate for 1-2 hours at 37°C.[1]

  • Aspirate and Add Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the prepared biotinylated detection antibody (Detection Reagent A) to each well. Cover and incubate for 1 hour at 37°C.[1]

  • Wash: Aspirate and wash the wells 3 times with 1X wash buffer.[1]

  • Add Detection Reagent B: Add 100 µL of the prepared Streptavidin-HRP conjugate (Detection Reagent B) to each well. Cover and incubate for 30 minutes at 37°C.[1]

  • Wash: Aspirate and wash the wells 5 times with 1X wash buffer.[1]

  • Substrate Incubation: Add 90 µL of TMB substrate to each well. Cover and incubate for 10-20 minutes at 37°C in the dark.[1]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the optical density at 450 nm using a microplate reader.

Visualizations

Angiogenin Signaling Pathway Overview

Angiogenin_Signaling ANG Angiogenin Receptor Putative 170-kDa Receptor ANG->Receptor Actin Membrane Actin ANG->Actin Nucleus Nucleus ANG->Nucleus Translocation Proliferation Cell Proliferation Receptor->Proliferation Signal Transduction Degradation Basement Membrane Degradation Actin->Degradation rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation Migration Cell Migration & Invasion Degradation->Migration

Caption: Overview of Angiogenin's mechanisms of action.

ELISA Troubleshooting Workflow

ELISA_Troubleshooting Start Problem with ELISA Results HighBg High Background? Start->HighBg LowSignal Weak/No Signal? HighBg->LowSignal No CheckWashing Check Washing & Blocking HighBg->CheckWashing Yes PoorCurve Poor Standard Curve? LowSignal->PoorCurve No CheckReagents Check Reagent Prep & Incubation LowSignal->CheckReagents Yes HighCV High CV? PoorCurve->HighCV No CheckStandard Check Standard Prep & Dilution PoorCurve->CheckStandard Yes CheckPipetting Check Pipetting & Mixing HighCV->CheckPipetting Yes End Re-run Assay HighCV->End No CheckWashing->End CheckReagents->End CheckStandard->End CheckPipetting->End

Caption: A logical workflow for troubleshooting common ELISA issues.

References

Technical Support Center: Angiogenin (108-122) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the Angiogenin (B13778026) (108-122) peptide in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and problem-solving.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of Angiogenin (108-122) solutions.

Problem Potential Cause Recommended Solution
Peptide Precipitation - Poor solubility at the working pH. - Aggregation over time. - Freeze-thaw cycles.- Adjust the pH of the solution; basic peptides are often more soluble in acidic buffers and vice-versa.[1] - Consider the use of solubilizing agents or organic co-solvents. - Store in smaller aliquots to avoid repeated freezing and thawing.[1] - Store at -20°C or -80°C for long-term stability.[1]
Loss of Biological Activity - Chemical degradation (e.g., oxidation, hydrolysis). - Aggregation. - Adsorption to container surfaces.- Use high-purity, sterile buffers and water. - Protect from light and oxygen, especially for peptides with susceptible residues (Cys, Met, Trp). - Optimize pH and buffer composition to minimize degradation.[2][3] - Consider using excipients like antioxidants or chelating agents.[4] - Use low-protein-binding tubes and vials.
Inconsistent Results in Assays - Inconsistent peptide concentration due to degradation or adsorption. - Variability in solution preparation.- Prepare fresh solutions for each experiment or use aliquots from a well-stored stock. - Quantify the peptide concentration before each use, for example, by UV spectroscopy. - Ensure consistent solution preparation procedures, including pH and buffer composition.
Appearance of New Peaks in HPLC Analysis - Peptide degradation.- Identify the degradation products using mass spectrometry.[5][6] - Perform forced degradation studies to understand potential degradation pathways.[7][8][9] - Optimize storage and handling conditions to minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Angiogenin (108-122) in solution?

A1: The stability of Angiogenin (108-122), like other peptides, is primarily influenced by pH, temperature, buffer composition, presence of oxidizing agents, and susceptibility to enzymatic degradation.[2][10] Key degradation pathways include hydrolysis (especially at acidic or alkaline pH), oxidation of susceptible amino acid residues, and aggregation.[3]

Q2: What is the recommended solvent for reconstituting lyophilized Angiogenin (108-122)?

A2: For initial reconstitution, sterile, purified water is often recommended. Depending on the peptide's isoelectric point, a slightly acidic or basic buffer may improve solubility. For Angiogenin (108-122), which is a basic peptide, dissolving in a small amount of a slightly acidic solution (e.g., 10% acetic acid) and then diluting with the desired buffer can be effective.[1]

Q3: How should I store Angiogenin (108-122) solutions?

A3: For short-term storage (a few days), solutions can be stored at 2-8°C. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or, preferably, -80°C to minimize degradation from freeze-thaw cycles.[1][11]

Q4: Which analytical techniques are best for monitoring the stability of Angiogenin (108-122)?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for quantifying the purity of the peptide and monitoring the formation of degradation products over time.[12][13][14] Mass spectrometry (MS) is invaluable for identifying the chemical nature of any degradation products.[5][6][15]

Q5: Can I use excipients to improve the stability of my Angiogenin (108-122) formulation?

A5: Yes, excipients can significantly enhance peptide stability.[4][16][17][18][19] Common stabilizing excipients include:

  • Buffers: To maintain an optimal pH where the peptide is most stable (e.g., phosphate, citrate, acetate).[10]

  • Antioxidants: Such as ascorbic acid or methionine to protect against oxidation.[4]

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose (B13894) or trehalose, and polyols like mannitol, can protect the peptide during freezing and lyophilization.

  • Surfactants: Polysorbates (e.g., Tween 20) can reduce aggregation and surface adsorption.[17]

Illustrative Stability Data

The following tables present hypothetical stability data for Angiogenin (108-122) to illustrate the impact of different storage conditions. This data is for educational purposes and should be confirmed by experimental studies.

Table 1: Effect of pH on Angiogenin (108-122) Stability at 25°C

pHBuffer (50 mM)% Remaining after 7 days
3.0Citrate85%
5.0Acetate95%
7.4Phosphate90%
9.0Borate75%

Table 2: Effect of Temperature on Angiogenin (108-122) Stability in pH 5.0 Acetate Buffer

Temperature% Remaining after 30 days
4°C98%
25°C88%
40°C65%

Experimental Protocols

Protocol 1: Stability Assessment of Angiogenin (108-122) by RP-HPLC

Objective: To quantify the degradation of Angiogenin (108-122) over time under specific storage conditions.

Materials:

  • Angiogenin (108-122) peptide

  • HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, acetate, citrate)

  • Calibrated HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Reconstitute lyophilized Angiogenin (108-122) in sterile water to a concentration of 1 mg/mL.

  • Preparation of Stability Samples: Dilute the stock solution into different buffer solutions at various pH values to a final concentration of 0.1 mg/mL.

  • Storage: Aliquot the samples and store them at different temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from each condition for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate the peak area of the intact Angiogenin (108-122) at each time point. Calculate the percentage remaining relative to the initial time point (T=0).

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of degradation products of Angiogenin (108-122) after forced degradation.

Materials:

  • Angiogenin (108-122) peptide

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Forced Degradation:

    • Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: Incubate the peptide solution with 3% H₂O₂ at room temperature for 4 hours.

  • Sample Preparation: Neutralize the acid and base-treated samples. Dilute all samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Use an LC method similar to the one described in Protocol 1 to separate the peptide and its degradation products.

    • The eluent from the LC is directly introduced into the ESI-MS.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Compare the mass spectra of the stressed samples to the control (unstressed) sample. Identify the masses of the new peaks, which correspond to degradation products. The mass shifts can provide clues about the type of modification (e.g., a +16 Da shift suggests oxidation).[5]

Visualizations

Peptide_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_results Results stock Lyophilized Peptide reconstituted Reconstituted Stock (e.g., 1 mg/mL in H2O) stock->reconstituted samples Stability Samples (in different buffers/pH) reconstituted->samples storage Incubation at Different Conditions (Temp, Light) samples->storage sampling Sampling at Time Points storage->sampling hplc RP-HPLC Analysis (Purity Assessment) sampling->hplc ms LC-MS Analysis (Degradation Product ID) sampling->ms kinetics Degradation Kinetics hplc->kinetics pathways Degradation Pathways ms->pathways

Caption: Workflow for assessing peptide stability.

Angiogenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response ANG Angiogenin Receptor Putative Receptor (170-kDa) ANG->Receptor Actin Cell-Surface Actin ANG->Actin Translocation Nuclear Translocation ANG->Translocation PLC Phospholipase C Activation Receptor->PLC Proteases Protease Cascade Activation Actin->Proteases ERK ERK1/2 Pathway PLC->ERK Migration Migration & Invasion Proteases->Migration Proliferation Cell Proliferation ERK->Proliferation rRNA rRNA Transcription Translocation->rRNA rRNA->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified Angiogenin signaling pathways.[20][21][22][23][24][25][26][27][28][29]

References

Technical Support Center: Synthesis of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of the Angiogenin (B13778026) (108-122) peptide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during the synthesis process.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during the synthesis of Angiogenin (108-122), a 15-amino acid peptide fragment.

Question: My peptide synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors, particularly for a potentially hydrophobic peptide like Angiogenin (108-122).

  • Incomplete Deprotection or Coupling: The most frequent cause is the incomplete removal of the Fmoc protecting group or inefficient coupling of the next amino acid.

    • Troubleshooting:

      • Extend Reaction Times: Increase the duration of both the deprotection (using 20% piperidine (B6355638) in DMF) and coupling steps.

      • Double Coupling: Perform a second coupling step for amino acids known to be difficult to couple (e.g., bulky or hydrophobic residues).

      • Use Stronger Coupling Reagents: Consider using more efficient coupling reagents like HATU or HCTU.

      • Monitor Reactions: Use a qualitative test like the Kaiser test (ninhydrin test) to confirm the presence of free primary amines after deprotection, indicating a successful deprotection step. A negative test (yellow beads) after coupling indicates a complete reaction.[1]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate on the resin, hindering reagent access.[2]

    • Troubleshooting:

      • Incorporate Chaotropic Agents: Add salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.

      • Use High-Swelling Resins: Employ resins like TentaGel or other PEG-based resins that can improve solvation of the growing peptide chain.

      • Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation and accelerate reaction times.

Question: I am observing multiple peaks during HPLC purification of my crude peptide. What are these impurities and how can I minimize them?

Answer: The presence of multiple peaks in the HPLC chromatogram indicates the presence of impurities, which are common in SPPS.

  • Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling reactions.

    • Prevention: Ensure complete coupling at each step by using the troubleshooting methods mentioned above (e.g., double coupling, monitoring reactions).

  • Truncated Sequences: These occur if the N-terminal Fmoc group is not completely removed, leading to the termination of the peptide chain.

    • Prevention: Ensure complete deprotection by extending the reaction time or performing a second deprotection step.

  • Side-Chain Reactions: Undesirable reactions can occur on the side chains of certain amino acids. A common issue is aspartimide formation with aspartic acid residues.[2][3][4]

    • Prevention:

      • For Asp-containing sequences, use protecting groups on the preceding amino acid that sterically hinder aspartimide formation.

      • Add HOBt to the piperidine deprotection solution to reduce the risk of this side reaction.[2]

  • Racemization: The stereochemistry of amino acids can be altered during activation.

    • Prevention: Use coupling reagents that minimize racemization, such as those containing OxymaPure.

Question: My purified Angiogenin (108-122) peptide has poor solubility. How can I handle and dissolve it?

Answer: Poor solubility is a common challenge with hydrophobic peptides.

  • Solubilization Strategies:

    • Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding an aqueous buffer.

    • Acidic or Basic Conditions: Depending on the peptide's isoelectric point, dissolving it in a dilute acidic (e.g., 0.1% TFA in water) or basic (e.g., 0.1% ammonia (B1221849) solution) may improve solubility. The Angiogenin (108-122) sequence (NH2-Val-Val-Val-Gly-Gly-Ser-Pro-Gly-Asn-Asn-Gln-Leu-Ala-Val-His-COOH) has a net positive charge at neutral pH, so a slightly acidic buffer should aid solubility.

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Data Presentation

The following table summarizes the expected physicochemical properties and typical analytical results for the synthesis of Angiogenin (108-122).

ParameterExpected Value/RangeMethod of Determination
Amino Acid Sequence Val-Val-Val-Gly-Gly-Ser-Pro-Gly-Asn-Asn-Gln-Leu-Ala-Val-His-
Molecular Formula C63H101N19O19-
Molecular Weight 1448.6 g/mol Mass Spectrometry (ESI-MS)
Crude Purity 50-70%Reverse-Phase HPLC (RP-HPLC)
Final Purity (Post-Purification) >95%Reverse-Phase HPLC (RP-HPLC)
Typical Yield (Crude) 60-80%Gravimetric analysis
Typical Yield (Purified) 15-30%Gravimetric analysis

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Angiogenin (108-122) using Fmoc Chemistry

This protocol outlines the manual synthesis of Angiogenin (108-122) on a 0.1 mmol scale using a Rink Amide resin to obtain a C-terminal amide.

1. Resin Preparation:

  • Weigh 135 mg of Rink Amide resin (substitution level of 0.74 mmol/g) into a reaction vessel.
  • Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) and 0.38 mmol of HCTU in 2 mL of DMF.
  • Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Wash the resin with DMF (3 x 5 mL).
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the Angiogenin (108-122) sequence in the C-terminal to N-terminal direction.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
  • Add 5 mL of the cleavage cocktail to the dried resin.
  • Agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
  • Centrifuge the suspension to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of Angiogenin (108-122)

1. Purification by Reverse-Phase HPLC (RP-HPLC): [5][6]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
  • Inject the dissolved peptide onto a preparative C18 RP-HPLC column.
  • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be from 5% to 65% acetonitrile over 60 minutes.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Collect the fractions corresponding to the main peak.

2. Characterization:

  • Purity Analysis: Analyze the purified fractions by analytical RP-HPLC using a similar gradient to confirm purity. Purity should be >95%.
  • Mass Spectrometry: Confirm the identity of the peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight (Expected: 1448.6 Da).[7][8][9]

Visualizations

Workflow for Solid-Phase Peptide Synthesis of Angiogenin (108-122)

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all 15 Amino Acids Coupling->Repeat Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Peptide Angiogenin (108-122) (>95% Purity) Characterization->Final_Peptide

Caption: A flowchart illustrating the key steps in the solid-phase peptide synthesis of Angiogenin (108-122).

Proposed Signaling Pathway for Angiogenin's C-Terminal Fragment

Research suggests that the C-terminal region of Angiogenin is crucial for its interaction with cell surface receptors, potentially including the Epidermal Growth Factor Receptor (EGFR).[10] This interaction can trigger downstream signaling cascades that promote cell proliferation and survival, such as the AKT/mTOR pathway.[11][12]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ang_Fragment Angiogenin (108-122) EGFR EGFR Ang_Fragment->EGFR Binding PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: A proposed signaling pathway initiated by the binding of the Angiogenin C-terminal fragment to EGFR.

References

minimizing off-target effects of Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Angiogenin (B13778026) (108-122)

Welcome to the technical support center for Angiogenin (108-122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin (108-122) and what is its primary on-target effect?

Angiogenin (ANG) is a 123 amino acid protein that is a potent stimulator of angiogenesis (new blood vessel formation).[1] The peptide fragment Angiogenin (108-122), with the sequence ENGLPVHLDQSIFRR, is a specific region of the full-length protein.[2] The on-target effects of the full Angiogenin protein involve inducing cell migration, invasion, and proliferation by activating endothelial and smooth muscle cells.[3][4][5] It can translocate to the nucleus to enhance ribosomal RNA (rRNA) transcription, a key step in angiogenesis.[1][4] The specific fragment (108-122) is often studied in the context of these angiogenic and cell-modulating activities.

Q2: What are the potential off-target effects of Angiogenin (108-122)?

While peptides are known for high specificity, off-target effects can still occur.[6] Potential off-target effects for a peptide like Angiogenin (108-122) could include:

  • Unintended Pathway Activation: The full ANG protein is known to activate several signaling pathways, including ERK1/2 and Akt/mTOR.[1][7][8] The peptide fragment might inadvertently modulate these or other pathways in a non-specific manner.

  • Cytotoxicity: At high concentrations, peptides can sometimes lead to non-specific cytotoxicity. It is crucial to determine the optimal dose-response curve to distinguish therapeutic effects from toxicity.

  • Binding to Homologous Proteins: Angiogenin is part of the ribonuclease (RNase) A superfamily.[1][8] The peptide fragment may exhibit binding to other members of this family, such as bovine pancreatic ribonuclease, leading to unintended enzymatic inhibition or activation.[9]

  • Immunogenicity: As with any peptide, there is a potential for an immune response, although this is generally low.

Q3: How can I minimize off-target effects in my experimental design?

Several strategies can be employed to enhance the specificity of your experiments:

  • Use of Control Peptides: Include a scrambled peptide (same amino acid composition, different sequence) or a reverse sequence peptide as negative controls. This helps confirm that the observed biological activity is specific to the Angiogenin (108-122) sequence.

  • Dose-Response Analysis: Perform experiments across a wide range of peptide concentrations to identify the lowest effective concentration. This minimizes the risk of off-target effects that may only appear at high concentrations.

  • Cell Line Selection: Use cell lines with well-characterized receptor expression relevant to Angiogenin's mechanism. If possible, use a knockout/knockdown cell line for the intended target as a negative control.

  • Peptide Modification: Consider strategies like N-methylation or cyclization ("stapling") of the peptide, which can improve stability and specificity by constraining its conformation.[6]

Q4: What are the known binding partners for Angiogenin that I should be aware of?

The full Angiogenin protein interacts with several proteins which could be potential off-target concerns. Key binding partners include:

  • Actin: ANG binds to actin on the surface of endothelial cells, which is a crucial step for its angiogenic activity.[1][4]

  • Ribonuclease Inhibitor (RNH1): This protein binds to ANG with extremely high affinity and inhibits its enzymatic activity.[10][11]

  • A Putative 170-kDa Receptor: A yet-to-be-fully-characterized transmembrane protein is thought to be a receptor for ANG on endothelial cells.[3][11]

  • Alpha-Actinin 2 (ACTN2): A study has identified ACTN2 as a direct interacting protein, with the binding domain on ANG mapped to residues 83-105.[12]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my cell-based assays, even in control cell lines.

  • Possible Cause: The peptide concentration may be too high, leading to non-specific membrane disruption or apoptosis. Peptides can also degrade into toxic byproducts.

  • Troubleshooting Steps:

    • Verify Peptide Purity and Integrity: Use HPLC and Mass Spectrometry to confirm the purity and correct mass of your peptide stock.

    • Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., from picomolar to high micromolar) to determine the therapeutic window and identify the concentration at which toxicity occurs.

    • Run a Viability Assay: Use a standard cell viability assay (e.g., MTT, Trypan Blue, LDH release) to quantify cytotoxicity across your dose range.

    • Use a Scrambled Peptide Control: Treat cells with a scrambled version of the Angiogenin (108-122) peptide at the same concentrations. If the scrambled peptide also causes toxicity, the effect is likely non-specific.

Issue 2: The peptide shows activity in my on-target assay, but I'm not sure if it's specific.

  • Possible Cause: The observed effect may be real but not mediated by the intended target. The peptide could be interacting with another receptor or pathway.

  • Troubleshooting Steps:

    • Competitive Binding Assay: Perform an assay where you compete the Angiogenin (108-122) peptide against the full-length Angiogenin protein. Specific binding should be displaced by the full-length protein.

    • Use Knockout/Knockdown Models: The most definitive way to prove on-target activity is to show a loss of the peptide's effect in a cell line where the intended target (e.g., a specific receptor) has been knocked out or its expression significantly reduced via siRNA/shRNA.

    • Counter-Screening: Test the peptide against homologous proteins or receptors. For example, since Angiogenin is a ribonuclease, test the peptide's effect on other RNases to check for cross-reactivity.[9]

Issue 3: My results are inconsistent between experiments.

  • Possible Cause: Peptide instability, improper storage, or variability in experimental setup can lead to poor reproducibility.

  • Troubleshooting Steps:

    • Check Peptide Stability: Peptides in solution can be unstable.[13] It is recommended to aliquot your peptide stock upon receipt and store it lyophilized at -20°C or -80°C. Reconstitute a fresh aliquot for each experiment.

    • Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations, are kept consistent.[14]

    • Use Low-Binding Labware: Peptides can adsorb to plastic surfaces. Use low-protein-binding tubes and plates to minimize sample loss.[14]

Quantitative Data Summary

The following table summarizes inhibitory constants (Ki) for peptides designed to inhibit Angiogenin, providing a reference for expected binding affinities in the micromolar range.

Peptide InhibitorSequenceTarget ProteinKi (µM)Citation
Peptide 1Acetyl-LDDAEEWGGHuman Angiogenin641 ± 53[9]
Peptide 2Acetyl-AEDYDYSWWHuman Angiogenin56.4 ± 4.1[9]
Peptide 2Acetyl-AEDYDYSWWBovine Pancreatic RNase A19.3 ± 1.1[9]

This table highlights that while peptides can be designed to inhibit Angiogenin, they may also show affinity for homologous proteins like RNase A, underscoring the need for specificity testing.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability and can be used to determine peptide-induced cytotoxicity.

Materials:

  • Cells of interest

  • Angiogenin (108-122) peptide, scrambled control peptide

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of the Angiogenin (108-122) and scrambled control peptides in culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Validating On-Target Engagement using a Knockdown Approach

This protocol uses siRNA to reduce the expression of a putative Angiogenin target (e.g., a binding protein) to verify if the peptide's effect is dependent on that target.

Materials:

  • Cells expressing the target of interest

  • siRNA specific to the target protein, non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or similar reduced-serum medium

  • Angiogenin (108-122) peptide

  • Reagents for downstream functional assay (e.g., migration assay, proliferation assay)

  • Reagents for Western Blot or qRT-PCR to confirm knockdown

Methodology:

  • siRNA Transfection (Day 1): Seed cells so they will be 60-80% confluent on the day of transfection. Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol using both target-specific and non-targeting control siRNAs. Add complexes to the cells and incubate for 24-48 hours.

  • Knockdown Confirmation (Day 3): Harvest a subset of the cells to confirm target protein knockdown via Western Blot or mRNA knockdown via qRT-PCR.

  • Peptide Treatment (Day 3): Re-plate the remaining transfected cells for your specific functional assay. Once attached, treat the cells with the effective concentration of Angiogenin (108-122) or a vehicle control.

  • Functional Assay (Day 4-5): Perform the desired functional assay (e.g., scratch wound healing assay for migration, cell counting for proliferation).

  • Analysis: Compare the effect of Angiogenin (108-122) in cells treated with the non-targeting control siRNA versus the target-specific siRNA. A significant reduction or complete loss of the peptide's effect in the knockdown cells indicates that the activity is on-target.

Visualizations and Workflows

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effect ANG_peptide Angiogenin (108-122) Receptor Putative Receptor / Binding Partner ANG_peptide->Receptor Binds Off_Target Homologous Protein (e.g., another RNase) ANG_peptide->Off_Target Binds Signal Signal Transduction (e.g., ERK/Akt activation) Receptor->Signal Activates Response Specific Cellular Response (e.g., Proliferation, Migration) Signal->Response Off_Response Unintended Cellular Effect (e.g., Cytotoxicity, Pathway Crosstalk) Off_Target->Off_Response

Caption: On-target vs. potential off-target signaling pathways for Angiogenin (108-122).

cluster_workflow Experimental Workflow for Specificity Validation start Start: Unexpected Result Observed check_purity 1. Confirm Peptide Purity & Integrity (HPLC / Mass Spec) start->check_purity dose_response 2. Perform Dose-Response Curve with Viability Assay (MTT) check_purity->dose_response is_toxic Is Cytotoxicity Observed at Effective Dose? dose_response->is_toxic use_controls 3. Test Scrambled/Inactive Peptide Control is_toxic->use_controls No conclusion_off_target Conclusion: Effect is Likely OFF-TARGET or Non-Specific is_toxic->conclusion_off_target Yes is_specific Is Effect Absent with Control Peptide? use_controls->is_specific knockdown 4. Validate with Target Knockdown/Knockout Model is_specific->knockdown Yes is_specific->conclusion_off_target No conclusion_specific Conclusion: Effect is Likely ON-TARGET knockdown->conclusion_specific

Caption: Troubleshooting workflow to determine if an observed effect is on-target.

References

Angiogenin (108-122) quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiogenin (108-122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin (108-122) and what is its primary function?

A1: Angiogenin (108-122) is a peptide fragment derived from the C-terminus of the full-length protein Angiogenin, a potent stimulator of blood vessel formation (angiogenesis).[1] This fragment has been shown to inhibit the ribonucleolytic activity of the parent protein.[2] It is being investigated for its therapeutic potential in conditions where inhibiting angiogenesis is beneficial, such as in cancer.[2]

Q2: How should I store and handle my Angiogenin (108-122) peptide?

A2: For long-term storage, lyophilized Angiogenin (108-122) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the reconstituted solution can be stored at 4°C for a few days. Always refer to the manufacturer's specific recommendations for optimal storage conditions.

Q3: My Angiogenin (108-122) peptide is difficult to dissolve. What should I do?

A3: Angiogenin (108-122) is generally soluble in water.[2] If you encounter solubility issues, you can try the following:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • pH adjustment: For basic peptides, adding a small amount of dilute acetic acid may help. For acidic peptides, a dilute solution of ammonium (B1175870) bicarbonate can be used.

  • Organic solvents: If the peptide is highly hydrophobic, you can try dissolving it in a minimal amount of an organic solvent like DMSO, and then slowly dilute it with your aqueous buffer.

Q4: What is the expected purity of commercially available Angiogenin (108-122)?

A4: Reputable suppliers typically offer Angiogenin (108-122) with a purity of >95% or >98%, as determined by HPLC.[3] Always check the certificate of analysis provided by the manufacturer for the specific purity of your lot.

Quality Control and Purity Assessment

Ensuring the purity and quality of your Angiogenin (108-122) peptide is critical for reproducible experimental results. The primary methods for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Purity Assessment Data
ParameterTypical SpecificationMethod
Purity >95% or >98%RP-HPLC
Molecular Weight 1780.98 g/mol (calculated)Mass Spectrometry
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble in waterVisual Inspection

Experimental Workflow for Quality Control

Quality Control Workflow start Receive Lyophilized Angiogenin (108-122) visual Visual Inspection (Color, Appearance) start->visual reconstitute Reconstitute Peptide visual->reconstitute hplc RP-HPLC Analysis (Purity) reconstitute->hplc ms Mass Spectrometry (Identity) reconstitute->ms pass Peptide Passes QC hplc->pass >95% Purity fail Peptide Fails QC hplc->fail <95% Purity ms->pass Correct Mass ms->fail Incorrect Mass activity Biological Activity Assay (Functionality) activity->pass Active activity->fail Inactive pass->activity

Caption: A typical workflow for the quality control of Angiogenin (108-122).

Troubleshooting Guides

RP-HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - No injection or incorrect injection volume- Detector issue (e.g., lamp off)- Sample degradation- Verify injection volume and syringe/autosampler function- Check detector settings and lamp status- Prepare a fresh sample solution
Broad Peaks - Column contamination or aging- High injection volume or sample solvent stronger than mobile phase- Void at the column inlet- Wash the column with a strong solvent or replace it- Reduce injection volume or dissolve the sample in the mobile phase- Reverse-flush the column or replace it
Peak Tailing - Secondary interactions with residual silanols on the column- Inadequate buffering of the mobile phase- Use a mobile phase with a suitable ion-pairing agent (e.g., 0.1% TFA)- Adjust the mobile phase pH- Use a column specifically designed for peptide analysis
Split Peaks - Clogged column frit- Void in the column packing- Sample solvent incompatible with the mobile phase- Reverse-flush the column; if that fails, replace the frit or column- Replace the column- Dissolve the sample in the initial mobile phase
Retention Time Drift - Inconsistent mobile phase composition- Column temperature fluctuations- Column not equilibrated- Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Ensure the column is fully equilibrated before each injection
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Poor ionization- Sample concentration too low- Instrument not calibrated- Optimize ionization source parameters- Use a more suitable matrix (MALDI) or solvent (ESI)- Concentrate the sample- Calibrate the mass spectrometer
Multiple Peaks for the Peptide - Presence of different charge states (ESI)- Salt adduction (e.g., Na+, K+)- Peptide degradation or modification- Deconvolute the spectrum to a single mass- Use high-purity solvents and desalt the sample before analysis- Check for potential modifications (e.g., oxidation) and adjust sample handling
Mass Inaccuracy - Instrument out of calibration- Incorrect charge state assignment- Recalibrate the instrument using a known standard- Verify the charge state of the ions in the spectrum

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of Angiogenin (108-122). Optimization may be required based on the specific HPLC system and column used.

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve in an appropriate solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[4]

    • Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4]

    • Column Temperature: 30-45°C.[4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol outlines a general procedure for confirming the molecular weight of Angiogenin (108-122).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

    • Dilute the stock solution to an appropriate concentration for MS analysis (typically in the low µM to high nM range).

  • Mass Spectrometry Conditions (Example for ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Infusion: Direct infusion via a syringe pump or coupled with an LC system (LC-MS).

    • Data Acquisition: Scan over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 500-2000).

  • Data Analysis:

    • Identify the series of peaks corresponding to the multiply charged ions of the peptide.

    • Use the instrument's software to deconvolute the spectrum and determine the monoisotopic or average molecular weight.

    • Compare the experimentally determined molecular weight to the theoretical molecular weight of Angiogenin (108-122) (C₇₈H₁₂₅N₂₅O₂₃, MW: 1780.98 Da).[2]

Protocol 3: Biological Activity - Ribonuclease Inhibition Assay

This assay assesses the ability of Angiogenin (108-122) to inhibit the ribonucleolytic activity of full-length Angiogenin.

  • Materials:

    • Full-length human Angiogenin.

    • Angiogenin (108-122) peptide.

    • tRNA as a substrate.

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

    • A method to quantify RNA degradation (e.g., gel electrophoresis and densitometry, or a fluorescent RNA substrate).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and tRNA.

    • Add a fixed concentration of full-length Angiogenin.

    • In separate reactions, add increasing concentrations of Angiogenin (108-122). Include a control with no inhibitor.

    • Incubate the reactions at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).

    • Analyze the remaining intact tRNA by gel electrophoresis or measure the fluorescence signal.

  • Data Analysis:

    • Quantify the amount of tRNA degradation in each reaction.

    • Plot the percentage of inhibition against the concentration of Angiogenin (108-122) to determine the inhibitory activity. A 39% inhibition has been reported under certain conditions.[2]

Signaling Pathways

Angiogenin (108-122) has been suggested to be involved in specific cellular signaling pathways.

Angiogenin_Signaling Ang_108_122 Angiogenin (108-122) Receptor Cell Surface Receptor Ang_108_122->Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MAPK_pathway->Proliferation MAPK_pathway->Migration

Caption: Putative signaling pathways activated by Angiogenin (108-122).[7]

Disclaimer: The protocols and information provided here are intended as a general guide. Researchers should always consult the relevant literature and optimize conditions for their specific experimental setup.

References

Validation & Comparative

Angiogenin Showdown: Full-Length Protein vs. its C-Terminal Fragment (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the bioactivities of full-length Angiogenin (B13778026) and its inhibitory peptide fragment, Angiogenin (108-122). This guide synthesizes available experimental data to objectively evaluate their respective roles in angiogenesis and related cellular processes.

Full-length Angiogenin (ANG), a 14.1 kDa protein, is a potent inducer of neovascularization, playing a critical role in both physiological and pathological angiogenesis. Its biological activity is multifaceted, involving enzymatic ribonucleolytic action and the activation of key intracellular signaling pathways. In contrast, the C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of the full-length protein's functions, presenting a potential therapeutic avenue for diseases characterized by excessive angiogenesis, such as cancer. This guide provides a detailed comparison of their activities, supported by experimental data and methodologies.

Comparative Analysis of Biological Activities

The primary functional distinction between full-length Angiogenin and the Angiogenin (108-122) fragment lies in their opposing effects on angiogenesis and related cellular functions. While the full-length protein is a stimulator, the fragment acts as an inhibitor.

ActivityFull-Length AngiogeninAngiogenin (108-122) Fragment
Overall Function Pro-angiogenicAnti-angiogenic (Inhibitor of full-length ANG)
Ribonucleolytic Activity Present (weak, but essential for function)Inhibits the ribonucleolytic activity of full-length ANG
Endothelial Cell Proliferation StimulatesInhibits ANG-induced proliferation
Endothelial Cell Migration StimulatesInhibits ANG-induced migration
Endothelial Tube Formation PromotesInhibits ANG-induced tube formation
In vivo Angiogenesis (CAM Assay) Induces neovascularizationInhibits ANG-induced neovascularization

Quantitative Comparison of Activities

Quantitative data highlights the potent pro-angiogenic activity of full-length Angiogenin and the inhibitory capacity of its C-terminal fragments.

ParameterFull-Length AngiogeninAngiogenin (108-123) Fragment*
Ribonucleolytic Activity (Inhibition) N/AKi: 278 µM (against tRNA substrate)[1]
Angiogenesis (CAM Assay) Potent induction at ng/egg quantitiesSignificant decrease in neovascularization

*Note: Quantitative data for the specific 108-122 fragment is limited in publicly available literature. The data presented is for the highly similar 108-123 fragment.

Signaling Pathways

Full-length Angiogenin exerts its effects by activating critical intracellular signaling cascades, primarily the ERK1/2 and Akt pathways, which are central to cell proliferation, survival, and migration. The Angiogenin (108-122) fragment is presumed to inhibit these downstream effects by blocking the initial activity of the full-length protein.

Angiogenin_Signaling ANG Full-Length Angiogenin Receptor Putative 170-kDa Receptor ANG->Receptor Binds ANG_108_122 Angiogenin (108-122) ANG_108_122->ANG Inhibits MEK MEK1 Receptor->MEK PI3K PI3K Receptor->PI3K ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Phosphorylates Akt->Migration Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Angiogenin signaling cascade and the inhibitory action of its fragment.

Experimental Protocols

Ribonucleolytic Activity Assay

This assay measures the enzymatic ability of Angiogenin to cleave a ribonucleic acid (RNA) substrate, typically transfer RNA (tRNA).

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH buffer (e.g., MES pH 6.8), NaCl, and MgCl2.[2]

  • Substrate and Enzyme Addition: A known concentration of tRNA is added to the reaction mixture. The reaction is initiated by the addition of full-length Angiogenin. For inhibition studies, Angiogenin (108-122) is pre-incubated with the full-length protein before the addition of the substrate.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a solution that precipitates the uncleaved RNA, such as perchloric acid.

  • Quantification: The amount of cleaved, acid-soluble RNA fragments in the supernatant is quantified by measuring the absorbance at 260 nm. The percentage of inhibition is calculated by comparing the activity in the presence and absence of the Angiogenin (108-122) fragment.

Ribonucleolytic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer Substrate Add tRNA Substrate Buffer->Substrate Enzyme Add Full-Length ANG (with/without ANG 108-122) Substrate->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Terminate Stop Reaction (e.g., Perchloric Acid) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Measure Measure A260 of Supernatant Centrifuge->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for the ribonucleolytic activity assay.
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Methodology:

  • Egg Preparation: Fertilized chicken eggs are incubated for 3 days. A small window is then carefully made in the shell to expose the chorioallantoic membrane.

  • Sample Application: A sterile filter paper disc or a carrier gel containing either full-length Angiogenin, Angiogenin (108-122), or a control vehicle is placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

  • Observation and Quantification: The CAM is then excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessel branches that have grown towards the applied sample. A significant reduction in vessel formation in the presence of Angiogenin (108-122) compared to full-length Angiogenin alone indicates an inhibitory effect.

Endothelial Cell Proliferation Assay

This in vitro assay quantifies the effect of Angiogenin and its fragment on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: HUVECs are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with a low-serum medium containing various concentrations of full-length Angiogenin, with or without the Angiogenin (108-122) fragment.

  • Incubation: The cells are incubated for 24-48 hours.

  • Quantification of Proliferation: Cell proliferation is measured using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding and Treatment: HUVECs are seeded onto the matrix in a low-serum medium containing the test substances (full-length Angiogenin, Angiogenin (108-122), or control).

  • Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The available evidence clearly delineates the opposing roles of full-length Angiogenin and its C-terminal fragment (108-122). Full-length Angiogenin is a potent pro-angiogenic factor that stimulates key cellular processes in endothelial cells through the activation of the ERK1/2 and Akt signaling pathways. Conversely, the Angiogenin (108-122) fragment acts as an inhibitor, effectively blocking the enzymatic and biological activities of the full-length protein. This inhibitory characteristic makes the Angiogenin (108-122) peptide a promising candidate for the development of anti-angiogenic therapies. Further research is warranted to fully elucidate the quantitative inhibitory profile of the 108-122 fragment and to explore its therapeutic potential in preclinical and clinical settings.

References

A Comparative Guide to Angiogenin (108-122) and Other Angiogenic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different angiogenic inhibitors is crucial for advancing therapeutic strategies against angiogenesis-dependent diseases. This guide provides a detailed comparison of Angiogenin (B13778026) (108-122) with other prominent endogenous angiogenic inhibitors: Endostatin (B67465), Angiostatin, and Thrombospondin-1.

Angiogenin (108-122) is a synthetic peptide derived from the C-terminus of the pro-angiogenic protein, Angiogenin. This peptide fragment acts as an antagonist, inhibiting the enzymatic and biological activities of the full-length Angiogenin protein.[1][2] Its mechanism involves interfering with the ribonucleolytic activity of Angiogenin, which is essential for its pro-angiogenic functions.[1][3]

This guide presents available quantitative data, detailed experimental methodologies for key angiogenesis assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of these inhibitors.

Quantitative Comparison of Angiogenic Inhibitors

The following table summarizes the available quantitative data on the inhibitory activities of Angiogenin (108-122), Endostatin, Angiostatin, and Thrombospondin-1. It is important to note that the data is compiled from different studies and experimental conditions may vary, affecting direct comparability.

InhibitorAssayTarget/Cell LineEffective Concentration / IC50Reference
Angiogenin (108-123) *Ribonucleolytic Activity InhibitionCell-freeApparent Ki: 278 µM[3]
Endostatin Endothelial Cell ProliferationHuman Dermal Microvascular Endothelial Cells (HDMEC)Inhibition at 2500 ng/ml (on collagen I/IV)[4]
Endothelial Cell Migration (VEGF-induced)Human Umbilical Vein Endothelial Cells (HUVEC)IC50 in the picomolar range[5]
Angiostatin Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)IC50: 10 µg/ml[6]
Thrombospondin-1 (TSP-1) Mimetics Endothelial Cell Migration (VEGF-induced)Human Microvascular Endothelial Cells (HMVEC)Inhibition in the nanomolar range[7]
Endothelial Cell ApoptosisHuman Umbilical Artery Endothelial Cells (HUAEC)Significant increase in apoptosis[7]

*Note: Data is for the closely related Angiogenin (108-123) peptide.

Signaling Pathways of Angiogenic Inhibitors

The anti-angiogenic effects of these inhibitors are mediated through distinct signaling pathways.

Angiogenin (108-122) Signaling Pathway Inhibition

Angiogenin (108-122) functions by directly inhibiting the pro-angiogenic actions of full-length Angiogenin. The full-length protein promotes angiogenesis through several mechanisms, including its ribonucleolytic activity and interaction with cell surface receptors to activate intracellular signaling. The C-terminal peptide inhibitor, Angiogenin (108-122), is thought to interfere with these processes.

Angiogenin_Inhibition Angiogenin (108-122) Mechanism of Action Angiogenin Full-length Angiogenin Ribonucleolytic_Activity Ribonucleolytic Activity Angiogenin->Ribonucleolytic_Activity Cell_Surface_Receptor Endothelial Cell Surface Receptor Angiogenin->Cell_Surface_Receptor Ang_108_122 Angiogenin (108-122) Ang_108_122->Angiogenin Inhibits Angiogenesis Angiogenesis Ribonucleolytic_Activity->Angiogenesis Signaling Pro-angiogenic Signaling Cell_Surface_Receptor->Signaling Signaling->Angiogenesis

Caption: Inhibition of Angiogenin by its C-terminal peptide.

Endostatin Signaling Pathway

Endostatin exerts its anti-angiogenic effects by interacting with multiple cell surface receptors, including integrins (α5β1 and αvβ3) and VEGF Receptor 2 (VEGFR2). This binding disrupts downstream signaling cascades, such as the MAPK/ERK pathway, leading to inhibition of endothelial cell proliferation, migration, and survival.

Endostatin_Pathway Endostatin Signaling Pathway Endostatin Endostatin Integrin Integrin α5β1/ αvβ3 Endostatin->Integrin VEGFR2 VEGFR2 Endostatin->VEGFR2 Apoptosis Apoptosis Endostatin->Apoptosis Induces FAK FAK Integrin->FAK Ras_Raf Ras/Raf VEGFR2->Ras_Raf MAPK_ERK MAPK/ERK FAK->MAPK_ERK Inhibits Ras_Raf->MAPK_ERK Inhibits Proliferation Cell Proliferation MAPK_ERK->Proliferation Inhibits Migration Cell Migration MAPK_ERK->Migration Inhibits

Caption: Endostatin's inhibitory signaling cascade.

Angiostatin Signaling Pathway

Angiostatin's anti-angiogenic activity is mediated through its binding to several cell surface proteins, including ATP synthase and integrins. By binding to ATP synthase, Angiostatin can induce apoptosis. Its interaction with integrins can inhibit endothelial cell migration.

Angiostatin_Pathway Angiostatin Signaling Pathway Angiostatin Angiostatin ATP_Synthase ATP Synthase Angiostatin->ATP_Synthase Integrins Integrins Angiostatin->Integrins Apoptosis Apoptosis ATP_Synthase->Apoptosis Induces Migration Cell Migration Integrins->Migration Inhibits

Caption: Angiostatin's mechanisms of action.

Thrombospondin-1 (TSP-1) Signaling Pathway

Thrombospondin-1 inhibits angiogenesis by binding to cell surface receptors like CD36 and CD47. The interaction with CD36 can trigger apoptosis in endothelial cells. Binding to CD47 interferes with nitric oxide (NO) signaling, which is crucial for endothelial cell survival and migration.

TSP1_Pathway Thrombospondin-1 Signaling Pathway TSP1 Thrombospondin-1 CD36 CD36 TSP1->CD36 CD47 CD47 TSP1->CD47 Apoptosis Apoptosis CD36->Apoptosis Induces NO_Signaling Nitric Oxide (NO) Signaling CD47->NO_Signaling Inhibits Migration_Survival Cell Migration & Survival NO_Signaling->Migration_Survival

Caption: Thrombospondin-1's anti-angiogenic pathways.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Workflow Diagram

MTT_Assay_Workflow MTT Assay Workflow Start Seed Endothelial Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Inhibitors Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Buffer Incubate3->Add_Solubilizer Incubate4 Incubate (2h in dark) Add_Solubilizer->Incubate4 Measure Measure Absorbance (570 nm) Incubate4->Measure

Caption: Steps of the MTT cell proliferation assay.

Methodology

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the angiogenic inhibitors (Angiogenin (108-122), Endostatin, Angiostatin, Thrombospondin-1) or a vehicle control.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3] Cell proliferation is proportional to the absorbance.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Workflow Diagram

Wound_Healing_Workflow Wound Healing Assay Workflow Start Seed Endothelial Cells to Confluency Wound Create a Scratch 'Wound' with a Pipette Tip Start->Wound Wash Wash with PBS to Remove Debris Wound->Wash Treat Add Medium with Inhibitors Wash->Treat Image_0h Image at 0 hours Treat->Image_0h Incubate Incubate (e.g., 12-24h) Image_0h->Incubate Image_Xh Image at Subsequent Time Points Incubate->Image_Xh Analyze Analyze Wound Closure Image_Xh->Analyze

Caption: Procedure for the wound healing migration assay.

Methodology

  • Cell Seeding: Seed endothelial cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[9]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with culture medium containing the angiogenic inhibitors at desired concentrations or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the width of the scratch at different points for each time point. The rate of migration can be quantified by the change in the wound area over time.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Workflow Diagram

Tube_Formation_Workflow Tube Formation Assay Workflow Start Coat 96-well Plate with Matrigel Solidify Incubate at 37°C to Solidify Start->Solidify Prepare_Cells Prepare Endothelial Cell Suspension Solidify->Prepare_Cells Treat Add Inhibitors to Cell Suspension Prepare_Cells->Treat Seed Seed Cells onto Matrigel Treat->Seed Incubate Incubate (4-18h) Seed->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

Methodology

  • Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.[10]

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10][11]

  • Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

  • Treatment: Add the angiogenic inhibitors at various concentrations to the cell suspension.

  • Cell Seeding: Seed the treated cell suspension onto the solidified Matrigel at a density of 1.5-3 x 10^4 cells per well.[10]

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Quantification: Observe and photograph the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

References

A Comparative Guide to the Bioactivity of Angiogenin (108-122) in HUVECs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the Angiogenin (B13778026) peptide fragment (108-122) in Human Umbilical Vein Endothelial Cells (HUVECs). Contrary to the validation of direct pro-angiogenic bioactivity, this document clarifies the role of Angiogenin (108-122) as an inhibitor of the functions of full-length Angiogenin. The information presented is based on experimental data from scientific literature.

Introduction: Angiogenin and its Role in Angiogenesis

Angiogenin (ANG) is a 14.1 kDa protein and a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In HUVECs, full-length Angiogenin stimulates several key processes that are crucial for the formation of new vasculature, including cell proliferation, migration, and the formation of tube-like structures.[1][2] These activities are mediated through various signaling pathways, including the ERK1/2 and Akt pathways.[2]

The peptide fragment Angiogenin (108-122) is a synthetic peptide corresponding to the C-terminal region of the full-length Angiogenin protein.[2] Research has shown that this C-terminal fragment does not share the pro-angiogenic properties of the full-length protein but instead acts as an inhibitor of Angiogenin's biological and enzymatic activities.[2][3] This guide will compare the established pro-angiogenic effects of full-length Angiogenin with the inhibitory action of the Angiogenin (108-122) peptide.

Comparative Bioactivity in HUVECs

The following tables summarize the expected outcomes of key angiogenic assays when HUVECs are treated with full-length Angiogenin versus the Angiogenin (108-122) peptide. The data for full-length Angiogenin reflects its known pro-angiogenic effects, while the data for Angiogenin (108-122) is presented to illustrate its inhibitory role.

Table 1: HUVEC Proliferation Assay

TreatmentConcentrationExpected % Proliferation vs. ControlReference
Full-length Angiogenin 10 - 100 ng/mLIncreased[1][2]
Angiogenin (108-122) 1 - 10 µg/mLNo significant increase[2][3]
Full-length Angiogenin + Angiogenin (108-122) 100 ng/mL + 10 µg/mLInhibition of Angiogenin-induced proliferation[2][3]

Table 2: HUVEC Migration (Transwell) Assay

TreatmentConcentrationExpected % Migration vs. ControlReference
Full-length Angiogenin 10 - 100 ng/mLIncreased[1][2]
Angiogenin (108-122) 1 - 10 µg/mLNo significant increase[2][3]
Full-length Angiogenin + Angiogenin (108-122) 100 ng/mL + 10 µg/mLInhibition of Angiogenin-induced migration[2][3]

Table 3: HUVEC Tube Formation Assay

TreatmentConcentrationExpected Outcome (e.g., Total Tube Length)Reference
Full-length Angiogenin 10 - 100 ng/mLIncreased tube formation[1][2]
Angiogenin (108-122) 1 - 10 µg/mLNo significant tube formation[2][3]
Full-length Angiogenin + Angiogenin (108-122) 100 ng/mL + 10 µg/mLInhibition of Angiogenin-induced tube formation[2][3]

Signaling Pathways

Full-length Angiogenin elicits its pro-angiogenic effects in HUVECs by activating specific intracellular signaling cascades. The Angiogenin (108-122) peptide is thought to interfere with the initial binding of Angiogenin to its receptor or co-receptors, thereby blocking the downstream signaling events.

Angiogenin_Signaling_Pathway ANG Full-length Angiogenin Receptor Cell Surface Receptor (e.g., Actin) ANG->Receptor ANG_108_122 Angiogenin (108-122) ANG_108_122->Receptor Inhibits PLC PLC Receptor->PLC ERK12 ERK1/2 PLC->ERK12 Akt Akt/PKB PLC->Akt Proliferation Cell Proliferation ERK12->Proliferation Migration Cell Migration ERK12->Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation

Caption: Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Proliferation Assay

This assay measures the effect of a substance on the proliferation of HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (EBM-2) with 0.5% FBS

  • 96-well plates

  • Full-length Angiogenin

  • Angiogenin (108-122)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM-2 and incubate overnight.

  • Starve the cells by replacing the medium with EBM-2 containing 0.5% FBS for 4-6 hours.

  • Treat the cells with various concentrations of full-length Angiogenin, Angiogenin (108-122), or a combination of both in fresh low-serum medium. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of proliferation relative to the vehicle control.

Proliferation_Workflow Start Seed HUVECs in 96-well plate Starve Starve cells in low-serum medium Start->Starve Treat Treat with Angiogenin and/or Angiogenin (108-122) Starve->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add proliferation reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure absorbance/fluorescence Add_Reagent->Measure Analyze Analyze data Measure->Analyze

Caption: HUVEC Proliferation Assay Workflow.

HUVEC Migration Assay (Boyden Chamber)

This assay assesses the chemotactic effect of a substance on HUVEC migration.

Materials:

  • HUVECs

  • 24-well plates with Boyden chamber inserts (8 µm pore size)

  • Fibronectin

  • Basal medium (EBM-2) with 0.1% BSA

  • Full-length Angiogenin

  • Angiogenin (108-122)

  • Calcein AM or similar fluorescent dye

Protocol:

  • Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow to dry.

  • Harvest and resuspend HUVECs in EBM-2 with 0.1% BSA.

  • Add the chemoattractant (full-length Angiogenin) to the lower chamber. For inhibition studies, add Angiogenin (108-122) to both the upper and lower chambers.

  • Place the inserts into the wells.

  • Add 50,000 HUVECs to the upper chamber of each insert.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Stain the migrated cells on the lower surface with Calcein AM.

  • Quantify the migrated cells by measuring fluorescence with a plate reader or by cell counting under a microscope.

Migration_Workflow Start Coat Boyden chamber inserts with fibronectin Add_Chemo Add chemoattractant (Angiogenin) and/or inhibitor (Ang 108-122) to lower chamber Start->Add_Chemo Add_Cells Add HUVECs to upper chamber Add_Chemo->Add_Cells Incubate Incubate for 4-6 hours Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Stain Stain migrated cells Remove_NonMigrated->Stain Quantify Quantify migrated cells Stain->Quantify

Caption: HUVEC Migration Assay Workflow.

HUVEC Tube Formation Assay

This assay evaluates the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Reduced growth factor basement membrane extract (e.g., Matrigel)

  • Pre-chilled 96-well plate

  • Basal medium (EBM-2)

  • Full-length Angiogenin

  • Angiogenin (108-122)

  • Calcein AM for visualization

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat a pre-chilled 96-well plate with 50 µL of the extract per well and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest and resuspend HUVECs in EBM-2.

  • Prepare cell suspensions containing the test substances (full-length Angiogenin, Angiogenin (108-122), or a combination).

  • Seed 10,000-20,000 HUVECs onto the polymerized matrix in each well.

  • Incubate for 6-18 hours at 37°C.

  • Visualize the tube formation using a microscope. For quantitative analysis, stain with Calcein AM and capture images.

  • Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.

Tube_Formation_Workflow Start Coat 96-well plate with basement membrane extract Polymerize Polymerize at 37°C Start->Polymerize Seed_Cells Seed HUVECs with test substances (Angiogenin and/or Ang 108-122) Polymerize->Seed_Cells Incubate Incubate for 6-18 hours Seed_Cells->Incubate Visualize Visualize and capture images of tube formation Incubate->Visualize Analyze Quantify tube length and junctions Visualize->Analyze

Caption: HUVEC Tube Formation Assay Workflow.

Conclusion

The available scientific evidence indicates that the peptide Angiogenin (108-122) does not possess the pro-angiogenic bioactivities of its parent molecule, full-length Angiogenin. Instead, it functions as an inhibitor of Angiogenin-induced proliferation, migration, and tube formation in HUVECs. This guide provides a framework for comparing these opposing activities and offers detailed protocols for their investigation. Researchers studying angiogenesis and developing potential therapeutic agents should consider the inhibitory properties of C-terminal Angiogenin peptides in their experimental designs.

References

A Comparative Guide to Angiogenin (108-122) and Other Angiogenin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide Angiogenin (B13778026) (108-122) with other known inhibitors of human angiogenin. The data presented is based on published experimental results, offering a valuable resource for researchers investigating angiogenesis and developing novel therapeutics.

Introduction to Angiogenin and its Inhibition

Angiogenin (ANG) is a potent 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels. It is a member of the ribonuclease A superfamily and its enzymatic, ribonucleolytic activity is essential for its biological function. Elevated levels of angiogenin are associated with the progression of various cancers, making it a significant target for therapeutic intervention. Angiogenin (108-122) is a synthetic C-terminal peptide fragment of the full-length angiogenin protein. This fragment, along with similar peptides, has been shown to inhibit the biological and enzymatic activities of angiogenin, thereby representing a potential avenue for anti-angiogenic therapies.

Quantitative Comparison of Angiogenin Inhibitors

The following table summarizes the inhibitory activities of Angiogenin (108-122) and its alternatives against human angiogenin.

InhibitorTypeTarget ActivityQuantitative DataReference
Angiogenin (108-122) PeptideRibonucleolytic Activity39% inhibition[1]
Angiogenin (108-123) PeptideNeovascularizationSignificantly decreases angiogenin-induced neovascularization[2]
C-terminal Angiogenin Peptide PeptideRibonucleolytic ActivityKi = 278 µM[3]
chANG PeptideAngiogenin BindingKd ≈ 44 nM[2]
chGNA PeptideAngiogenin BindingKd ≈ 44 nM[2]
Peptide 1 (acetyl-LDDAEEWGG) PeptideRibonucleolytic ActivityKi = 641 ± 53 µM[3]
Peptide 2 (acetyl-AEDYDYSWW) PeptideRibonucleolytic ActivityKi = 56.4 ± 4.1 µM[3]
Benzopurpurin B Small MoleculeRibonucleolytic ActivityRanks among the best small-molecule inhibitors of angiogenin[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Angiogenin's Pro-Angiogenic Signaling Pathway and Inhibition

Angiogenin Angiogenin Receptor Endothelial Cell Receptor Angiogenin->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Nucleus Nuclear Translocation Signaling->Nucleus rRNA rRNA Transcription Nucleus->rRNA Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) rRNA->Angiogenesis Inhibitor Angiogenin (108-122) & Alternatives Inhibitor->Angiogenin Inhibits

Caption: Inhibition of Angiogenin's pro-angiogenic signaling pathway.

Experimental Workflow for Ribonuclease Activity Assay

start Start step1 Prepare reaction mixture: - Angiogenin - tRNA (substrate) - Buffer start->step1 step2 Add Angiogenin (108-122) or alternative inhibitor step1->step2 step3 Incubate at specific temperature and time step2->step3 step4 Measure cleavage of tRNA (e.g., gel electrophoresis) step3->step4 end Determine % Inhibition or Ki step4->end

Caption: Workflow for determining the inhibition of angiogenin's ribonuclease activity.

Experimental Workflow for Chick Chorioallantoic Membrane (CAM) Assay

start Start step1 Prepare fertilized chicken eggs and create a window in the shell start->step1 step2 Apply angiogenin alone (control) or with inhibitor (e.g., Angiogenin 108-123) to the CAM step1->step2 step3 Incubate for a defined period step2->step3 step4 Observe and quantify neovascularization (e.g., vessel counting, area measurement) step3->step4 end Compare vessel growth between control and treated groups step4->end

Caption: Workflow for assessing the in vivo anti-angiogenic activity using the CAM assay.

Detailed Experimental Protocols

Ribonuclease Activity Assay

This protocol is based on the general methods described for measuring the ribonucleolytic activity of angiogenin and its inhibition.

Objective: To quantify the inhibition of angiogenin's ribonuclease activity by Angiogenin (108-122) and its alternatives.

Materials:

  • Human Angiogenin

  • Angiogenin (108-122) or other inhibitors

  • Transfer RNA (tRNA) as substrate

  • Reaction Buffer (e.g., 0.1 M MES-NaOH, pH 6.0, containing 0.1 M NaCl)

  • Nuclease-free water

  • Gel electrophoresis equipment (e.g., agarose (B213101) or polyacrylamide)

  • RNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of tRNA in nuclease-free water.

  • Prepare stock solutions of human angiogenin and the inhibitors at various concentrations.

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of tRNA, and the desired concentration of the inhibitor.

  • Initiate the reaction by adding a fixed concentration of human angiogenin.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Analyze the cleavage of tRNA by gel electrophoresis.

  • Visualize and quantify the amount of intact and cleaved tRNA. The percentage of inhibition is calculated by comparing the amount of tRNA cleavage in the presence of the inhibitor to the control (angiogenin alone).

  • For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models.

Chick Chorioallantoic Membrane (CAM) Assay

This protocol outlines the general procedure for the in vivo assessment of angiogenesis inhibition.

Objective: To evaluate the in vivo anti-angiogenic activity of Angiogenin (108-123) and other inhibitors.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Human Angiogenin

  • Angiogenin (108-123) or other inhibitors

  • Carrier for substance application (e.g., sterile filter paper discs, Matrigel)

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On embryonic day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On a later embryonic day (e.g., day 8 or 9), apply the test substances to the CAM.

    • Control Group: Apply a carrier containing only human angiogenin.

    • Experimental Group: Apply a carrier containing both human angiogenin and the inhibitor.

    • Negative Control: Apply a carrier with PBS only.

  • Seal the window and return the eggs to the incubator for a further 48-72 hours.

  • On the day of observation, open the window and examine the CAM under a stereomicroscope.

  • Capture images of the blood vessels surrounding the application site.

  • Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points, total vessel length, or the area covered by blood vessels using image analysis software.

  • Compare the angiogenic response in the experimental group to the control groups to determine the extent of inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.

Conclusion

This guide provides a comparative overview of Angiogenin (108-122) and other inhibitors of angiogenin. The presented data and protocols offer a foundation for researchers to reproduce and expand upon these findings. The development of potent and specific inhibitors of angiogenin, such as the peptides and small molecules discussed, holds significant promise for the future of anti-angiogenic cancer therapy. Further research is warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to Angiogenin (108-122) and Other Angiogenin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (B13778026) (ANG), a 14 kDa protein, is a potent mediator of neovascularization and plays a crucial role in both physiological and pathological angiogenesis. Its diverse biological activities are attributed to its ribonucleolytic (RNase) activity, interaction with cellular receptors, and subsequent nuclear translocation, which collectively trigger a cascade of events including cell proliferation, migration, and invasion. The modulation of Angiogenin's function through its fragments presents a compelling avenue for therapeutic intervention. This guide provides a comparative analysis of the C-terminal fragment Angiogenin (108-122) and other Angiogenin fragments, supported by experimental data and detailed methodologies.

Unveiling the Functional Dichotomy: C-terminal vs. N-terminal Fragments

Experimental evidence strongly indicates a functional divergence between the C-terminal and N-terminal fragments of Angiogenin. Synthetic peptides corresponding to the C-terminal region of Angiogenin have been shown to inhibit both the enzymatic and biological activities of the full-length protein. In contrast, fragments derived from the N-terminal region do not exhibit these inhibitory effects, highlighting the C-terminal domain's critical role in mediating Angiogenin's biological functions.[1]

Quantitative Comparison of Angiogenin Fragment Activity

The inhibitory potential of Angiogenin fragments has been quantified in various studies. This table summarizes the available quantitative data on the inhibition of Angiogenin's ribonucleolytic activity by different fragments.

Fragment NameSequence/RegionTarget ActivityQuantitative DataReference
Angiogenin (108-122) C-terminalRibonucleolytic Activity39% inhibition of tRNA cleavage
Angiogenin (108-123) C-terminalRibonucleolytic ActivityApparent Inhibition Constant (Ki ) = 278 µM [2]
N-terminal Fragments N-terminalRibonucleolytic ActivityNo significant inhibition observed[1]

Note: Direct comparative studies with a broad range of fragments under identical experimental conditions are limited. The provided data is compiled from available literature and offers a snapshot of the inhibitory capabilities of these peptides.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.

Ribonucleolytic Activity Assay

This assay measures the ability of Angiogenin or its fragments to cleave a ribonucleic acid (RNA) substrate.

Materials:

  • Recombinant human Angiogenin

  • Angiogenin fragments (e.g., Angiogenin (108-122))

  • Yeast tRNA (substrate)

  • Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

  • Nuclease-free water

  • Gel electrophoresis system (e.g., agarose (B213101) or polyacrylamide)

  • RNA visualization stain (e.g., ethidium (B1194527) bromide or SYBR Green)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, tRNA, and the Angiogenin fragment at the desired concentration.

  • Initiate the reaction by adding recombinant human Angiogenin.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analyze the RNA cleavage products by gel electrophoresis.

  • Visualize the gel under UV light and quantify the degree of RNA degradation. The percentage of inhibition is calculated by comparing the cleavage in the presence of the fragment to the control (Angiogenin alone).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Thermanox coverslips or filter paper discs

  • Angiogenin and its fragments

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • On embryonic day 9 or 10, place a sterile coverslip or filter disc saturated with the test substance (Angiogenin alone or in combination with an inhibitory fragment) onto the CAM.

  • Seal the window and return the egg to the incubator for 48-72 hours.

  • On the day of observation, re-open the window and examine the CAM under a stereomicroscope.

  • Capture images of the blood vessels surrounding the implant.

  • Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density using image analysis software. A significant decrease in these parameters in the presence of a fragment indicates anti-angiogenic activity.[1]

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This in vitro assay evaluates the chemotactic migration of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Boyden chamber apparatus with porous polycarbonate membranes (e.g., 8 µm pores)

  • Endothelial cell basal medium (EBM) with supplements

  • Chemoattractant (e.g., full-length Angiogenin)

  • Angiogenin fragments

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Coat the underside of the porous membrane with an extracellular matrix protein (e.g., gelatin or fibronectin) to promote cell attachment.

  • Place the chemoattractant (Angiogenin) in the lower chamber of the Boyden apparatus.

  • In the upper chamber, seed a suspension of HUVECs in serum-free medium, with or without the Angiogenin fragment to be tested.

  • Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several random fields under a microscope. A reduction in the number of migrated cells in the presence of the fragment indicates an inhibitory effect on cell migration.[3]

Endothelial Cell Proliferation Assay

This assay quantifies the effect of Angiogenin fragments on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • Angiogenin and its fragments

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.

  • Treat the cells with Angiogenin in the presence or absence of various concentrations of the Angiogenin fragment.

  • Incubate for 24-48 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader. A decrease in signal in the presence of the fragment indicates an inhibition of cell proliferation.[4]

Signaling Pathways and Mechanisms of Action

Angiogenin exerts its effects through a complex interplay of signaling pathways. Upon binding to its receptor on the endothelial cell surface, Angiogenin activates downstream signaling cascades, including the ERK1/2 and Akt pathways, which are pivotal for cell proliferation and survival.[3][5][6] The inhibitory action of C-terminal fragments like Angiogenin (108-122) is believed to interfere with the binding of full-length Angiogenin to its receptor or to disrupt its enzymatic activity, thereby attenuating these downstream signals.

Below is a diagram illustrating the proposed mechanism of Angiogenin-induced signaling and the inhibitory effect of C-terminal fragments.

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang Angiogenin Receptor Angiogenin Receptor Ang->Receptor Binds Ang_108_122 Angiogenin (108-122) Ang_108_122->Receptor Inhibits Binding ERK ERK1/2 Receptor->ERK Activates Akt Akt Receptor->Akt Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Angiogenin signaling and inhibition by Angiogenin (108-122).

This guide provides a foundational understanding of the comparative activities of Angiogenin (108-122) and other fragments. The data strongly suggests that C-terminal fragments hold promise as inhibitors of Angiogenin's pro-angiogenic functions. Further research focusing on direct, quantitative comparisons of a wider array of fragments will be invaluable for the development of novel anti-angiogenic therapeutics.

References

A Comparative Analysis of Angiogenin (108-122) and RNase A Fragments for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the synthetic peptide Angiogenin (B13778026) (108-122) and fragments derived from Ribonuclease A (RNase A), with a focus on their distinct biochemical activities and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of molecular biology, oncology, and pharmacology.

Executive Summary

Angiogenin (ANG) and Ribonuclease A (RNase A) are homologous proteins belonging to the RNase A superfamily, sharing structural similarities but exhibiting distinct biological functions. While full-length angiogenin is a potent angiogenic factor, its C-terminal fragment, Angiogenin (108-122), acts as an inhibitor of its parent molecule. Conversely, the most well-characterized fragments of RNase A, the S-peptide (residues 1-20) and S-protein (residues 21-124), are individually inactive but can reassociate to form a fully active enzyme, RNase S. This guide will delve into a detailed comparison of their mechanisms of action, biological effects, and the experimental protocols used to characterize them.

Introduction to Angiogenin (108-122) and RNase A Fragments

Angiogenin is a 14.1 kDa protein that plays a crucial role in neovascularization, the formation of new blood vessels.[1] Its ribonucleolytic activity, although significantly weaker than that of RNase A, is essential for its angiogenic function.[2][3] Synthetic peptides corresponding to the C-terminal region of angiogenin, such as Angiogenin (108-122), have been found to inhibit both the enzymatic and biological activities of the full-length protein.[1]

RNase A, a well-studied pancreatic ribonuclease, is a highly efficient enzyme that degrades single-stranded RNA.[4][5] Limited proteolysis of RNase A by subtilisin yields two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[6][7] Neither fragment alone possesses enzymatic activity, but they can non-covalently reassociate to form RNase S, which exhibits full ribonucleolytic activity.[6][7]

Comparative Biological and Biochemical Activities

The primary distinction between Angiogenin (108-122) and RNase A fragments lies in their effect on the parent molecule's activity. Angiogenin (108-122) is an antagonist, while the RNase A S-peptide is an essential component for the reconstitution of enzymatic function.

Data Presentation:
FeatureAngiogenin (108-122)RNase A S-peptide (1-20)RNase A S-protein (21-124)
Parent Molecule Angiogenin (RNase 5)Ribonuclease A (RNase A)Ribonuclease A (RNase A)
Primary Function Competitive inhibitor of Angiogenin[8]Reconstitution of RNase A activity with S-protein[6][7]Inactive alone, forms active RNase S with S-peptide[6][7]
Effect on Ribonucleolytic Activity Inhibits the ribonucleolytic activity of Angiogenin[8]No intrinsic activity[6]No intrinsic activity[6]
Effect on Angiogenesis Inhibits Angiogenin-induced neovascularization[8]No direct angiogenic or anti-angiogenic activity reported.No direct angiogenic or anti-angiogenic activity reported.
Mechanism of Action Competitively binds to Angiogenin, blocking its active site.[8]Binds to S-protein to form the active RNase S complex.[6][7]Forms the structural core of the active RNase S complex.[6][9]
Inhibitory Constant (Ki) ~278 µM for Angiogenin (108-123) against tRNA substrate[8]Not applicableNot applicable

Signaling and Mechanistic Pathways

The mechanisms through which these peptides exert their effects are fundamentally different. Angiogenin (108-122) acts by inhibiting the signaling cascade of full-length Angiogenin, while RNase A fragments are involved in the process of enzymatic RNA degradation.

Angiogenin (108-122) - Inhibition of Angiogenesis Signaling

Full-length Angiogenin promotes angiogenesis by binding to endothelial cell receptors, internalizing, and translocating to the nucleus where it stimulates rRNA transcription.[10] This process involves the activation of signaling pathways such as ERK1/2 and Akt.[11] Angiogenin (108-122), as a competitive inhibitor, is presumed to block the initial binding of Angiogenin to its cellular receptors, thereby preventing the downstream signaling events that lead to cell proliferation and migration.

cluster_inhibition Inhibition by Angiogenin (108-122) cluster_pathway Angiogenin Signaling Pathway Ang_108_122 Angiogenin (108-122) Ang Angiogenin Ang_108_122->Ang Inhibits Binding Receptor Endothelial Cell Receptor Ang->Receptor Binds Internalization Internalization & Nuclear Translocation Receptor->Internalization ERK_Akt ERK/Akt Pathway Activation Receptor->ERK_Akt rRNA rRNA Transcription Internalization->rRNA Proliferation Cell Proliferation & Migration rRNA->Proliferation ERK_Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of Angiogenin signaling by Angiogenin (108-122).
RNase A Fragments - Enzymatic Reconstitution and RNA Degradation

The "pathway" for RNase A fragments involves their reassembly into a functional enzyme, which then proceeds to catalyze the cleavage of single-stranded RNA. The S-peptide and S-protein individually are inactive, but upon binding, they form the active RNase S. This reconstituted enzyme then degrades RNA, a process that can lead to cytotoxic effects if it occurs within the cell.[12]

cluster_reconstitution RNase S Reconstitution cluster_degradation RNA Degradation Pathway S_peptide RNase A S-peptide (1-20) RNase_S Active RNase S S_peptide->RNase_S S_protein RNase A S-protein (21-124) S_protein->RNase_S ssRNA Single-stranded RNA RNase_S->ssRNA Catalyzes Cleavage Fragments RNA Fragments ssRNA->Fragments Cytotoxicity Cellular Effects (e.g., Cytotoxicity) Fragments->Cytotoxicity

Caption: Reconstitution and activity of RNase A fragments.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activities of Angiogenin (108-122) and RNase A fragments.

Ribonuclease Activity Assay

This assay is used to determine the enzymatic activity of RNase A and the inhibitory effect of Angiogenin (108-122) on Angiogenin.

Principle: The rate of hydrolysis of a yeast RNA substrate is determined by measuring the amount of acid-soluble oligonucleotides released.

Materials:

  • 100 mM Sodium Acetate buffer, pH 5.0

  • 1% (w/v) Yeast RNA solution in Sodium Acetate buffer

  • Uranyl acetate-perchloric acid solution

  • RNase A or Angiogenin solution

  • Angiogenin (108-122) solution (for inhibition assay)

  • Spectrophotometer

Procedure:

  • Prepare dilutions of the enzyme (RNase A or Angiogenin) in cold 100 mM Sodium Acetate buffer, pH 5.0. For the inhibition assay, pre-incubate Angiogenin with varying concentrations of Angiogenin (108-122).

  • Pipette 1 ml of each enzyme dilution (or enzyme-inhibitor mixture) into separate centrifuge tubes. Include a blank with 1 ml of buffer only.

  • Incubate all tubes at 37°C for 5 minutes.

  • At timed intervals, add 1 ml of the 1% yeast RNA solution to each tube.

  • Incubate each tube for exactly 4 minutes at 37°C.

  • Stop the reaction by adding 1 ml of the uranyl acetate-perchloric acid solution.

  • Place the tubes in an ice bath for 5 minutes.

  • Centrifuge to pellet the unhydrolyzed RNA.

  • Dilute 0.1 ml of the clear supernatant into 3.0 ml of water.

  • Measure the absorbance at 260 nm against the blank. One unit of activity is defined as the amount of enzyme that causes an increase in absorbance of 1.0 at 260 nm under these conditions.[13]

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the effect of Angiogenin (108-122) on Angiogenin-induced endothelial cell migration.

Principle: Endothelial cells migrate through a porous membrane towards a chemoattractant. The number of migrated cells is quantified to determine the extent of migration.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium and basal medium

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Full-length Angiogenin

  • Angiogenin (108-122)

  • Calcein AM or other fluorescent dye for cell staining

Procedure:

  • Culture endothelial cells to 70-90% confluency.

  • Starve the cells in basal medium with low serum (e.g., 0.5% FBS) for 4-6 hours.

  • In the lower chamber of the 24-well plate, add basal medium containing Angiogenin as the chemoattractant. For the inhibition group, add both Angiogenin and Angiogenin (108-122). Use basal medium alone as a negative control.

  • Harvest and resuspend the starved endothelial cells in basal medium at a concentration of 1x10^5 cells/ml.

  • Add 100 µl of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet or a fluorescent dye).

  • Count the number of migrated cells in several fields of view under a microscope.[14][15]

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the angiogenic activity of full-length Angiogenin and the inhibitory effect of Angiogenin (108-122).

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model to study the formation of new blood vessels in response to angiogenic or anti-angiogenic substances.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile saline or PBS

  • Thermanox coverslips or filter paper discs

  • Full-length Angiogenin

  • Angiogenin (108-122)

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Prepare the test substances. For the angiogenic stimulus, dissolve Angiogenin in sterile saline. For the inhibition assay, mix Angiogenin with Angiogenin (108-122). A saline-only sample serves as a negative control.

  • Apply the test substances onto sterile coverslips or filter paper discs and allow them to air dry.

  • Place the discs onto the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.

  • On the day of observation, re-open the window and examine the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessels converging towards the disc.[6]

cluster_workflow Experimental Workflow: CAM Assay Egg Fertilized Egg Incubation (Day 0-3) Window Create Window in Eggshell (Day 3) Egg->Window Application Apply Sample to CAM Window->Application Sample Prepare Test Samples (Angiogenin +/- Inhibitor) Sample->Application Incubation Re-incubate (2-3 days) Application->Incubation Observation Observe and Quantify Angiogenesis Incubation->Observation

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

Angiogenin (108-122) and RNase A fragments represent two distinct classes of peptides derived from the RNase A superfamily. Angiogenin (108-122) serves as a valuable research tool for studying the inhibition of angiogenesis and may hold therapeutic potential as an anti-angiogenic agent. In contrast, RNase A fragments, particularly the S-peptide, are primarily utilized in biochemical and structural studies for understanding protein folding and enzyme function, and as affinity tags in molecular biology. The choice between these peptides depends entirely on the specific research or therapeutic goal, with one acting as an inhibitor of a complex biological process and the other as a component for reconstituting a fundamental enzymatic activity. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize these peptides in their studies.

References

Validating the Inhibitory Effect of Angiogenin (108-122) on Neovascularization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic performance of the Angiogenin-derived peptide (108-122) against other known inhibitors of neovascularization. The information is supported by experimental data and detailed methodologies for key assays, offering a resource for researchers investigating novel anti-angiogenic therapies.

Comparative Analysis of Anti-Angiogenic Activity

While direct quantitative comparisons of Angiogenin (B13778026) (108-122) with other anti-angiogenic peptides are limited in publicly available literature, data on the closely related peptide, Angiogenin (108-123), provides valuable insights. Synthetic peptides from the C-terminal region of angiogenin have been shown to inhibit its enzymatic and biological activities.[1] The peptide Angiogenin (108-123) significantly reduces neovascularization induced by angiogenin in the chick chorioallantoic membrane (CAM) assay.[1] This inhibitory effect is attributed to the disruption of angiogenin-induced cellular survival, proliferation, and endothelial tube formation.[1]

InhibitorTarget/MechanismKey Quantitative DataAssay Type
Angiogenin (108-123) Competitive inhibitor of Angiogenin's ribonucleolytic activity.[1]Kᵢ = 278 µM[1]Ribonuclease Activity Assay
Endostatin (B67465) Binds to integrins (α5β1, αvβ3), inhibiting endothelial cell migration and inducing apoptosis.Inhibits plaque growth by 85% in apoE -/- mice.[2]In vivo mouse model of atherosclerosis
TNP-470 Inhibits methionine aminopeptidase-2 (MetAP-2), leading to endothelial cell cycle arrest.[3]Inhibits plaque growth by 70% in apoE -/- mice.[2]In vivo mouse model of atherosclerosis
Angiostatin Induces endothelial cell apoptosis.Potent inhibitor of primary tumor metastasis in mice.[4]In vivo mouse tumor models

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to facilitate the validation and comparison of anti-angiogenic compounds.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances.

Protocol:

  • Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.

  • On embryonic day 3, a small window is made in the shell to expose the CAM.

  • A sterile filter paper disc or a carrier of choice containing the test substance (e.g., Angiogenin (108-122) peptide) is placed on the CAM.

  • The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • The CAM is then photographed, and the degree of angiogenesis or inhibition is quantified by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel density compared to a control (vehicle-treated) indicates anti-angiogenic activity.

Endothelial Cell Proliferation Assay

This in vitro assay quantifies the effect of a substance on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The culture medium is replaced with a low-serum medium containing various concentrations of the test compound (e.g., Angiogenin (108-122)).

  • Cells are incubated for 48-72 hours.

  • Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits proliferation by 50%) can then be determined.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro, mimicking a late stage of angiogenesis.

Protocol:

  • A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel).

  • HUVECs are seeded onto the gel at a density of 1.5 x 10⁴ cells/well in a low-serum medium.

  • The test compound (e.g., Angiogenin (108-122)) is added at various concentrations.

  • The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • The formation of tubes is observed under a microscope and quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software. A dose-dependent decrease in these parameters indicates an inhibitory effect on angiogenesis.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Endothelial_Cell_Proliferation Endothelial Cell Proliferation Assay Data_Analysis Quantitative Analysis (IC50, % Inhibition) Endothelial_Cell_Proliferation->Data_Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Data_Analysis CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->Data_Analysis Test_Compound Angiogenin (108-122) Peptide Test_Compound->Endothelial_Cell_Proliferation Dose-response Test_Compound->Tube_Formation Dose-response Test_Compound->CAM_Assay Topical application Validation Validation of Inhibitory Effect Data_Analysis->Validation

Caption: Experimental workflow for validating the anti-angiogenic effect of Angiogenin (108-122).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANG_Receptor Angiogenin Receptor Signaling_Cascade Signaling Cascade (e.g., ERK1/2, Akt) ANG_Receptor->Signaling_Cascade Activates rRNA_Transcription rRNA Transcription Signaling_Cascade->rRNA_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival rRNA_Transcription->Cell_Proliferation Angiogenin Angiogenin Angiogenin->ANG_Receptor Binds ANG_108_122 Angiogenin (108-122) ANG_108_122->Angiogenin Inhibits Binding

Caption: Proposed inhibitory mechanism of Angiogenin (108-122) on Angiogenin-mediated signaling.

Mechanism of Action

Angiogenin is a potent stimulator of new blood vessel formation.[5] Its pro-angiogenic activity involves binding to endothelial cell surface receptors, followed by internalization and translocation to the nucleus.[5] In the nucleus, angiogenin stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and survival.[5]

The C-terminal fragment Angiogenin (108-122) is hypothesized to act as a competitive inhibitor, preventing the full-length Angiogenin protein from binding to its receptor or substrate, thereby blocking the downstream signaling cascade that leads to neovascularization. This inhibition disrupts essential processes such as endothelial cell proliferation, migration, and the formation of new vascular networks.[1]

References

Statistical Analysis of Angiogenin (108-122): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data available for the Angiogenin (B13778026) (108-122) peptide, a fragment of the larger Angiogenin (ANG) protein. Angiogenin is a potent mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a key area of research for various pathologies, including cancer. The Angiogenin (108-122) fragment has been identified as an inhibitor of ANG's biological activities. This guide summarizes the quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory potential of Angiogenin (108-122) and related C-terminal peptides has been assessed through various biochemical and biological assays. The following tables summarize the key quantitative findings, comparing the effects of these peptides with other relevant molecules.

Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity

InhibitorTarget SubstrateInhibition (%)Apparent Inhibition Constant (Ki)Reference
Angiogenin (108-122)tRNA39%Not Reported[1]
Angiogenin (108-123)tRNANot Reported278 µM[2]
N-terminal ANG peptidesNot specifiedNo significant effectNot Reported[1][3]

Table 2: Inhibition of Angiogenin-Induced Biological Effects

InhibitorBiological AssayEffectReference
Angiogenin (108-121)Cell-free protein synthesisTransiently abolishes inhibition by ANG[1][3]
Angiogenin (108-123)Chick Chorioallantoic Membrane (CAM) AssaySignificantly decreases neovascularization[1][3]
N-terminal ANG peptidesNot specifiedNo effect on biological activity[1][3]

Experimental Protocols

A detailed understanding of the methodologies is crucial for the interpretation and replication of experimental findings. The following sections describe the key experimental protocols used to generate the data presented above.

Ribonucleolytic Activity Assay (tRNA Cleavage Assay)

This assay quantifies the enzymatic activity of Angiogenin in cleaving transfer RNA (tRNA), a key step in its biological function. The inhibitory effect of peptides like Angiogenin (108-122) is measured by their ability to reduce this cleavage.

Materials:

  • Recombinant human Angiogenin

  • Yeast or human tRNA

  • Angiogenin (108-122) or other peptide inhibitors

  • Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

  • Urea-polyacrylamide gel

  • Staining agent (e.g., Stains-All or SYBR Gold)

Procedure:

  • Angiogenin is pre-incubated with the inhibitor peptide (e.g., Angiogenin 108-122) at various concentrations in the assay buffer for a specified time at 37°C.

  • The substrate, tRNA, is added to the mixture to initiate the cleavage reaction.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped, and the RNA fragments are separated by electrophoresis on a denaturing urea-polyacrylamide gel.

  • The gel is stained to visualize the RNA bands. The extent of tRNA cleavage is quantified by densitometry of the bands corresponding to the intact tRNA and the cleavage products.

  • The percentage of inhibition is calculated by comparing the cleavage in the presence of the inhibitor to the cleavage by Angiogenin alone.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a well-established in vivo model to study angiogenesis. It is used to assess the ability of substances to either promote or inhibit the formation of new blood vessels on the membrane of a developing chicken embryo.

Materials:

  • Fertilized chicken eggs

  • Angiogenin (as the angiogenic stimulus)

  • Angiogenin (108-122) or other inhibitors

  • Sterile saline solution

  • Thermostable filter discs or sponges

  • Stereomicroscope

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days to allow for the initial development of the embryo and the CAM.

  • A small window is carefully made in the eggshell to expose the CAM.

  • A sterile, thermostable filter disc or sponge containing Angiogenin (to induce angiogenesis) and the test inhibitor (e.g., Angiogenin 108-122) is placed on the surface of the CAM. A control group with only Angiogenin is also prepared.

  • The window in the eggshell is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

  • After the incubation period, the CAM is examined under a stereomicroscope.

  • The degree of neovascularization is quantified by counting the number of new blood vessel branches growing towards the filter disc.

  • The inhibitory effect is determined by comparing the extent of angiogenesis in the presence of the inhibitor to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of Angiogenin are mediated through complex signaling cascades. While the direct impact of the Angiogenin (108-122) fragment on these pathways requires further investigation, its inhibitory action on the full ANG protein suggests a potential to modulate these downstream events.

References

Safety Operating Guide

Proper Disposal Procedures for Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Angiogenin (108-122), a research-grade peptide. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. As Angiogenin (108-122) is intended for research use only, all waste generated must be treated as laboratory chemical waste.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. The handling of Angiogenin (108-122) in its lyophilized (powder) or reconstituted (liquid) form requires careful management to prevent accidental exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3][4]

  • Avoid Contamination: Use designated equipment and work in a clean, designated area to prevent cross-contamination.[3]

  • Safety Data Sheet (SDS): Prior to handling, thoroughly review the product-specific Safety Data Sheet.[3] The SDS for Angiogenin (108-122) indicates that while specific hazard data is unavailable, the substance should be handled with care, avoiding contact with skin and eyes and preventing dust formation.[4]

Step-by-Step Disposal Protocol

Disposal of Angiogenin (108-122) and materials contaminated with it must follow strict protocols to ensure environmental and personal safety. Never dispose of this peptide in the regular trash or down the sink. [1][3][5]

1. Waste Segregation and Collection:

All materials that have come into contact with Angiogenin (108-122) must be segregated as laboratory chemical waste.[1][6]

  • Liquid Waste:

    • Collect all solutions containing the peptide, including unused stock solutions, experimental buffers, and the initial rinse of any non-disposable labware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4][7]

    • The container must be clearly labeled as "Hazardous Waste" and list "Angiogenin (108-122)" as a component.[7]

  • Solid Waste:

    • Dispose of all contaminated solid materials as hazardous solid waste. This includes:

      • Gloves, pipette tips, and other disposable labware.[7][8]

      • Empty vials that contained the peptide.[7]

      • Absorbent paper or pads used to clean spills.[7]

    • Place these materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag and clearly labeled.[7][8]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated items that can puncture the skin must be placed in a designated, puncture-resistant sharps container.[6][8][9]

2. Storage of Waste:

  • Keep all waste containers tightly sealed when not in use.[1][4]

  • Store the containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until collection.[4][6]

3. Final Disposal:

  • Institutional Protocols: The final disposal of the collected waste must be managed through your institution's Environmental Health and Safety (EH&S) department.[3] Follow all institutional protocols for scheduling a hazardous waste pickup.[3]

  • Licensed Disposal: The waste will be handled by a licensed chemical waste disposal contractor.[3][4] Approved disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[4] Do not discharge into sewer systems or the environment. [4]

4. Decontamination of Labware:

  • For non-disposable labware (e.g., glass beakers, stir bars), the initial rinse must be collected as liquid hazardous waste.[7]

  • After the initial rinse, further decontamination can be achieved by washing with an appropriate laboratory detergent.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Angiogenin (108-122) waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Start: Generate Angiogenin (108-122) Waste identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) identify_waste->solid_waste Solid sharps_waste Sharps Waste (Needles, Syringes) identify_waste->sharps_waste Sharps collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Lined Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EH&S for Waste Pickup store_waste->contact_ehs end End: Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of Angiogenin (108-122) waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when handling potent bioactive molecules like Angiogenin (108-122). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, laboratories can build a foundation of trust and safety, extending value beyond the product itself.

Essential Personal Protective Equipment (PPE)

When working with Angiogenin (108-122), a robust defense against accidental exposure is non-negotiable. The following personal protective equipment serves as the primary barrier and must be worn at all times in the designated handling area.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are the standard. Always inspect for tears or contamination and change immediately if compromised.[1]
Eye Protection Safety glasses or gogglesMandatory to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[1][2]
Body Protection Laboratory coat or apronWorn over standard clothing to shield skin and personal attire from spills.[1][2]
Respiratory Protection Fume hood or biosafety cabinetEssential when handling the lyophilized powder, which can easily become airborne and pose an inhalation risk.[1]
Foot Protection Closed-toe shoesRequired in all laboratory environments to protect against spills and falling objects.[3]

Operational Plan: From Receipt to Application

A systematic approach to handling Angiogenin (108-122) minimizes risks and ensures the integrity of the research.

Receiving and Storage

Upon receipt, visually inspect the packaging for any signs of damage. The lyophilized peptide should be stored in a cool, dry, and dark environment, with long-term storage recommended at -20°C or colder to maintain stability.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Reconstitution

All handling of Angiogenin (108-122) should be confined to a designated, clean laboratory area.[1][4] When reconstituting the lyophilized powder, perform the work within a fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[1] Use sterile, high-purity water or an appropriate buffer for reconstitution, gently swirling the vial to dissolve the contents.[3] Avoid shaking, as this can denature the peptide.

Handling Solutions

Once in solution, handle with the same level of precaution. Use clearly labeled, dedicated sterile equipment for each peptide to prevent cross-contamination.[1][2] If not for immediate use, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal of Angiogenin (108-122) and associated waste is crucial to protect personnel and the environment.

Waste Segregation

All materials that have come into contact with Angiogenin (108-122), including used vials, pipette tips, and contaminated PPE, must be treated as hazardous chemical waste.[1] These items should be collected in designated, clearly labeled hazardous waste containers within the laboratory.

Disposal Procedures

Never dispose of peptide solutions down the drain or in regular trash.[1] All waste must be disposed of in accordance with local, state, and federal regulations. Coordinate with your institution's environmental health and safety (EH&S) department for the proper collection and disposal of chemical waste.[1]

Key Data for Angiogenin (108-122)

For quick reference, the following table summarizes key quantitative data for Angiogenin (108-122).

PropertyValue
Molecular Formula C80H126F3N25O25 (for TFA salt)
Molecular Weight 1895.00 g/mol (for TFA salt)[5]
Physical State Solid (Lyophilized Powder)[6]
Predicted Density 1.49 g/cm³[6]
Storage (Lyophilized) -20°C or colder for long-term storage
Storage (In Solution) Short-term at 4°C; -20°C or -80°C for extended periods[7]

Workflow for Safe Handling of Angiogenin (108-122)

The following diagram illustrates the standard operating procedure for the safe handling of Angiogenin (108-122) from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal receive Receive & Inspect Package store Store Lyophilized Peptide (-20°C or colder) receive->store Intact equilibrate Equilibrate to Room Temp store->equilibrate reconstitute Reconstitute in Fume Hood (Use appropriate PPE) equilibrate->reconstitute aliquot Aliquot for Use/Storage reconstitute->aliquot experiment Perform Experiment aliquot->experiment collect_waste Collect Contaminated Waste (Vials, Tips, PPE) experiment->collect_waste end end label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via EH&S Protocol label_waste->dispose start start->receive

Caption: Workflow for the safe handling of Angiogenin (108-122).

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。